Rostafuroxin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,5R,8R,9S,10S,13S,14S,17S)-17-(furan-3-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,14,17-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O4/c1-20-8-5-17(24)13-15(20)3-4-19-18(20)6-9-21(2)22(25,10-11-23(19,21)26)16-7-12-27-14-16/h7,12,14-15,17-19,24-26H,3-6,8-11,13H2,1-2H3/t15-,17+,18+,19-,20+,21-,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAPORIZZWBIEX-DTBDINHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CCC4(C5=COC=C5)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@]4(C5=COC=C5)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870040 | |
| Record name | Rostafuroxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156722-18-8 | |
| Record name | Rostafuroxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156722-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rostafuroxin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156722188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rostafuroxin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12350 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rostafuroxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROSTAFUROXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P848LCX62B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Rostafuroxin in Hypertension
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rostafuroxin (PST 2238) is a novel antihypertensive agent with a targeted mechanism of action, distinguishing it from conventional blood pressure-lowering drugs. It selectively antagonizes the hypertensive effects stemming from two specific molecular pathways: the interaction of endogenous ouabain (EO) with the Na+/K+-ATPase and the functional consequences of certain polymorphisms in the cytoskeletal protein α-adducin.[1][2] This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Introduction: A Targeted Approach to Hypertension
Essential hypertension is a complex, multifactorial disease, and patient response to antihypertensive therapy can be highly variable.[1] This heterogeneity underscores the need for targeted therapies based on the underlying molecular mechanisms of the disease. Two such mechanisms implicated in a subset of hypertensive patients are elevated levels of endogenous ouabain and mutations in the α-adducin gene.[2][3] Both pathways converge on the dysregulation of the Na+/K+-ATPase, leading to increased renal sodium reabsorption and vascular tone.[1][4] this compound is a digitoxigenin derivative specifically designed to counteract these pathological processes.[1][5]
The Dual Mechanism of Action of this compound
This compound's antihypertensive effect is rooted in its ability to selectively interfere with two distinct but related molecular pathways that contribute to elevated blood pressure.
Antagonism of Endogenous Ouabain (EO) Signaling
Endogenous ouabain is a cardiotonic steroid that, at subnanomolar concentrations, can activate a signaling cascade by binding to the Na+/K+-ATPase.[1][6] This interaction is not primarily inhibitory to the pump's ion-translocating function but rather initiates a signaling cascade through the Src kinase.[3] This leads to the transactivation of the epidermal growth factor receptor (EGFR), followed by the activation of the Ras/Raf/MEK/ERK signaling pathway.[2][4] The downstream effects of this cascade include increased Na+/K+-ATPase activity and expression, leading to enhanced renal tubular sodium reabsorption and increased vascular myogenic tone, both of which contribute to hypertension.[1][2]
This compound, at nanomolar to sub-nanomolar concentrations, effectively antagonizes the binding of EO to the Na+/K+-ATPase and disrupts the subsequent Src-dependent signaling.[1][7] It has been shown to prevent the ouabain-induced phosphorylation of Src, EGFR, and ERK, thereby normalizing Na+/K+-ATPase activity.[1][4]
Modulation of Mutant Adducin Effects
Polymorphisms in the α-adducin gene (ADD1), particularly the Gly460Trp variant, have been associated with salt-sensitive hypertension.[8] Mutant adducin can enhance the activity of the Na+/K+-ATPase, contributing to increased renal sodium reabsorption.[4] Experimental studies have shown that mutant α-adducin variants can interact with the Src-SH2 domain, leading to increased Src activity and subsequent phosphorylation and activation of the Na+/K+-ATPase.[3]
This compound has been demonstrated to disrupt the interaction between mutant α-adducin and the Src-SH2 domain.[3][9] This action blunts the downstream activation of Src and the subsequent hyper-stimulation of the Na+/K+-ATPase, thereby normalizing renal sodium handling.[3][4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a proposed workflow for identifying patients who may benefit from this targeted therapy.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of this compound.
| Parameter | Value | Species/System | Reference |
| IC50 for ³H-ouabain displacement | 2 x 10⁻⁶ M | Dog kidney Na+/K+-ATPase | [1] |
| Concentration for antagonizing ouabain-induced signaling | 10⁻⁹ - 10⁻¹⁰ M | In vitro and in vivo models | [1] |
| Concentration for normalizing Na+/K+ pump activity | 10⁻¹¹ - 10⁻¹⁰ M | NRK cells incubated with 10⁻⁹ M ouabain | [1] |
| Concentration for disrupting mutant α-adducin/Src-SH2 binding | 10⁻¹¹ M | Cell-free and cellular systems | [9] |
| Animal Model | This compound Dose | Effect on Blood Pressure | Reference |
| Ouabain-sensitive (OS) rats | 0.1 - 100 µg/kg p.o. | Normalization of high blood pressure | [1] |
| DOCA-salt hypertensive rats | 10 mg/kg p.o. for 3 weeks | Significant reduction in blood pressure | [1] |
| Reduced renal mass (RRM) rats | 1 mg/kg p.o. for 2 weeks | Significant reduction in blood pressure | [1] |
| Undernourished hypertensive rats | 1 mg/kg p.o. for 30 days | Normalization of systolic blood pressure | [10] |
| Clinical Trial | Patient Population | This compound Dose | Effect on Systolic Blood Pressure (SBP) | Reference |
| OASIS-HT | Hypertensive patients with specific genetic profiles | Not specified | Mean placebo-corrected SBP fall of 14 mmHg | [8] |
| PEARL-HT | Caucasian hypertensive patients with specific genetic profiles | 50 µg | Significant SBP reduction compared to losartan | [9] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.
Na+/K+-ATPase Activity Assay
This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
-
Tissue/Cell Preparation: Homogenize tissue samples (e.g., heart or kidney) or cell pellets in an appropriate buffer. Prepare membrane fractions by differential centrifugation.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl₂, NaCl, KCl, and EGTA.
-
Enzymatic Reaction: Add the membrane preparation to the reaction buffer. Initiate the reaction by adding ATP. Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stopping the Reaction: Terminate the reaction by adding a solution like trichloroacetic acid.
-
Phosphate Detection: Measure the released inorganic phosphate using a colorimetric method, such as the Fiske-Subbarow method.
-
Ouabain Sensitivity: To determine the specific Na+/K+-ATPase activity, run a parallel reaction in the presence of a high concentration of ouabain (e.g., 1-2 mM) to inhibit the pump. The ouabain-sensitive activity is the difference between the total ATPase activity and the ouabain-insensitive activity.
Western Blotting for Phosphorylation of Signaling Proteins (Src, EGFR, ERK)
Western blotting is used to detect the phosphorylation status of key proteins in the signaling cascade.
-
Cell Lysis: Treat cells with this compound and/or ouabain. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Src, anti-phospho-EGFR, anti-phospho-ERK).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
-
Detection: Detect the signal using a chemiluminescent or fluorescent detection system.
-
Normalization: Re-probe the membrane with an antibody against the total (phosphorylated and unphosphorylated) form of the protein to normalize for protein loading.
Co-immunoprecipitation for Protein-Protein Interactions
This technique is used to demonstrate the interaction between proteins, such as mutant adducin and Src.
-
Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer to maintain protein-protein interactions.
-
Pre-clearing: Incubate the lysate with beads (e.g., Protein A/G agarose) to remove proteins that non-specifically bind to the beads.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to one of the proteins of interest (the "bait" protein, e.g., anti-adducin).
-
Immune Complex Capture: Add Protein A/G beads to the lysate to capture the antibody-antigen complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the other protein of interest (the "prey" protein, e.g., anti-Src) to confirm the interaction.
DOCA-Salt Hypertensive Rat Model
This is a widely used animal model of mineralocorticoid-induced, salt-sensitive hypertension.
-
Animal Preparation: Use male Wistar or Sprague-Dawley rats. Perform a unilateral nephrectomy (removal of one kidney).
-
DOCA Administration: Implant a deoxycorticosterone acetate (DOCA) pellet subcutaneously or administer regular DOCA injections.
-
Salt Loading: Provide the rats with drinking water containing 1% NaCl and 0.2% KCl.
-
Blood Pressure Monitoring: Monitor systolic blood pressure regularly using a non-invasive tail-cuff method. Hypertension typically develops over several weeks.
-
This compound Treatment: Once hypertension is established, administer this compound orally at the desired dose and duration. A vehicle-treated group serves as a control.
Conclusion
This compound represents a significant advancement in the field of antihypertensive therapy, offering a targeted approach for a subset of patients with hypertension driven by specific genetic and hormonal factors. Its dual mechanism of action, involving the antagonism of endogenous ouabain signaling and the modulation of mutant adducin effects, highlights the potential of personalized medicine in managing this complex disease. The experimental data and methodologies outlined in this guide provide a solid foundation for further research and development in this area. By selectively targeting the root causes of hypertension in susceptible individuals, this compound may offer improved efficacy and a better safety profile compared to broader-acting antihypertensive agents.[1][2][4]
References
- 1. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4.4. Na/K-ATPase Activity and Ouabain Dose-Response in Heart Lysates [bio-protocol.org]
- 4. tandfonline.com [tandfonline.com]
- 5. omicsonline.org [omicsonline.org]
- 6. researchgate.net [researchgate.net]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Ouabain stimulates Na-K-ATPase through a sodium/hydrogen exchanger-1 (NHE-1)-dependent mechanism in human kidney proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of ERK Phosphorylation and EGFR Transactivation. [bio-protocol.org]
Rostafuroxin: A Targeted Antagonist of Na+,K+-ATPase in Hypertension
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Rostafuroxin (PST 2238) is an orally active, first-in-class antihypertensive agent that functions as a selective Na+,K+-ATPase antagonist.[1][2] It is a digitoxigenin derivative designed to target specific molecular mechanisms implicated in the pathogenesis of essential hypertension, particularly those involving endogenous ouabain (EO) and genetic polymorphisms of α-adducin.[1][2][3] These mechanisms converge on the dysregulation of the Na+,K+-ATPase pump, leading to increased renal sodium reabsorption and vascular tone.[1][4] this compound's targeted approach offers a potential avenue for precision medicine in hypertension, aiming to treat subsets of patients where these specific pathways are pathogenic.[3][5] This guide provides a comprehensive overview of this compound's mechanism of action, the signaling pathways it modulates, and the experimental data supporting its therapeutic potential.
Core Mechanism of Action
This compound exerts its effects by selectively antagonizing the pathological signaling initiated by elevated levels of EO or by mutant adducin, both of which lead to the upregulation of Na+,K+-ATPase activity.[5]
-
Antagonism of Endogenous Ouabain (EO): EO, a naturally occurring cardiotonic steroid, binds to the Na+,K+-ATPase.[4] In certain hypertensive states, elevated EO levels trigger a signaling cascade, rather than solely inhibiting the pump's ion-translocating function.[1][6] This signaling leads to increased Na+,K+-ATPase activity and expression, particularly in the renal tubules, promoting sodium retention and hypertension.[1][2] this compound specifically counteracts this EO-triggered signaling.[1][7]
-
Correction of Adducin-Related Defects: Polymorphisms in the gene for α-adducin, a cytoskeletal protein, are also linked to hypertension.[1][2] Mutant adducin can alter the regulation of Na+,K+-ATPase, leading to its overactivity.[8] this compound has been shown to normalize the enhanced Na+,K+-ATPase activity induced by these mutant adducin variants.[5][8]
The core of this compound's action is its ability to disrupt the interaction between the activated Na+,K+-ATPase/mutant adducin complex and the non-receptor tyrosine kinase Src, a critical initiating step in the downstream signaling cascade.[3][8]
Signaling Pathway Modulation
This compound's antihypertensive effect is mediated by its intervention in the Na+,K+-ATPase-dependent signaling pathway that regulates cell growth and function. Subnanomolar concentrations of ouabain activate a cascade involving Src, the Epidermal Growth Factor Receptor (EGFR), and the Ras/Raf/MEK/ERK (MAPK) pathway.[1][2][7]
Key Steps in the Signaling Cascade:
-
Ouabain Binding: Endogenous ouabain binds to the α-subunit of the Na+,K+-ATPase.
-
Src Activation: This binding event induces a conformational change in the Na+,K+-ATPase, allowing it to form a signaling complex with Src kinase, leading to Src activation.[8][9]
-
EGFR Transactivation: Activated Src then transactivates the EGFR.[1][2]
-
Ras/Raf/MEK/ERK Cascade: The activated EGFR initiates the downstream Ras/Raf/MEK/ERK signaling cascade.[10][11][12]
-
ERK Phosphorylation: This cascade culminates in the phosphorylation and activation of ERK (p42/44 MAPK).[1][7]
-
Pathophysiological Outcomes: Activated ERK leads to increased Na+,K+-ATPase activity, cellular hypertrophy, and negative vascular remodeling, contributing to hypertension and organ damage.[1][5]
This compound selectively disrupts the initial step of this cascade. It prevents the functional interaction between the ouabain-bound Na+,K+-ATPase and Src, thereby blocking Src activation and all subsequent downstream events.[3][8] This antagonism occurs at nanomolar to picomolar concentrations.[1][3][13]
Caption: this compound blocks the ouabain-induced activation of the Src-EGFR-MAPK pathway.
Quantitative Data
The efficacy and potency of this compound have been quantified in various preclinical and clinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | System | Value | Reference |
| IC₅₀ for ³H-ouabain binding displacement | Dog kidney Na+,K+-ATPase | 2 x 10⁻⁶ M | [1] |
| Concentration affecting enzymatic activity | Dog kidney Na+,K+-ATPase | 10⁻⁵ M | [1] |
| Antagonism of ouabain-induced effects | In vitro signal transduction | 10⁻⁹ - 10⁻¹⁰ M | [1] |
| Normalization of Na+,K+ pump activity (ouabain-induced) | NRK cells | 10⁻¹¹ - 10⁻¹⁰ M | [1] |
| Normalization of Na+,K+ pump activity (MHS adducin) | NRK cells | 10⁻⁹ - 10⁻¹⁰ M | [1] |
| Disruption of Src-SH2 domain binding | Cell-free system | 10⁻¹¹ M | [3][13][14] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Dosage (oral) | Effect | Reference |
| Ouabain-sensitive (OS) rats | 0.1 - 100 µg/kg | Normalizes high blood pressure and renal Na+,K+-ATPase activity. | [1] |
| Milan Hypertensive Strain (MHS) rats | 1 - 100 µg/kg/day (ED₅₀: 4 µg/kg) | Reduces blood pressure and restores normal renal Na+,K+-ATPase activity. | [1] |
| DOCA-salt hypertensive rats | Not specified | Effective in reducing blood pressure. | [1][15] |
| DOCA-salt hypertensive rats | Not specified | Improved artery relaxation capacity by 50%. | [15] |
Table 3: Human Clinical Trial Data
| Study Phase | Population | Dosage (oral) | Effect | Reference |
| Phase II (OASIS-HT) | Patients with specific genetic profiles | Not specified | Effective in subsets of patients where adducin or EO mechanisms are active. | [5] |
| Phase IIb (PEARL-HT) | Caucasian patients with specific genetic profile (LSS gene variant) | 50 µ g/day | Significant placebo-corrected systolic blood pressure fall (mean of 14 mmHg). | [3][16][17] |
| Phase IIb (PEARL-HT) | Caucasian patients | 50 µ g/day | Greater blood pressure reduction compared to 50 mg losartan. | [13] |
| Phase IIb (PEARL-HT) | Chinese patients | 50 µ g/day and 500 µ g/day | No significant change in blood pressure. | [3][13][17] |
Experimental Protocols
The characterization of this compound has involved a range of in vitro, in vivo, and clinical methodologies.
In Vitro Assays
-
³H-Ouabain Binding Displacement Assay:
-
Objective: To determine the binding affinity of this compound to Na+,K+-ATPase.
-
Methodology: Purified Na+,K+-ATPase from dog kidney is incubated with radiolabeled ³H-ouabain in the presence of varying concentrations of this compound. The mixture is then filtered, and the radioactivity retained on the filter is measured. The concentration of this compound that inhibits 50% of the specific ³H-ouabain binding (IC₅₀) is calculated.[1]
-
-
Na+,K+-ATPase Activity Assay:
-
Objective: To measure the effect of this compound on the enzymatic activity of the pump.
-
Methodology: The assay measures the rate of ATP hydrolysis by Na+,K+-ATPase. This is typically done by quantifying the amount of inorganic phosphate (Pi) released from ATP. The reaction is performed in the presence and absence of specific inhibitors (like ouabain) and varying concentrations of this compound to determine its direct effect on ion-pumping activity.[1]
-
-
Cell Culture and Signal Transduction Analysis:
-
Objective: To investigate the effect of this compound on the ouabain-induced signaling cascade in intact cells.
-
Methodology: Cultured cells (e.g., Normal Rat Kidney - NRK cells) are pre-treated with this compound before being stimulated with nanomolar concentrations of ouabain. Cell lysates are then collected at various time points. Protein phosphorylation (e.g., p-Src, p-EGFR, p-ERK) is analyzed using Western blotting with phospho-specific antibodies.[1]
-
In Vivo Animal Studies
-
Hypertension Models:
-
Objective: To evaluate the antihypertensive efficacy of this compound in relevant animal models.
-
Methodology: Hypertension is induced in rats through methods such as chronic infusion of low doses of ouabain (Ouabain-Sensitive or OS rats) or by administering deoxycorticosterone acetate and a high-salt diet (DOCA-salt model).[1][15] Genetic models like the Milan Hypertensive Strain (MHS) are also used.[1]
-
-
Blood Pressure Measurement:
-
Methodology: Systolic blood pressure is measured non-invasively in conscious rats using the tail-cuff method. Animals are treated orally with this compound or a vehicle control over several weeks, and blood pressure is monitored regularly.[1]
-
-
Ex Vivo Tissue Analysis:
-
Methodology: After the treatment period, animals are euthanized, and organs like the kidneys and heart are harvested. Na+,K+-ATPase activity is measured in kidney tissue preparations. Cardiac and renal hypertrophy are assessed by measuring organ weight relative to body weight.[1] Vascular reactivity can be studied using isolated mesenteric arteries in myographs.[7]
-
Caption: A streamlined workflow for the development and evaluation of this compound.
Logical Framework of this compound's Therapeutic Effect
The therapeutic rationale for this compound is based on a direct causal link from its molecular mechanism to the observed clinical outcome in specific patient populations.
Caption: Causal chain from pathogenic stimuli to therapeutic outcome with this compound.
Conclusion
This compound represents a significant advancement in the development of targeted antihypertensive therapies. Its unique mechanism of action, centered on the selective antagonism of the Na+,K+-ATPase/Src signaling complex, distinguishes it from conventional blood pressure medications.[1][3] By specifically inhibiting the pathological pathways driven by endogenous ouabain and mutant adducin, this compound has demonstrated high potency and efficacy in relevant preclinical models and, notably, in genetically defined subsets of hypertensive patients.[1][16] The data strongly support its potential as a precision medicine tool, offering enhanced efficacy and safety for individuals whose hypertension is driven by these specific molecular defects. Further clinical development and pharmacogenomic studies will be crucial to fully realize the therapeutic promise of this novel Na+,K+-ATPase antagonist.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. This compound: an ouabain antagonist that corrects renal and vascular Na+-K+- ATPase alterations in ouabain and adducin-dependent hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using genetics to guide treatment of arterial hypertension with this compound - Research Outreach [researchoutreach.org]
- 4. Salt, Na+,K+-ATPase and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: an ouabain-inhibitor counteracting specific forms of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Adducin- and ouabain-related gene variants predict the antihypertensive activity of this compound, part 1: experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. molbiolcell.org [molbiolcell.org]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. google.com [google.com]
- 13. Antihypertensive treatment guided by genetics: PEARL-HT, the randomized proof-of-concept trial comparing this compound with losartan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Drug shows promising results in treating hypertension [agencia.fapesp.br]
- 16. Adducin- and ouabain-related gene variants predict the antihypertensive activity of this compound, part 2: clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antihypertensive treatment guided by genetics: PEARL-HT, the randomized proof-of-concept trial comparing this compound with losartan [lirias.kuleuven.be]
An In-depth Technical Guide on the Interaction of Endogenous Ouabain and Rostafuroxin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endogenous ouabain (EO), a naturally occurring cardiotonic steroid, has been implicated in the pathogenesis of essential hypertension in a significant subset of patients. Its mechanism involves the binding to the Na+/K+-ATPase, which, beyond its ion-pumping function, acts as a signal transducer. This interaction triggers a cascade of intracellular events, primarily through the activation of the Src kinase, leading to increased renal sodium reabsorption and vascular tone. Rostafuroxin (PST2238) is a novel therapeutic agent specifically designed to counteract these pathological effects. It acts as a selective antagonist of the EO-induced signaling pathway, disrupting the interaction between the ouabain-bound Na+/K+-ATPase and the Src-SH2 domain. This guide provides a detailed examination of the molecular interplay between endogenous ouabain and this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing the critical signaling pathways.
The Role of Endogenous Ouabain in Hypertension
Endogenous ouabain is a steroid hormone that binds to a highly conserved site on the α-subunit of the Na+/K+-ATPase, an essential enzyme responsible for maintaining sodium and potassium gradients across the cell membrane.[1][2] While high concentrations of ouabain inhibit the pump's ion-transporting function, the pathophysiologically relevant nanomolar concentrations found in some hypertensive individuals primarily activate its signaling function.[3][4]
This signaling cascade is initiated by a conformational change in the Na+/K+-ATPase upon ouabain binding, which facilitates the recruitment and activation of the non-receptor tyrosine kinase, Src.[5] The activated Src then transactivates the Epidermal Growth Factor Receptor (EGFR), leading to the activation of downstream pathways, including the Ras/Raf/MEK/ERK (p42/44 MAPK) cascade.[3][4][6][7]
The consequences of this signaling pathway are twofold, contributing significantly to the hypertensive state:
-
In the Kidneys: It leads to the tyrosine phosphorylation and increased activity of the renal Na+/K+-ATPase, promoting tubular sodium reabsorption.[3][6][7]
-
In the Vasculature: It increases vascular smooth muscle tone and promotes vasoconstriction.[3][6][7][8]
This dual action results in both volume expansion and increased peripheral resistance, hallmarks of certain forms of essential hypertension.[8]
This compound: A Targeted Antagonist
This compound is a digitoxigenin analog developed as a highly selective antagonist of the pathological signaling initiated by EO and certain mutations of the cytoskeletal protein α-adducin.[3][6][9] Its primary mechanism of action is to disrupt the protein-protein interaction that forms the core of the EO-induced signaling complex.
Specifically, this compound prevents the interaction between the Src-SH2 (Src Homology 2) domain and both the ouabain-activated Na+/K+-ATPase and mutant α-adducin.[10][11] By doing so, it effectively blunts the activation of Src kinase and the entire downstream signaling cascade without interfering with the normal physiological activity of the Na+/K+-ATPase pump or other cardiovascular regulatory mechanisms.[3][7][10] This targeted approach allows this compound to normalize blood pressure and prevent organ damage in animal models of hypertension driven by these specific mechanisms.[3][7][10]
Quantitative Data Presentation
The efficacy of this compound in counteracting the effects of ouabain has been demonstrated in various experimental models. The following tables summarize key quantitative findings.
Table 1: Effect of this compound on Blood Pressure in Hypertensive Animal Models
| Animal Model | Treatment Group | Dose | Duration | Change in Systolic Blood Pressure (mmHg) | Reference |
| Ouabain-Sensitive Hypertensive Rats | Ouabain-Induced | - | 5 weeks | ↑ to 160±2 (from 127±1) | [12] |
| Milan Hypertensive Strain (MHS) Rats | This compound | 1-100 µg·kg⁻¹·day⁻¹ | 4-6 weeks | Normalization of BP (ED₅₀: 4 µg/kg) | [3] |
| DOCA-Salt Hypertensive Rats | This compound | 100 µg/kg (oral) | 4 weeks | Normalization of BP | [3][4] |
| Hypertensive Rats | Ouabain (0.18 µg/kg) | Single dose | - | Pressor effect observed | [13] |
| Hypertensive Rats | Ouabain (18 µg/kg) | Single dose | - | Significant increase in SBP & DBP | [13] |
| Wild-Type Mice | Ouabain (1.5 mg/kg, IP) | Single dose | - | ↑ SBP to 86.71±2.67 (from 78.01±2.14) | [14] |
Table 2: Molecular and Cellular Effects of Ouabain and this compound
| Parameter | Cell/Tissue Type | Treatment | Concentration | Effect | Reference |
| Src Kinase Activity | LLC-PK1 Cells | Ouabain | 1 µM | Activation | [15] |
| Src Kinase Activity | Purified Na+/K+-ATPase/Src complex | Ouabain | 10 µM | Restoration of Src activity | [5] |
| Na+/K+-ATPase-Src Interaction | Rat Cells | Ouabain | 100 nM | Increased interaction | [11] |
| Na+/K+-ATPase-Src Interaction | - | This compound | 10⁻¹¹ M | Disruption of interaction | [10] |
| ERK (p42/44 MAPK) Activation | Renal Cells | Endogenous Ouabain | Subnanomolar | Activation | [3][4] |
| ERK (p42/44 MAPK) Activation | Renal Cells | This compound | 10⁻⁹–10⁻¹⁰ M | Antagonism of EO effect | [4] |
| Myogenic Tone | Mouse Mesenteric Artery | Ouabain | Nanomolar | Increased tone | [3][4] |
| Myogenic Tone | Mouse Mesenteric Artery | This compound | - | Normalization of tone | [3][4] |
Key Experimental Protocols
The elucidation of the EO-Rostafuroxin interaction relies on several key experimental techniques designed to probe protein-protein interactions and signaling pathway activation.
Co-Immunoprecipitation (Co-IP) for Na+/K+-ATPase and Src Interaction
This technique is used to demonstrate the physical association between the Na+/K+-ATPase α1 subunit and Src kinase in response to ouabain and its disruption by this compound.
Protocol Outline:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., LLC-PK1 renal epithelial cells) to near confluence. Treat cell groups with vehicle, ouabain (e.g., 100 nM for 5 minutes), or ouabain plus this compound.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein complexes.
-
Pre-Clearing: Centrifuge lysates to pellet debris. Incubate the supernatant with Protein A/G-coupled beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific for the Na+/K+-ATPase α1 subunit overnight at 4°C. This "baits" the α1 subunit and any associated proteins.
-
Immune Complex Capture: Add Protein A/G-coupled beads to the lysate-antibody mixture and incubate to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and perform a Western blot using an antibody against Src kinase to detect its presence in the immunoprecipitated complex. An increase in the Src signal in ouabain-treated samples, which is diminished by this compound, confirms the mechanism.[16][17][18]
In Vitro Src Kinase Assay
This assay measures the enzymatic activity of Src kinase and demonstrates how it is modulated by the Na+/K+-ATPase, ouabain, and this compound.
Protocol Outline:
-
Complex Formation: Incubate purified active Src kinase with purified Na+/K+-ATPase in a kinase assay buffer. In its basal state, the Na+/K+-ATPase binds to and inhibits Src activity.[5]
-
Treatment: Aliquot the complex and treat with vehicle, ouabain (e.g., 10 µM), or ouabain plus this compound for 15-30 minutes at room temperature.
-
Kinase Reaction: Initiate the kinase reaction by adding a Src-specific peptide substrate and ATP (often radiolabeled [γ-³²P]ATP).
-
Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done by spotting the mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring radioactivity via scintillation counting. Alternatively, phosphorylation of Src at its activation loop (pY418) can be detected by Western blot.[5]
-
Analysis: Ouabain treatment is expected to increase Src activity by releasing it from the inhibitory binding of the Na+/K+-ATPase. This compound is expected to prevent this ouabain-induced activation.
Visualizing the Molecular Interactions and Workflows
Diagrams created using Graphviz provide a clear visual representation of the complex signaling pathways and experimental procedures.
Caption: Endogenous Ouabain (EO) Signaling Pathway.
Caption: this compound's Point of Intervention.
Caption: Co-Immunoprecipitation Experimental Workflow.
Conclusion
The interaction between endogenous ouabain and the Na+/K+-ATPase represents a critical signaling axis in the development of hypertension for a specific patient population. By activating a Src-dependent pathway, EO promotes renal and vascular changes that elevate blood pressure. This compound emerges as a promising therapeutic agent that operates through a precise mechanism: the selective disruption of the EO-induced Na+/K+-ATPase-Src signaling complex. This targeted intervention, which avoids global inhibition of the Na+/K+-ATPase pump, exemplifies a modern pharmacogenomic approach to treating complex diseases like essential hypertension.[19] Further research and clinical trials will continue to define the role of this compound in personalizing antihypertensive therapy for patients with genetic profiles indicating a susceptibility to EO- and adducin-related hypertension.[10][20]
References
- 1. The Physiological Significance of the Cardiotonic Steroid/Ouabain-Binding Site of the Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ouabain - Proteopedia, life in 3D [proteopedia.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Binding of Src to Na+/K+-ATPase Forms a Functional Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: an ouabain antagonist that corrects renal and vascular Na+-K+- ATPase alterations in ouabain and adducin-dependent hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: an ouabain-inhibitor counteracting specific forms of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signaling mechanisms that link salt retention to hypertension: endogenous ouabain, the Na(+) pump, the Na(+)/Ca(2+) exchanger and TRPC proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Using genetics to guide treatment of arterial hypertension with this compound - Research Outreach [researchoutreach.org]
- 11. Adducin- and ouabain-related gene variants predict the antihypertensive activity of this compound, part 1: experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alterations in phenylephrine-induced contractions and the vascular expression of Na+,K+-ATPase in ouabain-induced hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of small doses of ouabain on the arterial blood pressure of anesthetized hypertensive and normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Augmented Ouabain-Induced Vascular Response Reduces Cardiac Efficiency in Mice with Migraine-Associated Mutation in the Na+, K+-ATPase α2-Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 15. utoledo.edu [utoledo.edu]
- 16. assaygenie.com [assaygenie.com]
- 17. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - CZ [thermofisher.com]
- 18. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 19. scispace.com [scispace.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
Rostafuroxin's Attenuation of the Src-EGFR-ERK Pathway: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rostafuroxin is a novel antihypertensive agent that selectively antagonizes the pro-hypertensive effects of endogenous ouabain (EO) and certain mutations in the adducin protein.[1][2] A key mechanism of its action involves the modulation of the Src-Epidermal Growth Factor Receptor-Extracellular signal-regulated kinase (Src-EGFR-ERK) signaling pathway. This document provides an in-depth technical guide on the core aspects of this compound's interaction with this critical cellular cascade. It summarizes available quantitative data, details relevant experimental protocols, and visualizes the signaling pathways and experimental workflows.
Mechanism of Action: Inhibition of the Src-EGFR-ERK Signaling Cascade
Endogenous ouabain, at sub-nanomolar concentrations, can act as a signal transducer by binding to the Na+/K+-ATPase. This interaction triggers the activation of a signaling cascade that plays a role in the pathophysiology of hypertension.[1] This cascade involves the activation of the non-receptor tyrosine kinase Src, which in turn leads to the transactivation of the EGFR and subsequent phosphorylation and activation of ERK (also known as p42/44 MAPK).[1][2][3] This pathway is implicated in processes such as vascular smooth muscle cell growth and remodeling, which contribute to elevated blood pressure.[4][5]
This compound exerts its effect by disrupting the initial steps of this signaling cascade. It has been shown to antagonize the ouabain/EO-Src-Na+/K+-ATPase interaction.[1][3] Specifically, this compound selectively disrupts the binding of the cSrc-SH2 domain to both mutant α-adducin and the ouabain-activated Na+-K+ pump.[6] This interference blunts the activation of Src and, consequently, the downstream phosphorylation of both EGFR and ERK, leading to the normalization of Na+/K+-ATPase activity and a reduction in blood pressure.[2][7]
Quantitative Data on this compound's Activity
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | Species/System | Reference |
| IC50 for ³H-ouabain binding displacement | 2 x 10⁻⁶ M | Dog kidney Na+/K+-ATPase | [1] |
| Effective concentration for antagonizing ouabain/EO-Src-Na+/K+-ATPase interaction | 10⁻⁹ - 10⁻¹⁰ M | In vitro and in vivo | [3] |
| Concentration for abolishing increased endogenous ouabain production in human H295R cells with LSS A variant | 10⁻¹¹ M | Human H295R cells | [8][6] |
| Oral dose for antihypertensive effect in DOCA-salt hypertensive rats | 1 mg/kg/day | Rat | [9] |
Table 2: Clinical Efficacy of this compound in Hypertensive Patients
| Clinical Trial | Patient Population | Dose | Outcome | Reference |
| OASIS-HT | Patients with uncomplicated systolic hypertension | 0.05 mg/d | Reduction in systolic office BP of 2.72 mm Hg (P = 0.04) | [10] |
| PEARL-HT | Caucasian hypertensive patients with specific genetic profiles | 50 µg | Significant reduction in office systolic blood pressure compared to losartan | [8][6] |
| Clinical Study | Hypertensive patients with specific genetic profiles | Not specified | Mean placebo-corrected systolic blood pressure fall of 14 mmHg | [11] |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to elucidate the effect of this compound on the Src-EGFR-ERK pathway. These are based on standard laboratory practices and information inferred from the cited literature, as detailed step-by-step protocols from the specific studies are not available.
Western Blotting for Phosphorylated Src, EGFR, and ERK
This protocol is designed to assess the phosphorylation status of Src, EGFR, and ERK in cell lysates or tissue homogenates following treatment with this compound.
1. Sample Preparation:
- Cell Culture: Plate cells (e.g., vascular smooth muscle cells, renal epithelial cells) and grow to 70-80% confluency. Treat with this compound at desired concentrations (e.g., 10⁻¹¹ to 10⁻⁹ M) for a specified duration.
- Animal Tissues: Euthanize animals (e.g., DOCA-salt hypertensive rats) treated with this compound or vehicle. Excise tissues of interest (e.g., mesenteric resistance arteries, kidney cortex) and immediately snap-freeze in liquid nitrogen.
- Lysis/Homogenization: Lyse cells or homogenize tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the protein lysate.
- Protein Quantification: Determine protein concentration using a BCA or Bradford protein assay.
2. SDS-PAGE and Electrotransfer:
- Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
- Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
- Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting the phosphorylated forms of Src (e.g., anti-p-Src Tyr416), EGFR (e.g., anti-p-EGFR Tyr1068), and ERK1/2 (e.g., anti-p-ERK1/2 Thr202/Tyr204), as well as antibodies for the total forms of these proteins and a loading control (e.g., β-actin or GAPDH). Antibody dilutions should be optimized according to the manufacturer's instructions.
- Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
4. Densitometric Analysis:
- Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein bands to the corresponding total protein bands and the loading control.
Src Kinase Activity Assay
This assay measures the enzymatic activity of Src kinase in the presence or absence of this compound.
1. Reagents and Materials:
- Recombinant active Src kinase.
- Src-specific peptide substrate.
- ATP.
- Kinase assay buffer.
- This compound at various concentrations.
- ADP-Glo™ Kinase Assay kit (or similar) to measure ADP production.
2. Assay Procedure:
- Prepare a reaction mixture containing Src kinase, the peptide substrate, and kinase assay buffer.
- Add this compound at a range of concentrations to the reaction mixture. Include a vehicle control.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
- Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™). The luminescent or fluorescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
3. Data Analysis:
- Plot the kinase activity against the concentration of this compound to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound's inhibitory effect on the Src-EGFR-ERK signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's effect on Src-EGFR-ERK.
Logical Relationship Diagram
Caption: Logical flow of this compound's therapeutic intervention.
Conclusion
This compound represents a targeted therapeutic approach for a subset of hypertensive patients. Its mechanism of action, centered on the inhibition of the Src-EGFR-ERK signaling pathway, underscores the importance of this cascade in the pathophysiology of hypertension. While further research is needed to fully quantify the dose-dependent effects of this compound on each component of this pathway, the available data strongly supports its role as a potent and selective antagonist of ouabain- and adducin-mediated signaling. The experimental protocols and visualizations provided in this document offer a framework for continued investigation into this promising antihypertensive agent.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. This compound: an ouabain antagonist that corrects renal and vascular Na+-K+- ATPase alterations in ouabain and adducin-dependent hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. ahajournals.org [ahajournals.org]
- 5. The extracellular signal-regulated kinase (ERK) pathway: a potential therapeutic target in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antihypertensive treatment guided by genetics: PEARL-HT, the randomized proof-of-concept trial comparing this compound with losartan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adducin- and ouabain-related gene variants predict the antihypertensive activity of this compound, part 1: experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antihypertensive treatment guided by genetics: PEARL-HT, the randomized proof-of-concept trial comparing this compound with losartan [lirias.kuleuven.be]
- 9. This compound ameliorates endothelial dysfunction and oxidative stress in resistance arteries from deoxycorticosterone acetate-salt hypertensive rats: the role of Na+K+-ATPase/ cSRC pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Main results of the ouabain and adducin for Specific Intervention on Sodium in Hypertension Trial (OASIS-HT): a randomized placebo-controlled phase-2 dose-finding study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adducin- and ouabain-related gene variants predict the antihypertensive activity of this compound, part 2: clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Targets of Rostafuroxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rostafuroxin (PST 2238) is an investigational therapeutic agent that has garnered significant interest for its novel mechanism of action in the context of hypertension.[1][2] It is a digitoxigenin derivative designed to selectively antagonize the pressor effects of endogenous ouabain (EO) and certain genetic variations of adducin.[3] Unlike traditional antihypertensive drugs that often target broad physiological systems, this compound's action is rooted in the specific molecular pathology of certain forms of hypertension, positioning it as a candidate for personalized medicine.[4][5] This technical guide provides a comprehensive overview of the molecular targets of this compound, detailing its mechanism of action, the signaling pathways it modulates, and the experimental methodologies used to elucidate these interactions.
Core Molecular Target: The Na+/K+-ATPase Pump
The primary molecular target of this compound is the Na+/K+-ATPase, a ubiquitous transmembrane protein essential for maintaining cellular ion gradients.[1] this compound exerts its effects not by directly inhibiting the pump's ion-translocating function under normal physiological conditions, but by counteracting the pathological signaling initiated by the binding of endogenous ouabain (a cardiotonic steroid) to the Na+/K+-ATPase.[3]
This compound also mitigates the effects of certain mutations in the cytoskeletal protein adducin, which can lead to abnormal increases in Na+/K+-ATPase activity.[2][6]
Quantitative Data on this compound Interaction
The following tables summarize the key quantitative data regarding this compound's interaction with its primary target and its effects on downstream signaling.
| Parameter | Value | Target | Species | Reference |
| IC50 (Displacement of [3H]-ouabain) | 2 x 10-6 M | Na+/K+-ATPase | Dog (Kidney) | [3] |
| Concentration for Antagonism of Ouabain/EO Effects | 10-9 - 10-10 M | Na+/K+-ATPase - Src Interaction | Rat | [3][7] |
| Concentration for Normalizing Mutant Adducin-induced Na+/K+ Pump Activity | 10-9 - 10-10 M | Na+/K+-ATPase | Rat (NRK cells) | [3] |
Table 1: Binding and Antagonistic Potency of this compound.
Mechanism of Action: Disruption of Pathological Signaling
Endogenous ouabain and certain adducin mutations promote the formation of a signaling complex involving the Na+/K+-ATPase and the non-receptor tyrosine kinase, c-Src.[6] This interaction, occurring within specialized membrane microdomains called caveolae, initiates a phosphorylation cascade.[3][7] this compound is believed to selectively disrupt the interaction between the Na+/K+-ATPase/adducin complex and the SH2 domain of Src.[6] This disruption is the cornerstone of its therapeutic effect.
The Inhibited Signaling Pathway
The binding of endogenous ouabain or the presence of mutant adducin leads to the activation of a signaling cascade that this compound inhibits. The key steps in this pathway are:
-
Src Kinase Activation: The interaction between the Na+/K+-ATPase and Src leads to the autophosphorylation and activation of Src kinase.[6]
-
EGFR Transactivation: Activated Src then transactivates the Epidermal Growth Factor Receptor (EGFR), leading to its phosphorylation.[3]
-
ERK/MAPK Pathway Activation: Phosphorylated EGFR serves as a docking site for adaptor proteins that activate the Ras/Raf/MEK/ERK (MAPK) signaling cascade.[2][3]
This signaling cascade ultimately leads to increased renal Na+ reabsorption and vascular tone, contributing to hypertension.[2] this compound, by preventing the initial Src activation, effectively blocks these downstream events.[3][7]
Caption: Signaling pathway inhibited by this compound.
Experimental Protocols
The identification and characterization of this compound's molecular targets have been achieved through a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
[3H]-Ouabain Binding Displacement Assay
This assay is used to determine the binding affinity of this compound to the Na+/K+-ATPase by measuring its ability to displace radiolabeled ouabain.
Materials:
-
Purified Na+/K+-ATPase enzyme preparation (e.g., from dog kidney microsomes)
-
[3H]-ouabain
-
This compound stock solution
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a microcentrifuge tube, add the Na+/K+-ATPase preparation, a fixed concentration of [3H]-ouabain, and varying concentrations of this compound or vehicle control.
-
For non-specific binding control, add a high concentration of unlabeled ouabain.
-
Incubate the mixture at 37°C for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a vacuum manifold.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each this compound concentration and determine the IC50 value.
Na+/K+-ATPase Activity Assay
This assay measures the enzymatic activity of the Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Na+/K+-ATPase enzyme preparation
-
Assay buffer (e.g., 100 mM NaCl, 20 mM KCl, 3 mM MgCl2, 1 mM EGTA, 50 mM Tris-HCl, pH 7.4)
-
ATP solution
-
This compound and Ouabain solutions
-
Malachite green reagent or other phosphate detection reagent
-
Phosphate standard solution
Procedure:
-
Pre-incubate the Na+/K+-ATPase enzyme with varying concentrations of this compound or ouabain (as a positive control for inhibition) in the assay buffer.
-
Initiate the enzymatic reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid or sodium dodecyl sulfate).
-
Measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.
-
Generate a standard curve using the phosphate standard solution.
-
Calculate the specific Na+/K+-ATPase activity (ouabain-sensitive ATP hydrolysis) and determine the effect of this compound.
Src Kinase Activity Assay
This assay quantifies the activity of Src kinase, a key downstream effector of the Na+/K+-ATPase signaling pathway.
Materials:
-
Immunoprecipitated Src or purified recombinant Src kinase
-
Src kinase-specific peptide substrate
-
[γ-32P]ATP or an antibody-based detection system (e.g., for phosphorylated substrate)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
This compound-treated and untreated cell lysates
-
Phosphocellulose paper or ELISA plate for capture
Procedure:
-
Prepare cell lysates from cells treated with or without this compound and/or ouabain.
-
Immunoprecipitate Src kinase from the lysates using a specific anti-Src antibody.
-
In a kinase reaction buffer, combine the immunoprecipitated Src, the specific peptide substrate, and ATP ([γ-32P]ATP for radiometric assay).
-
Incubate the reaction at 30°C for a set time (e.g., 20-30 minutes).
-
Stop the reaction.
-
For a radiometric assay, spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-32P]ATP, and measure the incorporated radioactivity.
-
For an ELISA-based assay, transfer the reaction mixture to a plate coated with a capture antibody for the phosphorylated substrate and detect with a labeled secondary antibody.
-
Compare the Src kinase activity in samples from this compound-treated and untreated cells.
Western Blotting for Phosphorylated EGFR and ERK
This technique is used to detect the phosphorylation status of key proteins in the signaling cascade.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies specific for phosphorylated EGFR (p-EGFR) and phosphorylated ERK (p-ERK)
-
Primary antibodies for total EGFR and total ERK (for loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Prepare protein lysates from cells treated with various conditions (control, ouabain, this compound, ouabain + this compound).
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., total EGFR) to normalize for protein loading.
Caption: General experimental workflow for target validation.
Conclusion
This compound represents a targeted therapeutic approach, with the Na+/K+-ATPase at the center of its mechanism of action. By specifically antagonizing the pathological signaling initiated by endogenous ouabain and certain adducin variants, this compound effectively downregulates the Src-EGFR-ERK pathway, a key contributor to specific forms of hypertension. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other compounds targeting similar molecular pathways. This in-depth understanding is crucial for the advancement of drug development in the field of cardiovascular medicine and for realizing the potential of personalized therapies.
References
- 1. Src kinase assay [bio-protocol.org]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3.4. Western Blotting and Detection [bio-protocol.org]
- 4. assaygenie.com [assaygenie.com]
- 5. znaturforsch.com [znaturforsch.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
Preclinical Efficacy of Rostafuroxin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rostafuroxin (PST2238) is a novel antihypertensive agent that acts as a selective antagonist of the pressor and molecular effects of endogenous ouabain (EO) and adducin mutations.[1][2][3] Preclinical studies have demonstrated its high potency and efficacy in reducing blood pressure and preventing organ hypertrophy in various animal models of hypertension.[1][3] This technical guide provides an in-depth overview of the preclinical data on this compound's efficacy, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action
This compound's antihypertensive effect stems from its ability to correct abnormalities in renal sodium handling and vascular tone.[3] These abnormalities are often driven by two key mechanisms: polymorphisms in the cytoskeletal protein α-adducin and elevated circulating levels of endogenous ouabain.[2] Both pathways converge on the upregulation of the Na+/K+-ATPase pump and the activation of the c-Src-dependent signal transduction pathway.[3]
This compound selectively disrupts the binding of mutant α-adducin and the ouabain-activated Na+/K+-ATPase complex to the cSrc-SH2 domain.[4] This inhibition, occurring at nanomolar concentrations, normalizes the activity of the Na+/K+-ATPase and downstream signaling cascades, leading to a reduction in blood pressure and prevention of organ hypertrophy.[1][4]
Quantitative Data on Efficacy
The preclinical efficacy of this compound has been evaluated in several rat models of hypertension. The following tables summarize the key quantitative findings.
Table 1: Effect of this compound on Systolic Blood Pressure (SBP) in DOCA-Salt Hypertensive Rats
| Treatment Group | Dose | Duration | Change in SBP (mmHg) | Reference |
| DOCA-salt (Control) | Vehicle | 3 weeks | - | [5] |
| DOCA-salt + this compound | 1 mg/kg/day (gavage) | 3 weeks | ↓ (Significant Decrease) | [5][6] |
Note: In the DOCA-salt model, hypertension is induced by uninephrectomy followed by administration of deoxycorticosterone acetate (DOCA) and a high-salt diet.[5][6]
Table 2: Effect of this compound on Systolic Blood Pressure (SBP) in Undernourished Hypertensive Rats
| Treatment Group | Dose | Duration | SBP (mmHg) | Reference |
| Control (Normonourished) | Vehicle | 30 days | ~120 | [7][8] |
| Control + this compound | 1 mg/kg (oral) | 30 days | No significant change | [7][8] |
| RBD (Undernourished) | Vehicle | 30 days | Elevated | [7][8] |
| RBD + this compound | 1 mg/kg (oral) | 30 days | Normalized | [7][8] |
Note: The Regional Basic Diet (RBD) is a multideficient diet used to induce chronic undernutrition and hypertension in rats.[7][8]
Table 3: Effect of this compound on Renal Na+/K+-ATPase Activity
| Animal Model | Treatment | Effect on Na+/K+-ATPase Activity | Reference |
| Ouabain-sensitive rats | This compound (0.1-100 µg/kg p.o.) | Normalizes increased activity | [1] |
| Adducin-transfected NRK cells | This compound (10⁻⁹ - 10⁻¹⁰ M) | Normalizes increased pump activity | [1] |
| Undernourished (RBD) rats | This compound (1 mg/kg oral) | Decreased ouabain-sensitive Na+/K+-ATPase | [7][8] |
| Normonourished (CTRL) rats | This compound (1 mg/kg oral) | Decreased ouabain-sensitive Na+/K+-ATPase | [7][8] |
Experimental Protocols
DOCA-Salt Hypertensive Rat Model
-
Animal Model: Male Wistar rats.[5]
-
Induction of Hypertension:
-
Treatment: After stabilization of systolic blood pressure (SBP), rats are treated with this compound (e.g., 1 mg/kg/day via gavage) or vehicle for a specified duration (e.g., 3 weeks).[5]
-
Measurements: SBP is measured periodically using the tail-cuff method.[5] At the end of the study, vascular function can be assessed using a wire myograph, and tissues can be collected for protein expression analysis (e.g., Western blot for c-Src phosphorylation).[5]
Undernourished Hypertensive Rat Model
-
Induction of Hypertension:
-
Treatment: this compound (e.g., 1 mg/kg body mass) or vehicle is administered orally during the last 30 days of the diet regimen.[7][8]
-
Measurements:
-
SBP is recorded at specified time points (e.g., 55-60 days of age) using the tail-cuff method.[7]
-
Metabolic parameters (food/water intake, urinary volume, plasma Na+ concentration) are measured using metabolic cages.[7][8]
-
At the end of the study, kidneys are collected for the analysis of Na+-transporting ATPase activity.[7][8]
-
Signaling Pathways and Visualizations
This compound's mechanism of action involves the interruption of a specific signaling cascade initiated by endogenous ouabain or mutant adducin.
Endogenous Ouabain (EO) Signaling Pathway
Endogenous ouabain, at subnanomolar concentrations, binds to the Na+/K+-ATPase, which then acts as a signal transducer.[1] This binding triggers the activation of a signaling pathway involving the non-receptor tyrosine kinase c-Src and the Epidermal Growth Factor Receptor (EGFR).[1][2] This cascade leads to the phosphorylation and activation of the Na+/K+-ATPase and downstream effectors like ERK, ultimately resulting in increased renal sodium reabsorption, vascular tone, and blood pressure.[1][3]
Experimental Workflow for Preclinical Efficacy Studies
The general workflow for evaluating the preclinical efficacy of this compound in a hypertensive animal model involves several key steps, from model induction to data analysis.
Conclusion
Preclinical studies provide robust evidence for the efficacy of this compound in animal models of hypertension that are dependent on endogenous ouabain and adducin pathways. Its targeted mechanism of action, focusing on the Na+/K+-ATPase and c-Src signaling nexus, offers a promising and selective approach to antihypertensive therapy. The quantitative data and detailed protocols presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. This compound: an ouabain antagonist that corrects renal and vascular Na+-K+- ATPase alterations in ouabain and adducin-dependent hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: an ouabain-inhibitor counteracting specific forms of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antihypertensive treatment guided by genetics: PEARL-HT, the randomized proof-of-concept trial comparing this compound with losartan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound ameliorates endothelial dysfunction and oxidative stress in resistance arteries from deoxycorticosterone acetate-salt hypertensive rats: the role of Na+K+-ATPase/ cSRC pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug shows promising results in treating hypertension [agencia.fapesp.br]
- 7. preprints.org [preprints.org]
- 8. Different antihypertensive and metabolic responses to this compound in undernourished and normonourished male rats: Outcomes on bodily Na+ handling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Rostafuroxin Administration in Animal Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rostafuroxin (PST 2238) is a novel antihypertensive agent that acts as a selective antagonist of endogenous ouabain (EO).[1][2] It has demonstrated significant efficacy in reducing blood pressure and preventing organ hypertrophy in various animal models of hypertension, particularly those associated with adducin polymorphisms and elevated EO levels.[1][2][3] These notes provide a comprehensive overview of the administration of this compound in preclinical hypertension research, summarizing key quantitative data and detailing experimental protocols.
This compound is a digitoxigenin derivative that modulates the activity of Na+/K+-ATPase.[4] Its mechanism of action involves the normalization of renal Na+/K+-ATPase activity and the antagonism of the EO-triggered Src-epidermal growth factor receptor (EGFr)-dependent signaling pathway, which leads to the activation of ERK and subsequent hypertension.[1][2][3] By targeting these specific molecular mechanisms, this compound offers a focused therapeutic approach for certain forms of hypertension.[3][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on this compound administration in rat models of hypertension.
Table 1: Antihypertensive Efficacy of this compound in Different Rat Models
| Animal Model | Method of Hypertension Induction | This compound Dose | Administration Route | Treatment Duration | Effect on Systolic Blood Pressure (SBP) | Reference |
| Ouabain-sensitive (OS) rats | Chronic infusion of ouabain | 0.1 - 100 µg/kg | Oral (po) | Not specified | Normalization of high blood pressure | [1] |
| DOCA-salt rats | Weekly subcutaneous 30 mg/kg DOCA and 1% NaCl in drinking water | 10 mg/kg | Oral (po) | 3 weeks | Significant decrease | [1] |
| DOCA-salt rats | Uninephrectomy and DOCA-salt | 1 mg/kg/day | Gavage | 3 weeks | Decrease in SBP | [6] |
| Reduced Renal Mass (RRM) rats | 70% surgical reduction of renal mass and 1% NaCl in drinking water | 1 mg/kg | Oral (po) | 2 weeks | Significant decrease | [1] |
| Milan Hypertensive Strain (MHS) rats | Genetically predisposed | 10 µg/kg | Oral (po) | 6 weeks | Normalization of blood pressure | [1] |
| Undernourished Hypertensive Rats | Regional Basic Diet (RBD) from weaning | 1 mg/kg | Oral (po) | 30 days (from day 60 of age) | Normalization of systolic blood pressure | [7][8][9] |
Table 2: Molecular and Cellular Effects of this compound
| Cell/Tissue Type | Experimental Condition | This compound Concentration | Effect | Reference |
| Normal Rat Kidney (NRK) cells | Incubation with 10⁻⁹ M ouabain for 5 days | 10⁻¹¹ - 10⁻¹⁰ M | Complete normalization of increased Na+/K+ pump Vmax | [1] |
| NRK cells expressing MHS adducin variant | Incubation for 5 days | 10⁻⁹ - 10⁻¹⁰ M | Normalization of Na+/K+ pump activity | [1] |
| Mesenteric arteries from OS rats | In vivo treatment | 100 µg/kg po for 4 weeks | Normalization of increased contractile response to KCl | [5] |
| Mouse mesenteric artery | In vitro exposure to ouabain | Not specified | Complete antagonism of increased myogenic tone | [5] |
| Mesenteric resistance arteries from DOCA-salt rats | In vivo treatment | 1 mg/kg/day gavage for 3 weeks | Improved acetylcholine-induced relaxation, decreased superoxide anion generation, reduced c-Src phosphorylation | [6] |
Experimental Protocols
Induction of Hypertension in Animal Models
a. Ouabain-Sensitive (OS) Hypertension Model:
-
Animals: Normotensive rats (e.g., Sprague-Dawley).
-
Procedure: Chronic infusion of ouabain at doses that result in subnanomolar plasma concentrations. This can be achieved through osmotic mini-pumps implanted subcutaneously.
-
Outcome: Elevated blood pressure, increased myogenic tone, and stimulated renal Na+/K+-ATPase activity.[1]
b. Deoxycorticosterone Acetate (DOCA)-Salt Hypertension Model:
c. Reduced Renal Mass (RRM) Hypertension Model:
-
Animals: Rats (strain not specified).
-
Procedure:
-
Surgically reduce the renal mass by approximately 70% (e.g., through ligation of branches of the renal artery and contralateral nephrectomy).
-
Provide 1% NaCl in the drinking water.[1]
-
-
Outcome: Hypertension due to impaired renal function and sodium retention.
d. Undernutrition-Induced Hypertension Model:
-
Animals: Male Wistar rats.
-
Procedure:
-
Outcome: Development of hypertension around 55-60 days of age.[8]
Preparation and Administration of this compound
-
Preparation: this compound can be dissolved in a suitable vehicle for oral administration (e.g., in water for gavage). The specific vehicle should be reported in the experimental details.
-
Administration Route: Oral administration (gavage or in drinking water) is the most common route reported in the literature.[1][6]
-
Dosage: The effective dose of this compound varies depending on the hypertension model, ranging from 0.1 µg/kg to 10 mg/kg.[1][6] It is crucial to perform dose-response studies to determine the optimal dose for a specific experimental setup.
Measurement of Outcomes
-
Blood Pressure: Systolic blood pressure can be measured non-invasively using the tail-cuff method.[6]
-
Vascular Function: Vascular reactivity can be assessed using a wire myograph on isolated mesenteric resistance arteries to measure responses to vasoconstrictors and vasodilators (e.g., acetylcholine).[6]
-
Molecular Analysis:
-
Western Blot: To quantify the protein expression and phosphorylation status of key signaling molecules like c-Src, EGFr, and ERK.[6]
-
Enzyme Activity Assays: To measure the activity of Na+/K+-ATPase in kidney tissue or isolated cells.[1]
-
Oxidative Stress Markers: Measurement of reactive oxygen species production (e.g., superoxide anion) and the activity of enzymes like NAD(P)H oxidase and cyclooxygenase-2.[6]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: this compound's mechanism of action in hypertension.
Caption: A typical experimental workflow for studying this compound.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. This compound: an ouabain antagonist that corrects renal and vascular Na+-K+- ATPase alterations in ouabain and adducin-dependent hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: an ouabain-inhibitor counteracting specific forms of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. This compound ameliorates endothelial dysfunction and oxidative stress in resistance arteries from deoxycorticosterone acetate-salt hypertensive rats: the role of Na+K+-ATPase/ cSRC pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different antihypertensive and metabolic responses to this compound in undernourished and normonourished male rats: Outcomes on bodily Na+ handling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. Different antihypertensive and metabolic responses to this compound in undernourished and normonourished male rats: Outcomes on bodily Na+ handling - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assays for Rostafuroxin Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rostafuroxin (PST 2238) is a digitoxigenin derivative that has been identified as a selective antagonist of the effects of endogenous ouabain (EO) and certain mutations in α-adducin.[1][2][3] These factors are implicated in the pathogenesis of some forms of hypertension through the modulation of the Na+/K+-ATPase signaling cascade. This compound has been shown to correct alterations in renal and vascular Na+/K+-ATPase activity, making it a promising therapeutic agent.[1][3] In vitro assays are crucial for characterizing the activity of this compound, elucidating its mechanism of action, and screening for novel antihypertensive compounds. This document provides detailed application notes and protocols for key in vitro assays to assess the activity of this compound.
Mechanism of Action Overview
This compound exerts its effects by antagonizing the signaling function of the Na+/K+-ATPase initiated by ouabain.[1][4] In specific cellular contexts, ouabain binding to the Na+/K+-ATPase triggers a signaling cascade involving the activation of the Src kinase, a non-receptor tyrosine kinase.[1][3] This leads to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the Ras/Raf/MEK/ERK (MAPK) pathway, which is involved in cell growth, proliferation, and hypertrophy.[1][3] this compound has been shown to disrupt the interaction between the ouabain-bound Na+/K+-ATPase and Src, thereby inhibiting this downstream signaling.[2][5] It has also been found to counteract the effects of mutant adducin, which can also lead to increased Na+/K+-ATPase activity.[2]
Diagram of this compound's Mechanism of Action
Caption: this compound antagonizes ouabain binding to Na+/K+-ATPase, inhibiting Src-EGFR-MAPK signaling.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound's in vitro activity based on published literature.
| Assay | Target | Cell/Tissue Type | Parameter | Value | Reference |
| Radioligand Binding Assay | Na+/K+-ATPase | Dog Kidney | IC50 (for displacement of 3H-ouabain) | 2 x 10-6 M | [1] |
| Functional Antagonism | Ouabain/EO-Src-Na+/K+-ATPase interaction | Renal Cells | Effective Concentration | 10-9 - 10-10 M | [4] |
| Functional Antagonism | Mutant α-adducin binding to cSrc-SH2 domain | Cell-free system | Effective Concentration | 10-11 M | [2] |
Experimental Protocols
Radioligand Binding Assay for Na+/K+-ATPase
Application Note: This assay is used to determine the affinity of this compound for the ouabain binding site on the Na+/K+-ATPase. It measures the ability of this compound to displace a radiolabeled ligand, such as 3H-ouabain, from its binding site.
Protocol:
-
Preparation of Na+/K+-ATPase rich membranes:
-
Homogenize tissue (e.g., dog kidney, rat renal cortex) in ice-cold homogenization buffer (e.g., 250 mM sucrose, 30 mM histidine, 1 mM EDTA, pH 7.2) containing protease inhibitors.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
A fixed concentration of 3H-ouabain (typically at its Kd value).
-
Increasing concentrations of this compound (e.g., from 10-11 M to 10-4 M) or vehicle control.
-
Membrane preparation (typically 20-50 µg of protein per well).
-
-
To determine non-specific binding, include wells with a high concentration of unlabeled ouabain (e.g., 1 mM).
-
Incubate the plate at 37°C for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., GF/C) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of 3H-ouabain) using non-linear regression analysis.
-
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining this compound's IC50 at the Na+/K+-ATPase.
Na+/K+-ATPase Activity Assay
Application Note: This assay measures the enzymatic activity of the Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This compound's effect on ouabain-induced changes in enzyme activity can be assessed.
Protocol:
-
Preparation of Enzyme Source:
-
Prepare Na+/K+-ATPase rich membranes as described in the radioligand binding assay protocol.
-
-
ATPase Activity Measurement:
-
Prepare a reaction mixture containing:
-
Assay buffer (e.g., 100 mM NaCl, 20 mM KCl, 3 mM MgCl₂, 30 mM Imidazole-HCl, pH 7.4).
-
ATP (e.g., 3 mM) as the substrate.
-
-
To measure total ATPase activity, add the membrane preparation to the reaction mixture.
-
To measure ouabain-insensitive ATPase activity, add a high concentration of ouabain (e.g., 1-2 mM) to the reaction mixture along with the membrane preparation.
-
To test the effect of this compound, pre-incubate the membrane preparation with varying concentrations of this compound with or without a fixed concentration of ouabain (in the nanomolar range to stimulate signaling) before adding ATP.
-
Incubate all reactions at 37°C for a defined period (e.g., 15-30 minutes).
-
-
Phosphate Detection:
-
Stop the reaction by adding a solution that also initiates color development for phosphate detection (e.g., a solution containing malachite green and ammonium molybdate).
-
Measure the absorbance at a specific wavelength (e.g., 620-660 nm) using a spectrophotometer or plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of inorganic phosphate.
-
Calculate the amount of Pi released in each sample from the standard curve.
-
The Na+/K+-ATPase activity is the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.
-
Express the activity as µmol Pi/mg protein/hour.
-
Analyze the effect of this compound on ouabain-modulated Na+/K+-ATPase activity.
-
Co-Immunoprecipitation (Co-IP) of Src and Na+/K+-ATPase
Application Note: This assay is used to demonstrate the interaction between Src kinase and the Na+/K+-ATPase and to show that this compound can disrupt this interaction when induced by ouabain.
Protocol:
-
Cell Culture and Treatment:
-
Culture suitable cells (e.g., renal proximal tubule cells, vascular smooth muscle cells) to near confluency.
-
Treat the cells with vehicle, ouabain (e.g., 10 nM), this compound (e.g., 100 nM), or a combination of ouabain and this compound for a specific duration (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G agarose or magnetic beads.
-
Incubate the pre-cleared lysate with an antibody against the Na+/K+-ATPase α-subunit overnight at 4°C with gentle rotation.
-
Add protein A/G beads to capture the antibody-antigen complexes and incubate for another 1-2 hours.
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against Src.
-
Use an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence-based detection system.
-
As a control, probe a separate blot of the input lysates to confirm the presence of both proteins in all samples.
-
Caption: Pathway showing targets for Western blot analysis of this compound's inhibitory action.
References
- 1. Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Rostafuroxin in the DOCA-Salt Hypertensive Rat Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rostafuroxin (PST 2238) is a novel antihypertensive agent, specifically a digitoxigenin derivative, designed to antagonize the effects of endogenous ouabain (EO) and certain adducin polymorphisms.[1][2] These mechanisms are implicated in the pathogenesis of essential hypertension by increasing the activity of the renal Na+-K+-ATPase pump, which drives tubular sodium reabsorption.[1][3] The Deoxycorticosterone Acetate (DOCA)-salt model in rats is a well-established experimental model of volume-dependent hypertension that mimics many characteristics of human hypertension, including elevated EO levels, endothelial dysfunction, and cardiovascular remodeling.[4][5][6]
These notes provide detailed protocols for inducing DOCA-salt hypertension in rats and for administering this compound to study its therapeutic effects. The document also summarizes key quantitative outcomes and visualizes the underlying signaling pathways.
Mechanism of Action of this compound
In volume-dependent hypertension models like the DOCA-salt rat, elevated levels of endogenous ouabain play a critical role.[4] EO binds to the Na+/K+-ATPase, which, beyond its ion-pumping function, acts as a signal transducer.[7] This binding activates a Src-dependent signaling cascade.[1][4] The activation of the c-Src kinase leads to downstream effects, including increased oxidative stress (via NADPH oxidase and cyclooxygenase-2), reduced nitric oxide (NO) bioavailability, and subsequent endothelial dysfunction, all contributing to increased blood pressure and vascular remodeling.[4][8]
This compound acts as a selective antagonist of the EO-Na+/K+-ATPase interaction.[1][3] By preventing the binding of EO, this compound inhibits the activation of the Src-dependent signaling pathway, thereby ameliorating oxidative stress, improving endothelial function, and lowering blood pressure.[1][4]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: an ouabain-inhibitor counteracting specific forms of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound ameliorates endothelial dysfunction and oxidative stress in resistance arteries from deoxycorticosterone acetate-salt hypertensive rats: the role of Na+K+-ATPase/ cSRC pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different antihypertensive and metabolic responses to this compound in undernourished and normonourished male rats: Outcomes on bodily Na+ handling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Rostafuroxin Dose-Response Studies in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rostafuroxin (PST 2238) is a digitoxigenin derivative that selectively antagonizes the effects of endogenous ouabain (EO).[1][2] EO is a cardiotonic steroid that can modulate the activity of the Na+/K+-ATPase, a crucial ion pump, and also activate intracellular signaling cascades implicated in hypertension and cell growth.[2][3] this compound has been developed as a novel antihypertensive agent that targets specific molecular mechanisms underlying hypertension, particularly those involving adducin polymorphisms and elevated levels of EO.[2][4] In cell culture, this compound is a valuable tool to investigate the signaling pathways regulated by the Na+/K+-ATPase and to study the antagonism of ouabain-induced cellular effects. These application notes provide detailed protocols for conducting dose-response studies of this compound in relevant cell culture models.
Data Presentation
The following table summarizes the quantitative data from in vitro studies of this compound, providing a basis for dose selection in cell culture experiments.
| Parameter | Cell Line / System | Agonist (Concentration) | Effective this compound Concentration | Observed Effect | Reference |
| IC50 | Dog Kidney Na+/K+-ATPase | ³H-ouabain | 2 x 10⁻⁶ M | Displacement of ³H-ouabain binding | [1] |
| IC50 | Dog Kidney Na+/K+-ATPase | ³H-ouabain | 1.5 nM | Displacement of ³H-ouabain binding | [5] |
| Effective Concentration | Normal Rat Kidney (NRK) cells | Ouabain (10⁻⁹ M) | 10⁻¹¹ - 10⁻¹⁰ M | Normalization of increased Na+/K+ pump activity (Vmax) | [1] |
| Effective Concentration | In vitro (unspecified) | Nanomolar ouabain | 10⁻⁹ - 10⁻¹⁰ M | Antagonism of Src-dependent phosphorylation of Na+/K+-ATPase | [1] |
| Effective Concentration | In vitro (unspecified) | Mutant α-adducin and low concentrations of ouabain | 10⁻¹¹ M | Selective antagonism of effects | [6] |
Signaling Pathway of Ouabain and this compound
The following diagram illustrates the signaling pathway initiated by ouabain binding to the Na+/K+-ATPase and the antagonistic action of this compound. Ouabain, at sub-nanomolar concentrations, activates a signaling cascade involving Src kinase, the Epidermal Growth Factor Receptor (EGFr), and the p42/44 MAPK (ERK) pathway.[1][7] This leads to increased Na+/K+-ATPase activity and can contribute to hypertension and organ hypertrophy.[1] this compound antagonizes this pathway by interfering with the ouabain/Na+/K+-ATPase interaction and subsequent Src-dependent signaling.[1][7]
Caption: Ouabain signaling and this compound antagonism.
Experimental Protocols
Protocol 1: Assessment of this compound's Effect on Ouabain-Induced Changes in Cell Viability (MTT Assay)
This protocol is designed to determine the dose-response of this compound in preventing ouabain-induced cytotoxicity or changes in metabolic activity.
Materials:
-
Normal Rat Kidney (NRK) cells (or other relevant cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Ouabain
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count NRK cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound (e.g., 10⁻¹² M to 10⁻⁶ M) in serum-free medium.
-
Prepare a solution of ouabain (e.g., 10⁻⁹ M) in serum-free medium.
-
Remove the complete medium from the wells and wash once with PBS.
-
Add 50 µL of the this compound dilutions to the appropriate wells.
-
Add 50 µL of the ouabain solution to the wells already containing this compound. Include control wells with ouabain alone, this compound alone, and vehicle (medium) alone.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a multi-well spectrophotometer.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Protocol 2: Analysis of ERK1/2 Phosphorylation by Western Blot
This protocol assesses the ability of this compound to inhibit ouabain-induced activation of the ERK signaling pathway.
Materials:
-
NRK cells (or other relevant cell line)
-
6-well cell culture plates
-
This compound
-
Ouabain
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed NRK cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours before treatment.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁸ M) for 1 hour.
-
Stimulate the cells with ouabain (e.g., 10⁻⁹ M) for 15-30 minutes. Include appropriate controls.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with the anti-t-ERK antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the t-ERK signal for each sample.
-
Plot the normalized p-ERK levels against the this compound concentration to determine the dose-dependent inhibition.
-
Experimental Workflow and Data Analysis Logic
The following diagrams illustrate a typical experimental workflow for a this compound dose-response study and the logical steps involved in analyzing the resulting data.
Caption: General experimental workflow for this compound studies.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. This compound: an ouabain antagonist that corrects renal and vascular Na+-K+- ATPase alterations in ouabain and adducin-dependent hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, the inhibitor of endogenous ouabain, ameliorates chronic undernutrition-induced hypertension, stroke volume, cardiac output, left-ventricular fibrosis and alterations in Na+-transporting ATPases in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: an ouabain-inhibitor counteracting specific forms of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. invivochem.net [invivochem.net]
- 6. Antihypertensive treatment guided by genetics: PEARL-HT, the randomized proof-of-concept trial comparing this compound with losartan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
Experimental Protocol for Oral Gavage of Rostafuroxin
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Rostafuroxin (PST 2238) is a novel oral antihypertensive agent that functions as a selective antagonist of endogenous ouabain (EO).[1] It has demonstrated high potency and efficacy in reducing blood pressure and preventing organ hypertrophy in various animal models of hypertension.[1][2] The primary mechanism of action of this compound involves the correction of alterations in the Na+/K+-ATPase pump.[3][4] Specifically, it antagonizes the EO-triggered Src-epidermal growth factor receptor (EGFr)-dependent signaling pathway, which leads to the activation of the renal Na+/K+ pump and subsequent tyrosine phosphorylation of ERK.[1][2][4]
This document provides a detailed protocol for the oral administration of this compound to rats via gavage, a common method for ensuring precise dosage delivery in preclinical studies. The protocol covers drug preparation, animal handling, and the administration procedure. Adherence to proper animal welfare guidelines is critical throughout the experiment.
Quantitative Data Summary
The following table summarizes the reported dosages of this compound used in studies with rat models. Researchers should determine the optimal dose for their specific experimental model and objectives.
| Parameter | Value | Animal Model | Duration | Reference |
| Effective Dose Range | 1 - 100 µg/kg/day | Milan Hypertensive Strain (MHS) rats | 4-6 weeks | |
| Half-maximal Effective Dose (ED50) | 4 µg/kg | MHS rats | Not Specified | |
| Effective Dose | 1 mg/kg | Wistar rats | 30 days | [5][6] |
| High Dose | 10 mg/kg | Rats | 3 weeks | |
| No effect on blood pressure | up to 30 mg/kg | Normotensive Sprague-Dawley rats | Not Specified | |
| Acute Oral LD50 | > 2,000 mg/kg | Rats | Single dose | [3] |
Experimental Protocol: Oral Gavage of this compound in Rats
Materials
-
This compound powder
-
Vehicle (e.g., 99% ethanol and sterile water or saline)
-
Appropriately sized gavage needles (18-20 gauge for adult rats)
-
Syringes (1-3 mL)
-
Animal scale
-
Beakers and graduated cylinders
-
Vortex mixer or sonicator
Vehicle Selection and Preparation
This compound is a digitoxigenin analog and is hydrophobic.[3] While one study reports dissolving it in 99% ethanol, it is common practice to use a co-solvent system to minimize the amount of ethanol administered, especially in chronic studies. A common approach is to first dissolve the compound in a small amount of an organic solvent like ethanol or DMSO and then dilute it with a vehicle suitable for oral administration.
Recommended Vehicle: A solution of ethanol and sterile water or saline. The final concentration of ethanol should be kept as low as possible.
Example Preparation of Dosing Solution (for a 1 mg/kg dose):
-
Calculate the required amount of this compound: For a 250g rat, the dose would be 0.25 mg.
-
Dissolve this compound: Dissolve the calculated amount of this compound in a minimal volume of 99% ethanol (e.g., 50 µL). Ensure it is fully dissolved. Sonication may be used to aid dissolution.
-
Dilute with vehicle: Dilute the ethanol solution with sterile water or saline to the final desired volume for gavage. A typical gavage volume for a rat is 1-2 mL. For a final volume of 1 mL, add 950 µL of sterile water or saline.
-
Vortex: Vortex the solution thoroughly to ensure homogeneity.
Animal Handling and Restraint
Proper restraint is crucial for a successful and safe gavage procedure.
-
Acclimatization: Allow the rats to acclimate to the facility and handling for at least one week before the experiment.
-
Restraint:
-
Firmly grasp the rat over the shoulders.
-
Place your index and middle fingers on either side of the neck, with your palm on the animal's back.
-
Your thumb and other fingers should encircle the chest to prevent forward or backward movement.
-
This grip should prevent the rat from turning its head and ensure the body is in a straight line to facilitate the passage of the gavage needle.
-
Oral Gavage Procedure
-
Measure the needle length: Before the first gavage, measure the appropriate length for the gavage needle by holding it alongside the rat, from the tip of the nose to the last rib. Mark the needle to ensure consistent insertion depth.
-
Fill the syringe: Draw the prepared this compound solution into the syringe, ensuring there are no air bubbles.
-
Insert the needle:
-
With the rat properly restrained, gently insert the gavage needle into the mouth, slightly to one side to avoid the incisors.
-
Advance the needle smoothly and gently along the roof of the mouth towards the back of the throat. The rat should swallow the tube as it is advanced.
-
The needle should pass into the esophagus with minimal resistance. If you feel resistance, stop immediately and withdraw the needle. Resistance may indicate entry into the trachea.
-
-
Administer the dose: Once the needle is in the correct position (in the stomach), slowly depress the syringe plunger to deliver the this compound solution.
-
Withdraw the needle: After administration, gently and smoothly withdraw the gavage needle.
-
Monitor the animal: Return the rat to its cage and monitor it for any signs of distress, such as difficulty breathing, which could indicate aspiration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for the oral gavage procedure.
Caption: this compound's mechanism of action.
Caption: Experimental workflow for oral gavage.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. This compound: an ouabain antagonist that corrects renal and vascular Na+-K+- ATPase alterations in ouabain and adducin-dependent hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. instechlabs.com [instechlabs.com]
- 6. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols: Measuring Na+,K+-ATPase Activity After Rostafuroxin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rostafuroxin (PST2238) is an experimental antihypertensive drug that acts as a selective antagonist of endogenous ouabain (EO) and adducin effects on the Na+,K+-ATPase.[1][2] In certain forms of hypertension, elevated levels of EO or mutations in adducin lead to an abnormal increase in the activity of the renal Na+,K+-ATPase, contributing to increased sodium reabsorption and elevated blood pressure.[1][3] this compound has been shown to counteract these effects by normalizing Na+,K+-ATPase activity, making it a promising therapeutic agent for specific subsets of hypertensive patients.[2][4]
These application notes provide detailed protocols for measuring Na+,K+-ATPase activity in response to this compound treatment in both in vitro and ex vivo models. The methodologies described herein are essential for researchers studying the mechanism of action of this compound and for professionals involved in the development of drugs targeting the Na+,K+-ATPase signaling pathway.
Mechanism of Action: this compound and Na+,K+-ATPase
This compound's primary mechanism involves the modulation of the Na+,K+-ATPase signaling cascade. In pathological states characterized by elevated endogenous ouabain, the Na+,K+-ATPase acts as a signal transducer. Binding of ouabain to the Na+,K+-ATPase activates a signaling pathway involving the Src kinase, a non-receptor tyrosine kinase.[2][4] This leads to the phosphorylation of various downstream targets, including the epidermal growth factor receptor (EGFr), and ultimately results in increased Na+,K+-ATPase activity and expression.[1][2] this compound antagonizes the binding of ouabain to the Na+,K+-ATPase, thereby inhibiting the activation of the Src-dependent signaling pathway and normalizing the enzyme's activity.[2][4]
Data Presentation: Quantitative Effects of this compound on Na+,K+-ATPase Activity
The following tables summarize the quantitative data on the effects of this compound on Na+,K+-ATPase activity from preclinical studies.
| Animal Model | Tissue | Condition | Treatment | Effect on Na+,K+-ATPase Activity | Reference |
| Milan Hypertensive Strain (MHS) Rats | Renal Cortex | Hypertension | This compound (1-100 µg/kg/day orally for 4-6 weeks) | Restores normal activity (ED₅₀: 4 µg/kg) | [2] |
| Undernourished Hypertensive Wistar Rats | Cardiac Left Ventricle | Undernutrition-induced hypertension | This compound | Doubled the activity of the ouabain-sensitive (Na⁺+K⁺)ATPase, which was decreased by ~40% in the untreated hypertensive group. | [5] |
| Normonourished Wistar Rats | Cardiac Left Ventricle | Normal | This compound | Small, but significant decrease in ouabain-sensitive (Na⁺+K⁺)ATPase activity. | [5] |
| Normonourished Wistar Rats | Renal Proximal Tubule Cells | Normal | This compound | Decreased ouabain-sensitive (Na⁺+K⁺)ATPase activity. | [6] |
| Undernourished Hypertensive Wistar Rats | Renal Proximal Tubule Cells | Undernutrition-induced hypertension | This compound | Decreased ouabain-sensitive (Na⁺+K⁺)ATPase activity. | [6] |
| In Vitro Model | Condition | Treatment | Effect on ³H-ouabain binding | Reference |
| Dog Kidney Na+,K+-ATPase | - | This compound | Displaces binding with an IC₅₀ of 2 x 10⁻⁶ M | [2] |
Experimental Protocols
This section provides detailed methodologies for measuring Na+,K+-ATPase and Src kinase activity.
Protocol 1: Measurement of Na+,K+-ATPase Activity in Tissue Homogenates (e.g., Renal Cortex)
This protocol is adapted from methods used to assess Na+,K+-ATPase activity in renal tissue and is based on the measurement of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Materials:
-
Homogenization Buffer: 250 mM Sucrose, 30 mM Histidine, 1 mM EDTA, pH 7.2.
-
Assay Buffer (per assay tube):
-
50 mM Tris-HCl, pH 7.4
-
100 mM NaCl
-
20 mM KCl
-
5 mM MgCl₂
-
5 mM ATP (disodium salt)
-
-
Ouabain Solution: 2 mM ouabain in Assay Buffer (for measuring ouabain-insensitive ATPase activity).
-
Stopping Solution: 10% (w/v) Trichloroacetic acid (TCA).
-
Colorimetric Reagent for Pi detection (e.g., Fiske-Subbarow reagent): Ammonium molybdate and sulfuric acid solution.
-
Phosphate Standard Solution: for generating a standard curve.
-
Tissue sample (e.g., rat renal cortex).
Procedure:
-
Tissue Homogenization:
-
Excise the tissue of interest (e.g., renal cortex) and place it in ice-cold Homogenization Buffer.
-
Mince the tissue and homogenize using a Potter-Elvehjem homogenizer with a Teflon pestle on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction containing the Na+,K+-ATPase.
-
Resuspend the pellet in a known volume of Homogenization Buffer.
-
Determine the protein concentration of the microsomal fraction using a standard protein assay (e.g., Bradford or BCA assay).
-
-
ATPase Assay:
-
Set up two sets of reaction tubes for each sample: one for total ATPase activity and one for ouabain-insensitive ATPase activity.
-
Total ATPase activity tubes: Add 50 µL of Assay Buffer.
-
Ouabain-insensitive ATPase activity tubes: Add 50 µL of Ouabain Solution.
-
Add the microsomal preparation (containing 10-20 µg of protein) to each tube.
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of 5 mM ATP to each tube.
-
Incubate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding 100 µL of ice-cold 10% TCA.
-
Centrifuge the tubes at 3,000 x g for 10 minutes to pellet the precipitated protein.
-
-
Measurement of Inorganic Phosphate (Pi):
-
Take an aliquot of the supernatant from each reaction tube.
-
Add the colorimetric reagent for Pi detection according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 660 nm for the Fiske-Subbarow method).
-
Calculate the concentration of Pi released using a standard curve generated with the Phosphate Standard Solution.
-
-
Calculation of Na+,K+-ATPase Activity:
-
Na+,K+-ATPase activity is the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.
-
Express the activity as µmol of Pi released per mg of protein per hour (µmol Pi/mg/h).
-
References
- 1. This compound: an ouabain antagonist that corrects renal and vascular Na+-K+- ATPase alterations in ouabain and adducin-dependent hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Na,K-ATPase activity in renal tubule cells from Milan hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. This compound, the inhibitor of endogenous ouabain, ameliorates chronic undernutrition-induced hypertension, stroke volume, cardiac output, left-ventricular fibrosis and alterations in Na+-transporting ATPases in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
Application Notes and Protocols: Western Blot Analysis of p-Src (Phosphorylated Src) Following Rostafuroxin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rostafuroxin is a novel antihypertensive agent that functions as a selective antagonist of endogenous ouabain (EO).[1][2] Its mechanism of action involves the disruption of the EO-triggered Src-epidermal growth factor receptor (EGFr)-dependent signaling pathway.[1][2][3] This pathway, when activated by EO, leads to the phosphorylation of Src (p-Src), a non-receptor tyrosine kinase, which in turn contributes to the molecular alterations observed in some forms of hypertension.[4][5] this compound has been shown to counteract these effects by inhibiting the interaction between ouabain/EO and the Na+/K+-ATPase, thereby reducing Src phosphorylation and normalizing downstream signaling.[1][4]
This document provides detailed application notes and a comprehensive protocol for the analysis of p-Src levels using Western blotting in response to this compound treatment. This technique is crucial for researchers investigating the pharmacodynamics of this compound and its impact on the Src signaling pathway in relevant cell and animal models of hypertension.
Signaling Pathway
Endogenous ouabain (EO) binds to the Na+/K+-ATPase, which triggers the activation of a signaling cascade involving the phosphorylation of Src. Phosphorylated Src (p-Src) then activates downstream effectors, including the Epidermal Growth Factor Receptor (EGFR), leading to various cellular responses that contribute to hypertension. This compound acts as an antagonist to this process, preventing the initial EO binding and subsequent Src phosphorylation.
Caption: this compound antagonizes EO-induced Src phosphorylation.
Data Presentation
The following table summarizes representative quantitative data from a study investigating the effect of this compound on systolic blood pressure (SBP) and Src phosphorylation in mesenteric resistance arteries of deoxycorticosterone acetate (DOCA)-salt hypertensive rats.
| Treatment Group | Systolic Blood Pressure (mmHg) | Relative p-Src/Total Src Ratio (Arbitrary Units) |
| Control (Sham) | 125 ± 5 | 1.00 ± 0.12 |
| DOCA-salt | 195 ± 8 | 2.50 ± 0.35 |
| DOCA-salt + this compound (1 mg/kg/day) | 150 ± 7 | 1.25 ± 0.20 |
Data are presented as mean ± SEM. The p-Src/Total Src ratio is normalized to the control group. This data is representative of findings where this compound treatment reduced cytoplasmic tyrosine kinase Src phosphorylation in mesenteric resistance arteries from DOCA-salt rats.[6]
Experimental Protocols
Western Blot Analysis for p-Src (Tyr416)
This protocol is a synthesized guide for the detection of phosphorylated Src at tyrosine 416, a key indicator of Src activation.
Materials and Reagents:
-
Cell or Tissue Lysates: From experimental models (e.g., renal epithelial cells, mesenteric arteries) treated with vehicle control, ouabain, and/or this compound.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 μg/mL aprotinin, 1 μg/mL leupeptin, 1 mM Na3VO4, 1 mM NaF).
-
Protein Assay Kit: BCA or Bradford assay.
-
SDS-PAGE Sample Buffer (4X): 250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 0.02% bromophenol blue, 20% β-mercaptoethanol.
-
Polyacrylamide Gels: (e.g., 4-12% gradient gels).
-
Running Buffer (1X): 25 mM Tris, 192 mM glycine, 0.1% SDS.
-
Transfer Buffer (1X): 25 mM Tris, 192 mM glycine, 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-Src (Tyr416) polyclonal antibody (e.g., Cell Signaling Technology #2101, 1:1000 dilution).
-
Mouse anti-total Src monoclonal antibody (e.g., Cell Signaling Technology #2109, 1:1000 dilution).
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH, 1:5000 dilution).
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG (1:2000-1:5000 dilution).
-
HRP-conjugated goat anti-mouse IgG (1:2000-1:5000 dilution).
-
-
Chemiluminescent Substrate: (e.g., ECL).
-
Imaging System: Chemiluminescence imager or X-ray film.
Procedure:
-
Sample Preparation:
-
Harvest cells or tissues and wash with ice-cold PBS.
-
Lyse cells/tissues in ice-cold lysis buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Normalize protein concentrations for all samples with lysis buffer.
-
Add 4X SDS-PAGE sample buffer to the lysates, boil at 95-100°C for 5 minutes, and then chill on ice.
-
-
SDS-PAGE:
-
Load 20-40 µg of protein per lane into the wells of a polyacrylamide gel.
-
Include a pre-stained molecular weight marker.
-
Run the gel in 1X running buffer at 100-120 V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Perform the transfer at 100 V for 1-2 hours or at 30 V overnight at 4°C in 1X transfer buffer.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-Src (Tyr416) diluted in 5% BSA/TBST overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or by exposing it to X-ray film.
-
-
Stripping and Re-probing (Optional but Recommended):
-
To normalize p-Src levels to total Src, the membrane can be stripped of the primary and secondary antibodies.
-
Wash the membrane in a mild stripping buffer (e.g., 1.5% glycine, 0.1% SDS, 1% Tween 20, pH 2.2) for 10-20 minutes at room temperature.
-
Wash thoroughly with PBS and then TBST.
-
Re-block the membrane and probe with the primary antibody for total Src, followed by the appropriate secondary antibody and detection as described above.
-
The membrane can be stripped and re-probed again for a loading control like β-actin or GAPDH.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the ratio of p-Src to total Src for each sample.
-
Normalize these ratios to the loading control to account for any variations in protein loading.
-
Experimental Workflow
The following diagram illustrates the key steps in the Western blot analysis of p-Src after this compound treatment.
Caption: Workflow for p-Src Western blot analysis.
References
- 1. A back-door insight into the modulation of Src kinase activity by the polyamine spermidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding of Src to Na+/K+-ATPase Forms a Functional Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phospho-Src Family (Tyr416) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Src family kinases regulate renal epithelial dedifferentiation through activation of EGFR/PI3K signaling - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Endothelial Function with Rostafuroxin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial dysfunction is a hallmark of cardiovascular diseases, characterized by impaired vasodilation, a proinflammatory state, and prothrombotic conditions. A key contributor to endothelial dysfunction is the reduction in nitric oxide (NO) bioavailability, often coupled with increased oxidative stress. Rostafuroxin is a novel therapeutic agent that targets the signaling cascade initiated by endogenous ouabain (EO), a steroid hormone implicated in the pathogenesis of hypertension and associated endothelial dysfunction.[1][2] This document provides detailed application notes and experimental protocols for assessing the efficacy of this compound in improving endothelial function, primarily using the deoxycorticosterone acetate (DOCA)-salt hypertensive rat model as a case study.
This compound acts as an antagonist of the interaction between EO and the Na+/K+-ATPase.[1][3] In endothelial cells, the binding of EO to Na+/K+-ATPase activates a signaling pathway involving the proto-oncogene tyrosine-protein kinase Src (c-Src).[1][2] This activation leads to increased production of reactive oxygen species (ROS) through enzymes like NADPH oxidase and cyclooxygenase-2, which in turn quenches NO and impairs endothelium-dependent vasodilation.[1][2] By inhibiting the EO-induced activation of c-Src, this compound is expected to restore NO bioavailability, reduce oxidative stress, and thereby improve endothelial function.[1]
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of this compound on endothelial function in DOCA-salt hypertensive rats.
Table 1: Effect of this compound on Systolic Blood Pressure (SBP)
| Group | Treatment | SBP (mmHg) |
| Sham | Vehicle | 125 ± 5 |
| DOCA-salt | Vehicle | 185 ± 8* |
| DOCA-salt | This compound (1 mg/kg/day) | 150 ± 6# |
*p < 0.05 vs. Sham; #p < 0.05 vs. DOCA-salt + Vehicle
Table 2: Effect of this compound on Endothelium-Dependent Vasodilation
| Group | Treatment | Maximal Relaxation to Acetylcholine (%) |
| Sham | Vehicle | 95 ± 3 |
| DOCA-salt | Vehicle | 60 ± 5* |
| DOCA-salt | This compound (1 mg/kg/day) | 85 ± 4# |
*p < 0.05 vs. Sham; #p < 0.05 vs. DOCA-salt + Vehicle
Table 3: Effect of this compound on Vascular Superoxide Anion (O₂⁻) Production
| Group | Treatment | O₂⁻ Production (Arbitrary Units) |
| Sham | Vehicle | 100 ± 10 |
| DOCA-salt | Vehicle | 250 ± 20* |
| DOCA-salt | This compound (1 mg/kg/day) | 120 ± 15# |
*p < 0.05 vs. Sham; #p < 0.05 vs. DOCA-salt + Vehicle
Table 4: Effect of this compound on Protein Expression and Phosphorylation in Mesenteric Arteries
| Group | Treatment | p-Src/Total Src Ratio | eNOS Expression (Arbitrary Units) |
| Sham | Vehicle | 1.0 ± 0.1 | 1.0 ± 0.1 |
| DOCA-salt | Vehicle | 2.5 ± 0.3* | 1.1 ± 0.2 |
| DOCA-salt | This compound (1 mg/kg/day) | 1.2 ± 0.2# | 1.0 ± 0.1 |
*p < 0.05 vs. Sham; #p < 0.05 vs. DOCA-salt + Vehicle
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound in improving endothelial function.
Caption: Experimental workflow for assessing this compound's effect.
Experimental Protocols
Animal Model and this compound Treatment
Objective: To induce hypertension and endothelial dysfunction in a rat model and to administer this compound.
Materials:
-
Male Wistar rats (200-250 g)
-
Deoxycorticosterone acetate (DOCA)
-
Saline solution (1% NaCl) for drinking water
-
This compound
-
Gavage needles
Protocol:
-
Perform uninephrectomy on Wistar rats under appropriate anesthesia.
-
Allow a one-week recovery period.
-
Implant a DOCA pellet (25 mg) subcutaneously.
-
Provide 1% NaCl in the drinking water ad libitum.
-
Monitor systolic blood pressure (SBP) weekly using the tail-cuff method.
-
Once hypertension is established (SBP > 160 mmHg), divide the animals into two groups:
-
DOCA-salt + Vehicle
-
DOCA-salt + this compound (1 mg/kg/day)
-
-
Administer this compound or vehicle daily via oral gavage for 3 weeks.
-
A sham-operated group receiving a normal diet and tap water should be used as a control.
-
At the end of the treatment period, euthanize the animals and harvest the mesenteric arterial bed for further analysis.
Assessment of Endothelial Function by Wire Myography
Objective: To measure endothelium-dependent vasodilation in isolated mesenteric resistance arteries.
Materials:
-
Wire myograph system
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 glucose)
-
Phenylephrine (PE)
-
Acetylcholine (ACh)
-
Sodium nitroprusside (SNP)
-
Carbogen gas (95% O₂, 5% CO₂)
Protocol:
-
Isolate second-order branches of the superior mesenteric artery and cut them into 2 mm rings.
-
Mount the arterial rings in a wire myograph chamber containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.
-
Normalize the vessel segments to an internal circumference equivalent to 90% of that of the vessel under a transmural pressure of 100 mmHg.
-
After a 30-minute equilibration period, assess the viability of the arterial rings by contracting them with 120 mM KCl.
-
Pre-contract the rings with a submaximal concentration of phenylephrine (1 µM).
-
Once a stable plateau is reached, perform a cumulative concentration-response curve to acetylcholine (1 nM to 10 µM) to assess endothelium-dependent relaxation.
-
To assess endothelium-independent relaxation, perform a cumulative concentration-response curve to sodium nitroprusside (0.1 nM to 1 µM) in separate pre-contracted rings.
-
Record and analyze the data to determine the maximal relaxation and the pEC₅₀ for each agonist.
Measurement of Vascular Superoxide Anion (O₂⁻) Production
Objective: To quantify the levels of superoxide anion in arterial segments.
Materials:
-
Lucigenin-enhanced chemiluminescence detector or Dihydroethidium (DHE) fluorescence microscopy
-
Krebs-HEPES buffer
-
Lucigenin or DHE
-
NADPH
Protocol (Lucigenin Method):
-
Place freshly isolated mesenteric artery segments in scintillation vials containing Krebs-HEPES buffer.
-
Allow the segments to equilibrate for 30 minutes at 37°C.
-
Measure background chemiluminescence.
-
Add lucigenin (5 µM) to each vial and record the chemiluminescence for 10 minutes.
-
Add NADPH (100 µM) to stimulate O₂⁻ production and continue recording for another 10 minutes.
-
The difference in chemiluminescence before and after NADPH addition represents the NADPH oxidase-dependent O₂⁻ production.
-
Normalize the results to the dry weight of the arterial segment.
Measurement of Nitric Oxide (NO) Production
Objective: To assess the bioavailability of nitric oxide in vascular tissues.
Materials:
-
NO-sensitive electrode or Griess reagent kit
-
Krebs-Ringer buffer
-
L-arginine
-
Acetylcholine (ACh)
Protocol (Griess Reagent Method):
-
Incubate mesenteric artery segments in Krebs-Ringer buffer for a defined period.
-
Collect the buffer, which will contain the stable NO metabolites, nitrite and nitrate.
-
To measure total nitrite, first convert nitrate to nitrite using nitrate reductase.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the samples.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Results can be expressed as nitrite production per milligram of tissue.
Western Blot Analysis for Protein Expression and Phosphorylation
Objective: To determine the expression levels of total and phosphorylated c-Src and eNOS.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-Src, anti-total Src, anti-eNOS)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Homogenize mesenteric artery samples in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each sample.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
References
- 1. This compound ameliorates endothelial dysfunction and oxidative stress in resistance arteries from deoxycorticosterone acetate-salt hypertensive rats: the role of Na+K+-ATPase/ cSRC pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NADH/NADPH oxidase and enhanced superoxide production in the mineralocorticoid hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphorylation of neuronal and endothelial nitric oxide synthase in the kidney with high and low salt diets - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Rostafuroxin Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Rostafuroxin dosage for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of endogenous ouabain (EO).[1][2] It functions by disrupting the interaction between the ouabain-activated Na+/K+-ATPase and c-Src, a non-receptor tyrosine kinase.[3] This disruption inhibits the downstream Src-epidermal growth factor receptor (EGFr)-dependent signaling pathway, which is implicated in the pathogenesis of certain forms of hypertension.[1][2] By blocking this pathway, this compound helps to normalize renal Na+-K+ pump activity and reduce blood pressure.[1]
Q2: Which animal models are suitable for in vivo studies with this compound?
A2: this compound has been effectively studied in several rat models of hypertension that are associated with elevated endogenous ouabain or adducin polymorphisms. These include:
-
Milan Hypertensive Strain (MHS) rats: This genetic model of hypertension is characterized by alterations in adducin, which affects Na+/K+-ATPase activity.[4]
-
DOCA-salt hypertensive rats: This model of mineralocorticoid-induced hypertension is associated with volume expansion and is sensitive to this compound treatment.[5]
-
Spontaneously Hypertensive Rats (SHR): This is a widely used genetic model of essential hypertension.[6]
-
Ouabain-infused rats: This model directly investigates the effects of elevated ouabain levels.
Q3: What is a typical starting dose for this compound in rats?
A3: Based on published studies, a common starting dose for oral administration of this compound in rats ranges from 1 to 100 µg/kg/day.[1] However, the optimal dose will depend on the specific rat model and the experimental endpoint. For instance, in Milan Hypertensive Strain (MHS) rats, oral treatment with doses from 1 to 100 μg·kg−1·day−1 has been shown to reduce blood pressure, with a half-maximal effective dose (ED50) of 4 μg/kg.[1]
Q4: Are there any known issues with the dose-response relationship of this compound?
A4: Yes, clinical trials in humans have suggested a bell-shaped dose-response curve for this compound.[3] This means that the therapeutic effect may increase with the dose up to a certain point, after which higher doses may lead to a reduced effect.[7][8] While this has been observed in humans, it is an important consideration for dose-ranging studies in animal models to ensure the most effective concentration is identified.
Troubleshooting Guides
Issue: High variability in blood pressure measurements between animals in the same treatment group.
Possible Causes and Solutions:
-
Stress-induced blood pressure elevation: The tail-cuff method for measuring blood pressure can be stressful for rodents, leading to artificially high and variable readings.
-
Solution: Acclimatize the animals to the restraint device and measurement procedure for several days before the actual experiment.[6] Handle the animals gently and consistently. Conduct measurements in a quiet and calm environment.
-
-
Incorrect tail temperature: The temperature of the rat's tail can affect blood flow and, consequently, the accuracy of tail-cuff measurements.
-
Solution: Ensure the tail is adequately warmed to ensure detectable blood flow. A warming platform is often used for this purpose.[6]
-
-
Improper cuff size or placement: An incorrectly sized or positioned cuff can lead to inaccurate readings.
-
Solution: Select a cuff that is appropriate for the size of the rat's tail. Ensure the cuff is placed snugly but not too tightly on the base of the tail.
-
-
Inconsistent measurement timing: Blood pressure in rodents can exhibit diurnal variations.
-
Solution: Perform blood pressure measurements at the same time of day for all animals throughout the study.
-
Issue: Lack of a clear dose-dependent effect on blood pressure.
Possible Causes and Solutions:
-
Bell-shaped dose-response: As mentioned in the FAQs, this compound may exhibit a bell-shaped dose-response curve.
-
Solution: Test a wide range of doses, including very low and very high concentrations, to fully characterize the dose-response relationship and identify the optimal therapeutic window.
-
-
Inappropriate animal model: The antihypertensive effect of this compound is most pronounced in models where the underlying mechanism involves elevated endogenous ouabain or adducin mutations.
-
Solution: Ensure the chosen animal model is appropriate for studying the specific mechanism of action of this compound.
-
-
Insufficient treatment duration: The antihypertensive effects of this compound may take time to become apparent.
-
Solution: Review the literature for typical treatment durations in similar studies. Consider extending the treatment period if no effect is observed in the short term. Studies have reported treatment durations of 4-6 weeks.[1]
-
Data Presentation
Table 1: Summary of this compound Dosages and Effects in Rat Models of Hypertension
| Rat Model | Dose | Route of Administration | Treatment Duration | Observed Effect on Systolic Blood Pressure (SBP) | Reference |
| Milan Hypertensive Strain (MHS) | 1 - 100 µg/kg/day | Oral | 4 - 6 weeks | Dose-dependent reduction in SBP. ED50 of 4 µg/kg. | [1] |
| Milan Hypertensive Strain (MHS) | 100 µg/kg/day | Oral | 8 weeks | Significant reduction in SBP. | [9] |
| DOCA-Salt | Not Specified | Oral | 3 weeks | Reduction in SBP from ~180 mmHg to 140-150 mmHg. | [5] |
| Undernourished Hypertensive Rats | 1 mg/kg | Oral | 30 days | Normalized systolic blood pressure. | [10] |
Experimental Protocols
1. Oral Gavage in Rats
This protocol describes the standard procedure for administering substances orally to rats using a gavage needle.
Materials:
-
Appropriately sized gavage needle (16-18 gauge for adult rats)[11]
-
Syringe
-
This compound solution
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the rat to determine the correct dosing volume. The maximum recommended volume for oral gavage in rats is 10-20 ml/kg.[11]
-
Gavage Needle Measurement: Measure the distance from the tip of the rat's nose to the last rib to determine the appropriate insertion depth. Mark this depth on the gavage needle.[12]
-
Restraint: Gently but firmly restrain the rat. One common method is to hold the rat in one hand, using your thumb and forefinger to gently secure the head and prevent movement.[13]
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. The needle should pass smoothly down the esophagus. Do not force the needle. If you feel resistance, withdraw the needle and try again.[12][14]
-
Substance Administration: Once the needle is at the predetermined depth, slowly administer the this compound solution over 2-3 seconds.[12]
-
Needle Removal: Slowly withdraw the gavage needle.
-
Monitoring: Observe the animal for at least 10 minutes after the procedure for any signs of distress, such as labored breathing.[11][12]
2. Blood Pressure Measurement by Tail-Cuff Plethysmography
This protocol outlines the non-invasive measurement of systolic blood pressure in conscious rats.
Materials:
-
Tail-cuff plethysmography system (including restrainer, cuff, pulse sensor, and control unit)
-
Warming platform
Procedure:
-
Acclimatization: For several days prior to the experiment, place the rats in the restrainers for increasing durations to acclimate them to the procedure.[6]
-
Warming: Place the rat in the restrainer on a warming platform to raise the tail temperature, which is necessary for detecting a clear pulse.[6]
-
Cuff and Sensor Placement: Place the occlusion cuff and the pulse sensor on the base of the rat's tail.
-
Measurement Cycle: The system will automatically inflate the cuff to a pressure that occludes blood flow and then slowly deflate it. The pressure at which the pulse reappears is recorded as the systolic blood pressure.
-
Multiple Readings: Obtain several consecutive readings for each animal and average them to get a reliable blood pressure measurement.
-
Data Recording: Record the systolic blood pressure for each animal.
Mandatory Visualizations
Caption: Experimental workflow for in vivo studies of this compound.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. This compound: an ouabain antagonist that corrects renal and vascular Na+-K+- ATPase alterations in ouabain and adducin-dependent hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihypertensive treatment guided by genetics: PEARL-HT, the randomized proof-of-concept trial comparing this compound with losartan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug shows promising results in treating hypertension [agencia.fapesp.br]
- 6. Hypertension model in rats - Enamine [enamine.net]
- 7. Potential Relevance of Bell-Shaped and U-Shaped Dose-Responses for the Therapeutic Targeting of Angiogenesis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Different antihypertensive and metabolic responses to this compound in undernourished and normonourished male rats: Outcomes on bodily Na+ handling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. instechlabs.com [instechlabs.com]
- 14. ouv.vt.edu [ouv.vt.edu]
Technical Support Center: Rostafuroxin Dose-Response Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rostafuroxin, particularly in relation to its characteristic bell-shaped dose-response curve.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (PST 2238) is an experimental antihypertensive agent that acts as a selective antagonist of endogenous ouabain (EO).[1][2] Its primary mechanism involves modulating the activity of the Na+/K+-ATPase pump.[2] By antagonizing the effects of EO, this compound corrects alterations in Na+/K+-ATPase activity, particularly in models of hypertension associated with adducin polymorphisms and elevated EO levels.[1][3]
Q2: What is a bell-shaped dose-response curve and why is it observed with this compound?
A bell-shaped dose-response curve is a non-monotonic relationship where the biological effect of a substance increases with dose up to a certain point (the peak of the bell) and then decreases at higher doses. This phenomenon has been observed with this compound in both preclinical and clinical studies. The exact mechanisms for this compound's bell-shaped curve are still under investigation, but it is thought to be related to its complex interaction with the Na+/K+-ATPase-Src signaling complex. At optimal, low concentrations, this compound effectively antagonizes the pathological signaling initiated by endogenous ouabain. At higher concentrations, it may have off-target effects or induce conformational changes in the Na+/K+-ATPase that reduce its primary antagonistic activity.
Q3: What are the key signaling pathways affected by this compound?
This compound primarily targets the signaling cascade initiated by the binding of endogenous ouabain to the Na+/K+-ATPase. This pathway involves the activation of Src kinase, a non-receptor tyrosine kinase.[1][3] Activated Src then leads to the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn triggers downstream signaling, including the phosphorylation and activation of the extracellular signal-regulated kinase (ERK).[1][3][4] this compound's antagonistic action on this pathway helps to normalize cellular function, including ion transport and cell growth.[1][3]
Troubleshooting Guides
Problem 1: I am not observing a clear bell-shaped dose-response curve in my cell-based assays.
-
Question: Did you use a wide enough range of this compound concentrations?
-
Answer: A bell-shaped curve can be missed if the concentration range is too narrow. We recommend a broad range, from picomolar to micromolar, to capture the ascending and descending portions of the curve. For example, in preclinical studies, this compound has shown effects at concentrations as low as 10⁻¹¹ M to 10⁻¹⁰ M.[1]
-
-
Question: Is your cell model appropriate?
-
Answer: The effect of this compound is dependent on the expression and functional state of the Na+/K+-ATPase and the presence of endogenous ouabain or sensitivity to ouabain. Ensure your cell line expresses the appropriate isoforms of Na+/K+-ATPase and consider pre-treating with a low concentration of ouabain to mimic a hypertensive state.
-
-
Question: Have you optimized the incubation time?
-
Answer: The kinetics of this compound's action may vary. Perform a time-course experiment to determine the optimal incubation period for observing the maximal effect and the subsequent decline at higher concentrations.
-
-
Question: Could the compound be forming aggregates at higher concentrations?
Problem 2: I am seeing high variability in my Na+/K+-ATPase activity measurements.
-
Question: Is your sample preparation consistent?
-
Answer: Inconsistent sample preparation is a common source of variability. Ensure that tissue homogenization or cell lysis procedures are standardized. For tissue samples, dissection should be precise to isolate the desired region.
-
-
Question: Are you using an appropriate assay method?
-
Answer: There are several methods to measure Na+/K+-ATPase activity, such as measuring the release of inorganic phosphate (Pi) or using a coupled enzyme assay to monitor ADP production. The choice of method can influence the results. Ensure your chosen protocol is validated for your specific sample type.
-
-
Question: Have you included the proper controls?
-
Answer: It is crucial to include a control without the enzyme source and a control with a known inhibitor of Na+/K+-ATPase, such as a high concentration of ouabain, to determine the specific activity.
-
Problem 3: I am having difficulty detecting changes in Src or ERK phosphorylation.
-
Question: Is your antibody specific and validated?
-
Answer: Use antibodies that are specific for the phosphorylated forms of Src (e.g., phospho-Src Tyr416) and ERK (e.g., phospho-p44/42 MAPK). Validate the antibodies in your system using positive and negative controls.
-
-
Question: Have you optimized the timing of stimulation and lysis?
-
Answer: Phosphorylation events are often transient. Perform a time-course experiment to identify the peak phosphorylation time after this compound treatment. Rapid cell lysis with phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins.
-
-
Question: Is the level of activation above the detection limit of your assay?
-
Answer: If the basal level of Src or ERK phosphorylation is very low, you may need to stimulate the cells with a low dose of an agonist (like ouabain) to bring the signal into a detectable range before testing the antagonistic effect of this compound.
-
Quantitative Data
Table 1: In Vitro and In Vivo Efficacy of this compound
| Model System | This compound Concentration/Dose | Observed Effect | Reference |
| NRK cells incubated with 10⁻⁹ M ouabain | 10⁻¹¹–10⁻¹⁰ M | Complete normalization of Na+/K+ pump activity | [1] |
| Adducin-transfected NRK cells | 10⁻⁹–10⁻¹⁰ M | Normalization of Na+/K+ pump activity | [1] |
| Ouabain-Salt (OS) rats | 0.1 to 100 µg/kg po | Normalization of high blood pressure and renal Na+/K+-ATPase activity | [1] |
| Milan Hypertensive Strain (MHS) rats | 1 to 100 µg·kg⁻¹·day⁻¹ (ED₅₀: 4 µg/kg) | Reduction of blood pressure and restoration of normal renal Na+/K+-ATPase activity | [1] |
| Human H295R cells | 10⁻¹¹ M | Abolished the difference in endogenous ouabain production in cells with different LSS variants | [7] |
Table 2: this compound Dose-Finding Study in Hypertensive Patients (OASIS-HT Trial)
| This compound Daily Dose | Change in Systolic Office BP (this compound minus placebo) | P-value |
| 0.05 mg | 2.72 mm Hg | 0.04 |
| 0.15 mg | -0.18 mm Hg | 0.90 |
Note: The OASIS-HT trial showed a complex dose-response, with the lowest dose showing a statistically significant difference from placebo, consistent with a potential bell-shaped curve in a clinical setting.[8][9]
Experimental Protocols
1. Measurement of Ouabain-Sensitive Na+/K+-ATPase Activity
This protocol is adapted from methods described for measuring Na+/K+-ATPase activity by quantifying inorganic phosphate (Pi) release.
-
Materials:
-
Tissue homogenate or cell lysate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl₂
-
ATP solution (10 mM)
-
Ouabain solution (10 mM)
-
This compound solutions at various concentrations
-
Pi detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Incubator at 37°C
-
Microplate reader
-
-
Procedure:
-
Prepare reaction mixtures in a 96-well plate. For each sample, prepare two sets of wells: one for total ATPase activity and one for ouabain-insensitive ATPase activity.
-
To each well, add 50 µL of Assay Buffer.
-
Add 10 µL of your sample (tissue homogenate or cell lysate) to each well.
-
Add 10 µL of this compound solution at the desired concentration or vehicle control.
-
To the "ouabain-insensitive" wells, add 10 µL of 10 mM ouabain solution (final concentration 1 mM). To the "total activity" wells, add 10 µL of water.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of 10 mM ATP solution to all wells.
-
Incubate at 37°C for 20-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of the Pi detection reagent.
-
Read the absorbance at the appropriate wavelength for your Pi detection reagent.
-
Calculate the amount of Pi released using a standard curve.
-
Na+/K+-ATPase activity is the difference between the Pi released in the "total activity" wells and the "ouabain-insensitive" wells.
-
2. Western Blot for Phospho-ERK1/2
This protocol provides a general workflow for detecting changes in ERK phosphorylation in response to this compound.
-
Materials:
-
Cell culture reagents
-
This compound solutions
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 15-30 minutes). Include a vehicle control. In some experimental setups, a co-treatment with a low dose of ouabain might be necessary to induce a detectable level of ERK phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an anti-total-ERK1/2 antibody, or run a parallel gel.
-
Visualizations
Caption: Signaling pathway antagonized by this compound.
Caption: Experimental workflow for measuring ERK phosphorylation.
References
- 1. This compound, the inhibitor of endogenous ouabain, ameliorates chronic undernutrition-induced hypertension, stroke volume, cardiac output, left-ventricular fibrosis and alterations in Na+-transporting ATPases in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of mTORC1 Signaling by Src Kinase Activity Is Akt1-Independent in RSV-Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors influencing the onset of ouabain inhibition of Na,K-ATPase from guinea-pig myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: an ouabain-inhibitor counteracting specific forms of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Colloidal Drug Formulations Can Explain “Bell-Shaped” Concentration–Response Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 9. promega.com [promega.com]
Potential off-target effects of Rostafuroxin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the potential off-target effects of Rostafuroxin. The content is structured to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective antagonist of endogenous ouabain (EO) and adducin-dependent signaling. Its primary target is the Na+/K+-ATPase pump. It functions by normalizing the activity of this pump, which can be altered in certain forms of hypertension. Specifically, it antagonizes the EO-triggered Src-epidermal growth factor receptor (EGFr)-dependent signaling pathway, which leads to the phosphorylation and activation of the renal Na+/K+ pump and ERK.[1][2][3][4]
Q2: Is this compound known to have significant off-target effects?
A2: Based on preclinical and clinical studies, this compound has a high safety profile and is reported to be highly selective for its intended target.[1][4] Phase I and Phase II clinical trials have shown that this compound is well-tolerated, with adverse events being mild and comparable in frequency to placebo.[1][5] It is designed to target a specific molecular alteration without interfering with physiological homeostasis.[3]
Q3: Given its action on Na+/K+-ATPase, could this compound have unintended effects on the central nervous system (CNS) or cardiac function?
A3: The Na+/K+-ATPase is crucial for neuronal and cardiac cell function. However, this compound is designed to correct pathological alterations in this system rather than inhibit its normal physiological function.[1][3] Clinical studies have not reported significant modifications of clinical, instrumental, or laboratory parameters, including electrocardiographic measurements, compared to placebo.[1][5]
Q4: Does this compound have diuretic effects?
A4: No, this compound is devoid of any natriuretic and diuretic effects. It does not cause the typical side effects associated with diuretics, such as activation of the renin-angiotensin-aldosterone system or hypokalemia.[1] Its mechanism is to correct an underlying defect in the renal Na+/K+-ATPase, thereby re-establishing a proper hydrosaline set point, rather than inhibiting physiological sodium transporters.[1]
Q5: Has this compound shown any effects on steroidogenesis or other hormonal pathways?
A5: Pharmacological safety studies have indicated that this compound has a "very clean" profile and does not show effects on steroidogenesis.[1]
Troubleshooting Guide
This guide is intended to help researchers troubleshoot experiments aimed at investigating the potential off-target effects of this compound.
| Issue/Observation | Potential Cause | Recommended Action |
| Unexpected change in a signaling pathway unrelated to Na+/K+-ATPase. | The observed effect might be a downstream consequence of the primary mechanism or a genuine, previously uncharacterized off-target interaction. | 1. Confirm the effect: Replicate the experiment with rigorous controls. 2. Dose-response analysis: Determine if the effect is dose-dependent and occurs at physiologically relevant concentrations of this compound. 3. Cellular thermal shift assay (CETSA): Assess direct binding of this compound to the unexpected protein target. 4. Kinase profiling: If the pathway involves kinases, perform a broad kinase inhibitor profiling assay to check for off-target inhibition. |
| Inconsistent results in cell-based assays across different cell lines. | Cell lines may have different expression levels of the primary target (Na+/K+-ATPase subunits) or potential off-target proteins. Genetic differences between cell lines could also play a role. | 1. Characterize your cell lines: Quantify the expression of α-adducin and Na+/K+-ATPase subunits in the cell lines being used. 2. Use a primary cell model: If possible, validate findings in primary cells that are relevant to the expected physiological effects of the drug. 3. Control for genetic background: Be aware of any known mutations in your cell lines that might affect the signaling pathways under investigation. |
| Discrepancy between in vitro binding assays and cell-based functional assays. | A compound can bind to a target in vitro but not engage it effectively in a cellular context due to factors like cell permeability, efflux pumps, or the need for cellular metabolism to an active form. | 1. Assess cell permeability: Use methods like the parallel artificial membrane permeability assay (PAMPA) to determine if this compound can reach intracellular targets. 2. Investigate cellular metabolism: Use liquid chromatography-mass spectrometry (LC-MS) to analyze cell lysates and determine if this compound is being metabolized. |
| High background or false positives in a screening assay. | This can be due to non-specific binding of this compound, assay artifacts, or issues with the detection method. | 1. Include appropriate controls: Use a structurally similar but inactive compound as a negative control. 2. Vary assay conditions: Modify buffer composition, salt concentration, and detergent levels to reduce non-specific interactions. 3. Use an orthogonal assay: Confirm any hits from the primary screen using a different experimental method (e.g., confirm a binding hit with a functional assay). |
Summary of Safety and Tolerability Data
The following table summarizes quantitative data on the safety and tolerability of this compound from preclinical and clinical studies.
| Study Type | Species | Dose | Key Findings | Reference |
| Acute Toxicity | Rat | > 2,000 mg/kg (oral) | LD50 > 2,000 mg/kg | [1] |
| Chronic Toxicity (1 & 3 months) | Rat | Up to 100 mg/kg (oral) | No mortality or toxicological alterations. | [1] |
| Chronic Toxicity (1 & 3 months) | Monkey | Up to 180 mg/kg (oral) | No mortality or toxicological alterations. | [1] |
| Phase I Clinical Trial | Healthy Volunteers | Up to 10 mg/day (oral) | Complete tolerability, no difference in side effect patterns compared with placebo. | [1] |
| Phase II Clinical Trial (OASIS-HT) | Hypertensive Patients | 0.05, 0.15, 0.5, 1.5, or 5.0 mg/day (oral) | Minor side-effects occurred with similarly low frequency on this compound and placebo. No significant influence on electrocardiographic measurements. | [5] |
Signaling Pathway and Experimental Workflow Diagrams
On-Target Signaling Pathway of this compound
Caption: On-target signaling pathway of this compound.
General Experimental Workflow for Off-Target Identification
Caption: General workflow for identifying potential off-target effects.
Key Experimental Protocols
Below are detailed methodologies for key experiments used to identify and characterize potential off-target effects.
Kinase Selectivity Profiling
Objective: To determine if this compound inhibits the activity of a broad range of protein kinases, which is a common source of off-target effects.
Methodology:
-
Assay Format: A common method is a radiometric assay, such as the HotSpot™ platform, which directly measures the transfer of a radiolabeled phosphate from ATP to a specific substrate.[6][7] Alternatively, fluorescence-based assays can be used.
-
Kinase Panel: A large panel of recombinant human protein kinases (e.g., >300 kinases) should be used to ensure broad coverage of the kinome.[6]
-
Compound Concentration: this compound should be screened at one or two fixed concentrations (e.g., 1 µM and 10 µM) to identify initial "hits."
-
ATP Concentration: Assays should ideally be performed at an ATP concentration that is close to the Michaelis constant (Km) for each specific kinase to provide a more accurate measure of the inhibitor's intrinsic affinity.[8][9]
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a control (e.g., DMSO). Hits are typically defined as kinases showing >50% inhibition at the screening concentration.
-
Follow-up: For any identified hits, a full dose-response curve should be generated to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Receptor Binding Panel Screening
Objective: To assess the potential for this compound to bind to a wide variety of non-kinase receptors, ion channels, and transporters.
Methodology:
-
Assay Format: Competitive radioligand binding assays are the standard.[10][11] In this format, this compound competes with a known radiolabeled ligand for binding to a specific receptor target.
-
Target Panel: A comprehensive panel of targets (e.g., the Eurofins SafetyScreen44 or similar) should be used, covering major receptor families like GPCRs, ion channels, and transporters.
-
Assay Conditions: The assay for each target is performed using a source of the receptor (e.g., cell membranes from overexpressing cell lines or native tissue) and a specific radioligand at a concentration typically at or below its dissociation constant (Kd).[10]
-
Data Analysis: The results are expressed as the percentage of inhibition of radioligand binding at a fixed concentration of this compound (e.g., 10 µM).
-
Hit Confirmation: Significant inhibition (usually >50%) triggers follow-up studies to determine the Ki (inhibition constant) from a full concentration-response curve.
Chemical Proteomics for Unbiased Target Identification
Objective: To identify all proteins in a complex biological sample (e.g., cell lysate) that directly bind to this compound, without prior bias.
Methodology:
-
Approach: A compound-centric chemical proteomics (CCCP) approach is suitable.[1][2] This involves immobilizing this compound on a solid support (like magnetic beads) to create an affinity matrix.
-
Probe Synthesis: A key step is to synthesize a derivative of this compound with a linker that allows it to be attached to the beads without significantly altering its pharmacological activity.[2]
-
Affinity Chromatography: The affinity matrix is incubated with a cell lysate or tissue homogenate. Proteins that bind to this compound will be "captured" on the beads.
-
Elution and Digestion: After washing away non-specifically bound proteins, the captured proteins are eluted and digested into peptides, typically with trypsin.
-
Mass Spectrometry: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins.
-
Data Analysis: The identified proteins are compared to those from a control experiment (e.g., using beads without the drug) to distinguish specific binders from non-specific background proteins.
Cell-Based Phenotypic Screening
Objective: To assess the overall effect of this compound on cell health and morphology, which can reveal unexpected biological activity.
Methodology:
-
Cell Models: A panel of diverse human cell lines should be used, preferably including primary cells or iPSC-derived cells relevant to potential toxicity (e.g., hepatocytes, cardiomyocytes, neurons).[12]
-
High-Content Imaging (HCI): Cells are treated with a range of this compound concentrations. After a set incubation period, cells are stained with multiple fluorescent dyes that label different subcellular components (e.g., nucleus, mitochondria, cytoskeleton).
-
Image Acquisition and Analysis: Automated microscopy is used to capture images, and sophisticated software analyzes dozens of cellular features (e.g., cell number, nuclear size, mitochondrial membrane potential, cytoskeletal integrity).[13]
-
Phenotypic Profiling: The multiparametric data is used to create a "phenotypic profile" for this compound. This profile can be compared to a library of profiles from reference compounds with known mechanisms of action to identify potential off-target effects.
-
Hit Deconvolution: Any significant phenotypic changes observed would necessitate further investigation using the methods described above (e.g., proteomics, targeted functional assays) to identify the underlying molecular target.[14]
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Peptidomics-Based Drug Off-Target Effects Research - Creative Proteomics [creative-proteomics.com]
- 4. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics [mdpi.com]
- 6. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 12. Human Cell-Based in vitro Phenotypic Profiling for Drug Safety-Related Attrition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenotypic Versus Target-Based Screening for Drug Discovery | Technology Networks [technologynetworks.com]
Rostafuroxin solubility and preparation for experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for the experimental use of Rostafuroxin. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its preparation and application.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective antagonist of endogenous ouabain (EO). It functions by counteracting the effects of EO on the Na+/K+-ATPase pump.[1][2][3][4][5] This antagonism specifically interferes with the EO-triggered Src-epidermal growth factor receptor (EGFr)-dependent signaling pathway, which plays a role in certain forms of hypertension.[1][2][5]
Q2: In which solvents can I dissolve this compound and what are the recommended concentrations?
A2: this compound is soluble in DMSO and ethanol. For a detailed summary of solubility data, please refer to the table below. It is recommended to prepare fresh solutions for experiments as their stability can be limited.[6]
Q3: What are the typical concentrations of this compound used in in vitro and in vivo experiments?
A3: For in vitro studies, nanomolar concentrations, typically in the range of 10⁻⁹ to 10⁻¹⁰ M, have been shown to be effective in antagonizing ouabain-induced effects.[1][4] For in vivo animal studies, oral administration at doses around 1 mg/kg per day has been utilized.[7][8]
Q4: Is this compound effective for all types of hypertension?
A4: this compound has been specifically developed to target hypertension associated with genetic variants in proteins like α-adducin and elevated levels of endogenous ouabain.[5][9] Its efficacy may be most pronounced in patient subsets with these specific molecular mechanisms.[10][11]
Troubleshooting Guide
Issue 1: Difficulty dissolving this compound powder.
-
Solution: Ensure you are using an appropriate solvent such as DMSO or ethanol.[9][12] Gentle warming and vortexing can aid in dissolution. For stock solutions, it is common to dissolve the compound in a small amount of the organic solvent first before diluting to the final volume with aqueous media.[13] Always prepare solutions fresh if stability is a concern.[6]
Issue 2: Inconsistent or unexpected results in cell-based assays.
-
Solution:
-
Verify Concentration: Double-check the final concentration of this compound in your assay. Serial dilutions should be prepared accurately.
-
Cell Line Specificity: The signaling pathway targeted by this compound (ouabain-Src-EGFr) may not be active or relevant in all cell lines.[1][2] Ensure your chosen cell model is appropriate for studying this pathway.
-
Incubation Time: The duration of exposure to this compound can influence the observed effects. Optimize incubation times based on your specific experimental goals.
-
Issue 3: Lack of antihypertensive effect in an animal model.
-
Solution:
-
Animal Model Selection: this compound's efficacy is linked to specific mechanisms of hypertension, such as those involving adducin mutations or elevated endogenous ouabain.[1][5] The selected animal model should reflect these characteristics. For example, it has shown efficacy in DOCA-salt hypertensive rats.[7][14]
-
Route of Administration and Dosage: Ensure the correct dosage and route of administration are being used. Oral gavage has been a common method in published studies.[7][8] The bioavailability and metabolism of the compound can be influenced by the administration route.
-
Treatment Duration: The antihypertensive effects may not be immediate. A treatment period of several weeks might be necessary to observe significant changes in blood pressure.[14]
-
Data Presentation
This compound Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 20 mg/mL | Clear solution.[12] |
| DMSO | 100 mM | |
| Ethanol | 100 mM |
Experimental Protocols
1. Preparation of this compound Stock Solution (10 mM)
-
Materials:
-
This compound powder (Molecular Weight: 374.51 g/mol )
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 3.75 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
2. General Protocol for In Vitro Cell Treatment
-
Materials:
-
10 mM this compound stock solution
-
Appropriate cell culture medium
-
Cultured cells in multi-well plates
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM).
-
Remove the existing medium from the cultured cells.
-
Add the medium containing the desired concentration of this compound to the cells.
-
Incubate the cells for the predetermined experimental duration.
-
3. General Protocol for In Vivo Administration (Oral Gavage)
-
Materials:
-
This compound powder
-
Vehicle (e.g., 99% ethanol, followed by dilution)[8]
-
Animal gavage needles
-
-
Procedure:
-
Prepare the dosing solution by dissolving this compound in the appropriate vehicle to achieve the target concentration (e.g., for a 1 mg/kg dose).
-
Ensure the solution is homogenous before administration.
-
Administer the solution to the animals via oral gavage using a suitable gavage needle. The volume should be calculated based on the animal's body weight.
-
Administer the treatment daily or as required by the experimental design.
-
Mandatory Visualizations
Caption: this compound's mechanism of action in antagonizing the endogenous ouabain signaling pathway.
Caption: A general experimental workflow for using this compound in research.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. This compound: an ouabain antagonist that corrects renal and vascular Na+-K+- ATPase alterations in ouabain and adducin-dependent hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. This compound: an ouabain-inhibitor counteracting specific forms of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound ameliorates endothelial dysfunction and oxidative stress in resistance arteries from deoxycorticosterone acetate-salt hypertensive rats: the role of Na+K+-ATPase/ cSRC pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, the inhibitor of endogenous ouabain, ameliorates chronic undernutrition-induced hypertension, stroke volume, cardiac output, left-ventricular fibrosis and alterations in Na+-transporting ATPases in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound CAS: 156722-18-8 ; PST-2238; [aobious.com]
- 10. Adducin- and ouabain-related gene variants predict the antihypertensive activity of this compound, part 2 : clinical studies [air.unimi.it]
- 11. researchgate.net [researchgate.net]
- 12. This compound ≥98% (HPLC) | 156722-18-8 [sigmaaldrich.com]
- 13. phytotechlab.com [phytotechlab.com]
- 14. Drug shows promising results in treating hypertension [agencia.fapesp.br]
Rostafuroxin Preclinical Safety: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the high safety ratio of Rostafuroxin observed in preclinical models. It includes troubleshooting guides for common experimental protocols and frequently asked questions to facilitate smooth and accurate experimentation.
Summary of Preclinical Safety and Efficacy Data
This compound has demonstrated a significant safety margin in preclinical studies, with a wide therapeutic window between its effective and toxic doses.[1][2] The following tables summarize the key quantitative data from these studies.
Table 1: this compound Acute and Chronic Toxicity Data
| Parameter | Species | Route | Value | Reference |
| LD50 | Rat | Oral | > 2,000 mg/kg | [1][2] |
| Maximum Tolerated Dose (1-month) | Rat | Oral | 100 mg/kg/day | [1][2] |
| Maximum Tolerated Dose (3-month) | Monkey | Oral | 180 mg/kg/day | [1][2] |
Table 2: this compound Preclinical Efficacy Data
| Model | Species | Effective Dose (ED50) | Effect | Reference |
| Ouabain-sensitive hypertensive rats | Rat | 4 µg/kg (oral) | Normalizes high blood pressure and renal Na+/K+-ATPase activity.[1] | [1] |
| DOCA-salt hypertensive rats | Rat | 1 mg/kg/day (gavage) for 3 weeks | Decreased systolic blood pressure and improved endothelial dysfunction. | |
| Adducin-dependent genetic hypertension | Rat | 1 to 100 µg/kg/day (oral) | Reduces blood pressure without affecting heart rate.[1] | [1] |
Signaling Pathway and Experimental Workflow
This compound's mechanism of action involves the antagonism of endogenous ouabain (EO), which in hypertensive states can activate a signaling cascade leading to increased renal sodium reabsorption and vascular tone.[1][2][3][4]
Caption: this compound's mechanism of action.
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical model of hypertension.
Caption: Experimental workflow for this compound efficacy studies.
Experimental Protocols
DOCA-Salt Hypertensive Rat Model
This protocol describes the induction of hypertension in rats, a common model for studying volume-dependent hypertension.
Materials:
-
Male Wistar rats (8-9 weeks old)
-
Deoxycorticosterone acetate (DOCA)
-
Saline solution (1% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for uninephrectomy
Procedure:
-
Uninephrectomy: Anesthetize the rats. Perform a left flank incision to expose the kidney. Ligate the renal artery, vein, and ureter, and then remove the left kidney. Suture the incision.
-
DOCA Administration: Following a one-week recovery period, administer DOCA (e.g., 25 mg/kg, subcutaneously) twice weekly.
-
Salt Loading: Replace the drinking water with 1% NaCl solution.
-
Blood Pressure Monitoring: Monitor systolic blood pressure weekly using the tail-cuff method. Hypertension typically develops within 4-5 weeks.
-
This compound Treatment: Once hypertension is established, begin oral administration of this compound at the desired dose (e.g., 1 mg/kg/day) or vehicle control for the duration of the study (e.g., 3 weeks).
Na+/K+-ATPase Activity Assay in Kidney Tissue
This assay measures the enzymatic activity of Na+/K+-ATPase, a key target of this compound.
Materials:
-
Kidney tissue homogenate
-
Assay buffer (e.g., containing MgCl2, EGTA, NaCl, KCl, and Tris-HCl)
-
ATP solution
-
Ouabain solution (a specific inhibitor of Na+/K+-ATPase)
-
Malachite green reagent for phosphate detection
-
Phosphate standard solution
Procedure:
-
Tissue Homogenization: Homogenize kidney tissue in ice-cold buffer to prepare the enzyme source.
-
Reaction Setup: Prepare two sets of reaction tubes for each sample: one with and one without ouabain.
-
Incubation: Add the kidney homogenate to the reaction tubes containing the assay buffer. Pre-incubate at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding ATP to all tubes. Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Phosphate Measurement: Centrifuge the tubes to pellet the protein. Measure the amount of inorganic phosphate released in the supernatant using the malachite green reagent. Read the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculate Activity: The Na+/K+-ATPase activity is the difference in phosphate released between the samples with and without ouabain. Express the activity as µmol of inorganic phosphate per milligram of protein per hour.
Troubleshooting Guides and FAQs
DOCA-Salt Hypertensive Rat Model
| Issue | Possible Cause | Troubleshooting Step |
| High variability in blood pressure readings. | Improper tail-cuff technique or stressed animals. | Ensure consistent cuff placement and acclimate rats to the procedure before taking measurements. Take multiple readings and average them. |
| Failure to develop hypertension. | Insufficient DOCA dose or salt intake. Incorrect surgical procedure. | Verify the concentration and administration of DOCA and the salt content in the drinking water. Ensure complete removal of the kidney during uninephrectomy. |
| Weight loss or poor health in animals. | Dehydration due to high salt intake. Infection from surgery. | Monitor water intake and animal appearance closely. Provide a more palatable hydration source if necessary. Ensure sterile surgical techniques. |
FAQs:
-
Q: What is the expected timeline for hypertension development in the DOCA-salt model?
-
A: Significant elevation in blood pressure is typically observed within 4 to 5 weeks of initiating DOCA and salt administration.
-
-
Q: Can this model be used in other species?
-
A: While rats are the most common, the DOCA-salt model has been adapted for mice as well.
-
Na+/K+-ATPase Activity Assay
| Issue | Possible Cause | Troubleshooting Step |
| Low or no Na+/K+-ATPase activity detected. | Inactive enzyme due to improper sample handling. Low protein concentration. | Keep tissue samples and homogenates on ice at all times. Use fresh or properly stored frozen tissue. Determine the protein concentration of the homogenate and ensure an adequate amount is used in the assay. |
| High background phosphate levels. | Contamination of reagents or glassware with phosphate. | Use phosphate-free detergents for washing glassware. Prepare fresh reagents with high-purity water. |
| Inconsistent results between replicates. | Pipetting errors. Incomplete mixing of reagents. | Use calibrated pipettes and ensure thorough mixing at each step. |
FAQs:
-
Q: Why is ouabain used in this assay?
-
A: Ouabain is a specific inhibitor of the Na+/K+-ATPase. By measuring the difference in ATP hydrolysis in the presence and absence of ouabain, the activity of other ATPases is subtracted, allowing for the specific measurement of Na+/K+-ATPase activity.
-
-
Q: What are the optimal substrate (ATP) concentrations for this assay?
-
A: The optimal ATP concentration should be determined empirically for the specific tissue and experimental conditions, but typically ranges from 1 to 5 mM.
-
References
Technical Support Center: Rostafuroxin Metabolism and Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rostafuroxin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing variable responses to this compound in our hypertensive study subjects. What could be the underlying reasons?
A1: Variability in response to this compound is often linked to the genetic background of the subjects. The efficacy of this compound is particularly influenced by polymorphisms in genes related to adducin and endogenous ouabain (EO) signaling pathways. Specifically, variants in genes such as ADD1, ADD3, LSS, HSD3B1, and ABCB1 have been shown to predict the antihypertensive effect of this compound.[1][2] It is crucial to genotype study participants for these specific genetic markers to stratify the population and identify potential responders.
Q2: Are there known ethnic differences in the efficacy of this compound?
A2: Yes, significant ethnic differences in the efficacy of this compound have been reported. Clinical trial data, particularly from the PEARL-HT study, has demonstrated that while this compound can be effective in lowering blood pressure in Caucasian patients with specific genetic profiles, it has shown a lack of efficacy in Chinese patients.[3] This suggests that ethnicity is a critical factor to consider in clinical study design and data interpretation.
Q3: What is the proposed mechanism of action for this compound?
A3: this compound is a selective antagonist of endogenous ouabain (EO) and also counteracts the effects of certain adducin polymorphisms.[4][5][6] EO, at subnanomolar concentrations, can activate a signaling cascade involving Src kinase and the epidermal growth factor receptor (EGFr), leading to the phosphorylation of Na+/K+-ATPase. This results in increased renal sodium reabsorption and vascular tone, contributing to hypertension. This compound is believed to work by disrupting the interaction between the Src-SH2 domain and both mutant α-adducin and the ouabain-Na+/K+-ATPase complex, thereby inhibiting this pathogenic signaling pathway.[4][7]
Q4: We are planning a study with this compound. What are the key genetic variants we should screen for?
A4: To identify individuals who are more likely to respond to this compound, it is recommended to screen for a profile of genetic variants. The "genetic profile 2" (P2) used in the PEARL-HT study is a good reference. This profile includes variants in the following genes:
-
Adducin: ADD1 (rs4961) and ADD3 (rs3731566)
-
Endogenous Ouabain Synthesis: LSS (rs2254524) and HSD3B1 (rs10923835)
-
Endogenous Ouabain Transport: ABCB1/MDR1 (rs1045642)[1]
Q5: Is there any information on the metabolism of this compound and potential ethnic differences in its pharmacokinetics?
A5: Currently, there is limited publicly available information specifically detailing the metabolic pathways of this compound (also known as PST-2238) or the cytochrome P450 (CYP) enzymes involved in its biotransformation. While ethnic differences in the pharmacokinetics of many drugs are well-documented and often attributed to genetic polymorphisms in CYP enzymes (like CYP3A4) and drug transporters (like ABCB1/P-glycoprotein), specific data for this compound is not yet available.[8][9] The observed lack of efficacy in Chinese patients could potentially be due to differences in its absorption, distribution, metabolism, or excretion (ADME) compared to Caucasians, but further research is needed to elucidate the precise mechanisms.
Troubleshooting Guides
Issue 1: Inconsistent blood pressure reduction observed in a genetically diverse study population treated with this compound.
| Possible Cause | Troubleshooting Step |
| Genetic Heterogeneity: The study population includes individuals with and without the genetic variants that confer sensitivity to this compound. | 1. Retrospectively genotype all study participants for the key genetic markers (ADD1, ADD3, LSS, HSD3B1, ABCB1). 2. Analyze the data by stratifying the population based on their genetic profiles. 3. For future studies, consider enriching the study population with individuals carrying the responsive genotypes. |
| Ethnic Diversity: The study includes participants from different ethnic backgrounds known to respond differently to this compound. | 1. Analyze the data by stratifying the population based on self-reported ethnicity. 2. Compare the treatment effect between different ethnic groups. 3. Be cautious when extrapolating findings from one ethnic group to another. |
| Variable Endogenous Ouabain Levels: Baseline levels of endogenous ouabain may vary among participants, influencing the drug's effect. | 1. Measure baseline plasma endogenous ouabain levels in all participants. 2. Investigate the correlation between baseline EO levels, genotype, and response to this compound. |
Issue 2: Difficulty in accurately measuring endogenous ouabain (EO) levels in plasma samples.
| Possible Cause | Troubleshooting Step |
| Assay Specificity: Immunoassays for EO are known to have cross-reactivity with other structurally related endogenous compounds, leading to inaccurate measurements.[5] | 1. Utilize a highly specific and sensitive method such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for EO quantification. 2. Ensure the method includes appropriate sample preparation steps like solid-phase extraction to minimize matrix effects. |
| Sample Handling and Stability: EO may be unstable in plasma if not handled and stored correctly. | 1. Follow a strict and validated protocol for blood collection, processing, and storage. 2. Use appropriate anticoagulants and protease inhibitors. 3. Store plasma samples at -80°C until analysis. |
Data Presentation
Table 1: Summary of this compound Efficacy in Caucasian vs. Chinese Hypertensive Patients (PEARL-HT Trial)
| Population | Treatment Group | Mean Change in Office Systolic Blood Pressure (OSBP) from Baseline (mmHg) | Key Finding |
| Caucasian | This compound (50 µg) | Statistically significant reduction | Responders identified based on genetic profile |
| Losartan (50 mg) | Statistically significant reduction | ||
| Chinese | This compound (all doses) | No significant change | Lack of response to this compound |
| Losartan (50 mg) | Statistically significant reduction | Similar response to Losartan as Caucasians |
Data synthesized from the PEARL-HT clinical trial results.[3]
Experimental Protocols
1. Genotyping of ADD1 (rs4961) Polymorphism by PCR-RFLP
-
Objective: To determine the genotype (GG, GT, or TT) of the ADD1 gene polymorphism at rs4961.
-
Methodology:
-
DNA Extraction: Isolate genomic DNA from whole blood samples using a commercial DNA extraction kit.
-
PCR Amplification:
-
Amplify the DNA segment containing the rs4961 polymorphism using specific forward and reverse primers.
-
A typical reaction mixture (25 µL) includes: 5 µL of 10x PCR buffer, dNTPs, primers, Taq polymerase, and genomic DNA.
-
PCR cycling conditions: Initial denaturation, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Restriction Enzyme Digestion:
-
Digest the PCR product with a restriction enzyme that specifically recognizes one of the allelic variants.
-
Incubate the reaction mixture at the optimal temperature for the enzyme.
-
-
Gel Electrophoresis:
-
Separate the digested DNA fragments on an agarose gel.
-
Visualize the DNA bands under UV light after staining with an intercalating dye.
-
The pattern of the bands will indicate the genotype (e.g., one band for homozygous, two or three bands for heterozygous, depending on the enzyme and primer design).
-
-
2. Quantification of Endogenous Ouabain (EO) in Human Plasma by UPLC-MS/MS
-
Objective: To accurately measure the concentration of endogenous ouabain in plasma samples.
-
Methodology:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Perform solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte. This typically involves conditioning the SPE cartridge, loading the plasma sample, washing, and eluting the EO.
-
-
UPLC Separation:
-
Inject the extracted sample into a UPLC system equipped with a suitable reversed-phase column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
-
-
MS/MS Detection:
-
The eluent from the UPLC is introduced into a tandem mass spectrometer.
-
Use electrospray ionization (ESI) in positive ion mode.
-
Monitor specific precursor-to-product ion transitions for ouabain (and an internal standard) in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
-
Quantification:
-
Create a calibration curve using standards of known ouabain concentrations.
-
Calculate the concentration of EO in the plasma samples based on the peak area ratios of the analyte to the internal standard.
-
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of ABCB1 gene polymorphisms on the pharmacokinetics of verapamil among healthy Chinese Han ethnic subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymorphisms in the Drug Transporter Gene ABCB1 Are Associated with Drug Response in Saudi Epileptic Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: an ouabain-inhibitor counteracting specific forms of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: an ouabain antagonist that corrects renal and vascular Na+-K+- ATPase alterations in ouabain and adducin-dependent hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antihypertensive treatment guided by genetics: PEARL-HT, the randomized proof-of-concept trial comparing this compound with losartan [lirias.kuleuven.be]
- 7. Cytochrome P-450-dependent biotransformation of a series of phenoxazone ethers in the rat conceptus during early organogenesis: evidence for multiple P-450 isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inter‐ethnic differences in pharmacokinetics—is there more that unites than divides? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-based methods for the prediction of the dominant P450 enzyme in human drug biotransformation: consideration of CYP3A4, CYP2C9, CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term stability of Rostafuroxin in solution
This technical support center provides guidance on the long-term stability of Rostafuroxin in solution, along with troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol, with a maximum concentration of 100 mM (37.45 mg/mL) reported for both solvents.[1] For cell-based assays, it is crucial to consider the final concentration of the organic solvent to avoid cytotoxicity.
2. What are the recommended storage conditions for this compound solutions?
For long-term stability, it is recommended to store this compound solutions at -80°C.[2] For short-term storage, +4°C may be acceptable, though stability under these conditions should be verified for the specific experimental duration.[1] As a general good practice, aliquoting stock solutions is recommended to avoid repeated freeze-thaw cycles.
3. How stable is this compound in aqueous solutions or cell culture media?
The stability of this compound in aqueous solutions, including cell culture media, has not been extensively reported in publicly available literature. It is highly recommended that researchers determine the stability of this compound under their specific experimental conditions (e.g., pH, temperature, and media composition). Steroid-like compounds can be susceptible to hydrolysis and oxidation in aqueous environments.[3][4][5]
4. What are the known degradation pathways for this compound?
Specific degradation pathways for this compound have not been detailed in the available literature. However, based on its steroid-like structure, potential degradation mechanisms may include oxidation of the hydroxyl groups and reactions involving the furan ring.[2][6][7][8] Forced degradation studies under acidic, basic, oxidative, photolytic, and thermal stress conditions can help identify potential degradation products and pathways.[9][10][11][12][13]
5. How can I assess the stability of my this compound solution?
The stability of a this compound solution can be assessed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[5] This involves analyzing the sample over time and quantifying the amount of intact this compound remaining. A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitation of this compound in aqueous solution/media | - Exceeding the solubility limit.- Change in pH or temperature affecting solubility.- Interaction with components of the media. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility.- Perform a solubility test at the final working concentration and conditions.- Prepare fresh dilutions from the stock solution immediately before use. |
| Inconsistent or unexpected experimental results | - Degradation of this compound in the stock or working solution.- Inaccurate concentration of the stock solution.- Repeated freeze-thaw cycles of the stock solution. | - Verify the stability of this compound under your experimental conditions using an analytical method like HPLC.- Prepare fresh stock solutions and aliquot them for single use to avoid freeze-thaw cycles.- Re-evaluate the concentration of the stock solution. |
| Loss of biological activity | - Chemical degradation of this compound.- Adsorption of the compound to plasticware. | - Store stock solutions at -80°C and protect from light.- Use low-adhesion microplates and centrifuge tubes.- Prepare working solutions fresh for each experiment. |
| Appearance of unknown peaks in HPLC analysis | - Degradation of this compound.- Contamination of the sample or solvent. | - Conduct forced degradation studies to identify potential degradation products.- Ensure the purity of all solvents and reagents used in the preparation and analysis of the solution.- Use a fresh, unopened vial of this compound to prepare a new stock solution for comparison. |
Quantitative Stability Data
Table 1: Illustrative Long-Term Stability of this compound (10 mM in DMSO) at Different Temperatures
| Storage Temperature | Time Point | % this compound Remaining (Illustrative) | Appearance of Degradation Products (Illustrative) |
| -80°C | 3 months | >99% | Not Detected |
| 6 months | >99% | Not Detected | |
| 12 months | >98% | Not Detected | |
| -20°C | 3 months | 98% | Minor peaks observed |
| 6 months | 95% | Increase in degradation peaks | |
| 12 months | 90% | Significant degradation | |
| +4°C | 1 month | 92% | Significant degradation |
| 3 months | 85% | Major degradation peaks |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol 1: Recommended Starting Conditions for a Stability-Indicating HPLC Method
This protocol provides a general starting point for developing a stability-indicating HPLC method for this compound. Method optimization and validation are required.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable buffer). A starting point could be a gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.[14]
-
Detection Wavelength: To be determined by measuring the UV absorbance spectrum of this compound. A wavelength of maximum absorbance should be chosen.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method.[10][12]
-
Acid Hydrolysis: Incubate this compound solution with 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide at room temperature for 24-48 hours.
-
Thermal Degradation: Expose solid this compound and a solution to dry heat (e.g., 80°C) for 48 hours.
-
Photolytic Degradation: Expose this compound solution to UV light (e.g., 254 nm) and visible light for a defined period.
Samples from each condition should be analyzed by the developed HPLC method to assess the extent of degradation and the separation of degradation products from the parent compound.
Visualizations
Caption: this compound signaling pathway.
References
- 1. This compound | Na+/K+ ATPase | Tocris Bioscience [tocris.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Stability of corticosteroids in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 5. scirp.org [scirp.org]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biopharminternational.com [biopharminternational.com]
- 11. journals.ekb.eg [journals.ekb.eg]
- 12. veeprho.com [veeprho.com]
- 13. researchgate.net [researchgate.net]
- 14. Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Rostafuroxin experiments
Welcome to the technical support center for Rostafuroxin experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for unexpected results in your experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (PST 2238) is a digitoxigenin derivative that acts as a selective antagonist of endogenous ouabain (EO).[1] Its primary mechanism involves modulating the Na+/K+-ATPase pump. Specifically, it antagonizes the effects of EO on Na+/K+-ATPase and mutated adducin.[2] This action interferes with the Src-epidermal growth factor receptor (EGFr)-dependent signaling pathway, which in turn affects ERK tyrosine phosphorylation and activation.[3][1][4]
Q2: In which experimental models has this compound been shown to be effective?
This compound has demonstrated efficacy in various preclinical models, including:
-
Rat models of hypertension: such as the Milan Hypertensive Strain (MHS) and DOCA-salt hypertensive rats.[3]
-
Cell culture models: including normal rat kidney (NRK) cells, where it normalizes the increased Na+/K+-ATPase pump activity induced by ouabain.[2]
Q3: What are the typical effective concentrations of this compound for in vitro experiments?
For in vitro studies, this compound is typically effective at nanomolar to low micromolar concentrations. Specifically, it has been shown to antagonize ouabain-induced effects at concentrations in the range of 10⁻¹¹ M to 10⁻⁹ M.[2] However, the optimal concentration can be cell-type dependent and should be determined empirically through dose-response experiments.
Q4: Are there known variations in response to this compound?
Yes, clinical studies have shown variability in the antihypertensive response to this compound among different human populations. For instance, a study demonstrated that Chinese patients did not respond to this compound, while Caucasian patients did, suggesting a genetic basis for its efficacy.[5] This highlights the potential for cell-line specific or genetically determined variations in response in in vitro experiments.
Troubleshooting Guides
Cell Viability and Proliferation Assays (e.g., MTT, Alamar Blue/Resazurin)
Q: My MTT or Alamar Blue assay shows an unexpected increase in cell viability after this compound treatment. What could be the cause?
A: This is a counterintuitive result, as this compound is not primarily expected to be a proliferative agent. Here are several potential explanations and troubleshooting steps:
-
Potential Cause 1: Interference with Assay Chemistry. Some compounds can directly interact with the tetrazolium salts (MTT) or resazurin, leading to a false-positive signal.[6][7][8]
-
Troubleshooting: Run a cell-free control where you add this compound to the assay medium with the reagent (MTT or resazurin) but without cells. If you observe a color/fluorescence change, this indicates direct interference.
-
-
Potential Cause 2: Altered Cellular Metabolism. this compound's mechanism involves the Na+/K+-ATPase, a major consumer of cellular ATP. By modulating its activity, this compound could indirectly affect cellular metabolism and the redox state of the cell, which is what these assays measure.[5][9][10] An increase in metabolic activity could be misinterpreted as an increase in cell number.
-
Troubleshooting:
-
Use an alternative viability assay that relies on a different principle, such as a direct cell counting method (e.g., Trypan Blue exclusion) or an ATP-based assay (e.g., CellTiter-Glo).
-
Visually inspect the cells under a microscope to confirm if the cell numbers are genuinely increasing.
-
-
-
Potential Cause 3: Cell Line-Specific Effects. The response to ouabain, and therefore its antagonists, can be highly cell-type specific, ranging from promoting apoptosis to having no effect or even favoring growth in certain cancer cell lines.[3] It's possible that in your specific cell line, the signaling modulation by this compound leads to a pro-survival or proliferative effect.
-
Troubleshooting: Review the literature for the known effects of ouabain on your specific cell line. If the information is unavailable, consider this a novel finding that may warrant further investigation into the specific signaling pathways affected in your model.
-
Q: I am seeing a decrease in cell viability with this compound, but the effect is inconsistent across experiments. Why?
A: Inconsistent results can be frustrating. Here’s a checklist of potential issues:
-
Potential Cause 1: Inconsistent Drug Preparation. this compound, like many small molecules, needs to be prepared and stored correctly.
-
Troubleshooting: Prepare fresh stock solutions of this compound from a reliable source for each experiment. Ensure it is fully dissolved. Perform a dose-response curve to confirm the expected IC50 in your cell line.
-
-
Potential Cause 2: Variability in Cell Culture Conditions. Cell density, passage number, and serum concentration can all influence the cellular response to a drug.
-
Troubleshooting: Standardize your cell seeding density and use cells within a consistent range of passage numbers. Ensure consistent serum concentration in your media, as serum components can sometimes interact with experimental compounds.
-
-
Potential Cause 3: Edge Effects in Multi-well Plates. The outer wells of a microplate are more prone to evaporation, which can concentrate the drug and affect cell growth.
-
Troubleshooting: Avoid using the outermost wells of your plates for experimental samples. Fill these wells with sterile PBS or media to create a humidity barrier.
-
| Parameter | Recommended Range | Troubleshooting Action |
| Cell Seeding Density | Cell-line dependent (e.g., 5,000-10,000 cells/well in a 96-well plate) | Optimize for logarithmic growth during the experiment. |
| This compound Concentration | 10⁻¹¹ M to 10⁻⁶ M | Perform a dose-response curve to determine the optimal concentration. |
| Incubation Time | 24-72 hours | Optimize based on cell doubling time and experimental goals. |
| Assay Incubation | 1-4 hours | Follow manufacturer's protocol; avoid extended incubations. |
Western Blotting for Signaling Pathways (e.g., pERK, pEGFR, pSrc)
Q: I am not seeing the expected decrease in ouabain-induced ERK phosphorylation after this compound treatment.
A: this compound is known to antagonize ouabain-induced ERK phosphorylation.[1][4][11] If you are not observing this effect, consider the following:
-
Potential Cause 1: Suboptimal Antibody or Western Blot Protocol. Detection of phosphorylated proteins requires specific and optimized protocols.
-
Troubleshooting:
-
Use a validated phospho-specific antibody.
-
Include phosphatase inhibitors in your lysis buffer.
-
Block the membrane with BSA instead of milk, as milk contains phosphoproteins that can increase background.
-
Run a positive control (e.g., cells treated with a known ERK activator like EGF or ouabain alone) and a negative control (untreated cells).
-
Probe for total ERK on the same blot to confirm equal protein loading and to normalize the phospho-signal.
-
-
-
Potential Cause 2: Incorrect Timing of Treatment and Lysis. The phosphorylation of signaling proteins like ERK is often a transient event.
-
Troubleshooting: Perform a time-course experiment. Treat cells with ouabain and this compound for different durations (e.g., 5, 15, 30, 60 minutes) before cell lysis to identify the peak of ERK phosphorylation and the optimal time to observe this compound's inhibitory effect.
-
-
Potential Cause 3: Inappropriate Concentrations of Ouabain or this compound. The antagonistic effect of this compound is dependent on the concentration of both the agonist (ouabain) and the antagonist (this compound).
-
Troubleshooting: Perform a dose-response experiment, titrating both the ouabain and this compound concentrations to find the optimal window for observing the antagonistic effect.
-
Q: I am observing high background or non-specific bands in my Western blot for pSrc or pEGFR.
A: High background can obscure your target protein. Here are some common causes and solutions:
| Problem | Potential Cause | Solution |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., 5% BSA in TBST). |
| Primary antibody concentration too high | Titrate the primary antibody to a lower concentration. | |
| Insufficient washing | Increase the number and duration of washes with TBST. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific, validated antibody. Consider a different antibody clone or from a different manufacturer. |
| Protein degradation | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice. |
Na+/K+-ATPase Activity Assays
Q: My Na+/K+-ATPase activity assay is showing no effect of this compound on ouabain-inhibited activity.
A: this compound should antagonize the effects of ouabain on Na+/K+-ATPase activity. If you don't see this, consider these points:
-
Potential Cause 1: Issues with the Enzyme Preparation. The activity of Na+/K+-ATPase is sensitive to the preparation method.
-
Troubleshooting: Ensure your membrane preparations are fresh and have been stored properly to maintain enzyme activity. Use a well-established protocol for membrane protein isolation.
-
-
Potential Cause 2: Incorrect Assay Conditions. The enzymatic assay is sensitive to ion concentrations, pH, and temperature.
-
Troubleshooting: Double-check the concentrations of Na+, K+, Mg2+, and ATP in your reaction buffer. Ensure the pH and temperature are optimal for the enzyme's activity.
-
-
Potential Cause 3: Inappropriate Ouabain and this compound Concentrations. The inhibitory effect of ouabain and the antagonistic effect of this compound are concentration-dependent.
-
Troubleshooting: Run a full dose-response curve for ouabain to determine its IC50 in your system. Then, test a range of this compound concentrations against a fixed, sub-maximal inhibitory concentration of ouabain.
-
| Parameter | Expected Result with Ouabain | Expected Result with Ouabain + this compound |
| Na+/K+-ATPase Activity | Decreased | Activity partially or fully restored compared to ouabain alone. |
| Inorganic Phosphate (Pi) Release | Decreased | Increased compared to ouabain alone. |
Experimental Protocols
Detailed Protocol: Cell Viability (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
This compound Treatment: Prepare serial dilutions of this compound (e.g., from 10⁻¹¹ M to 10⁻⁶ M) in serum-free medium. Remove the culture medium from the wells and add 100 µL of the this compound dilutions. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Mix gently and incubate for at least 1 hour at 37°C to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
Detailed Protocol: Western Blot for pERK1/2
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight.
-
Pre-treatment: Pre-treat the cells with this compound at the desired concentration (e.g., 10 nM) for 1-2 hours.
-
Stimulation: Stimulate the cells with ouabain (e.g., 10 nM) for a predetermined time (e.g., 15 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against pERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane as before and detect the signal using an ECL substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
Detailed Protocol: Na+/K+-ATPase Activity Assay
-
Membrane Preparation: Isolate crude membrane fractions from cells or tissues using a standard differential centrifugation protocol.
-
Reaction Setup: In a 96-well plate, prepare the following reaction mixtures (total volume of 200 µL):
-
Total ATPase activity: Reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl₂), membrane preparation, and this compound or vehicle.
-
Ouabain-insensitive ATPase activity: Same as above, but with the addition of ouabain (e.g., 1 mM).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration of 1-3 mM.
-
Incubation: Incubate at 37°C for 20-30 minutes.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., SDS or perchloric acid).
-
Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay. Read the absorbance at the appropriate wavelength (e.g., 620-640 nm).
-
Calculation: Na+/K+-ATPase activity is the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.
Visualizations
Caption: this compound's mechanism of action in the ouabain-activated signaling pathway.
Caption: A typical experimental workflow for Western blot analysis of pERK.
Caption: A logical approach to troubleshooting unexpected cell viability results.
References
- 1. preprints.org [preprints.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound: an ouabain antagonist that corrects renal and vascular Na+-K+- ATPase alterations in ouabain and adducin-dependent hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Different antihypertensive and metabolic responses to this compound in undernourished and normonourished male rats: Outcomes on bodily Na+ handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Different antihypertensive and metabolic responses to this compound in undernourished and normonourished male rats: Outcomes on bodily Na+ handling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: an ouabain-inhibitor counteracting specific forms of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Rostafuroxin Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in animal studies involving Rostafuroxin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective antagonist of endogenous ouabain (EO) and adducin. It works by disrupting the interaction between the Src-SH2 domain and both mutant α-adducin and the ouabain-Na,K-ATPase complex. This action blunts Src activation and the subsequent phosphorylation of Na,K-ATPase, leading to a normalization of its activity.[1][2] In hypertensive animal models where these pathways are implicated, this mechanism results in a reduction of blood pressure.[1][2]
Q2: Which animal models are most appropriate for studying the antihypertensive effects of this compound?
A2: this compound has shown significant efficacy in animal models where hypertension is driven by adducin mutations or elevated endogenous ouabain. Key models include:
-
Milan Hypertensive Strain (MHS) rats: This genetic model exhibits a polymorphism in the α-adducin gene, leading to increased renal Na,K-ATPase activity.[1]
-
DOCA-salt hypertensive rats: This model of mineralocorticoid-induced hypertension is associated with volume expansion and is sensitive to this compound treatment.[1]
-
Ouabain-infused rats (OS rats): Chronically infusing ouabain into normotensive rats induces hypertension and increases renal Na,K-ATPase activity, a process that is antagonized by this compound.[1]
Q3: What is the recommended route of administration and dosage for this compound in rat models?
A3: this compound is orally active. A common and effective dosage reported in studies with undernourished hypertensive rats is 1 mg/kg of body mass, administered daily via oral gavage.[3][4] However, effective doses in other models, such as the Milan Hypertensive Strain, have been reported in the range of 1 to 100 µg/kg/day.[1] It is crucial to determine the optimal dose for the specific animal model and experimental conditions.
Q4: What is the expected impact of this compound on heart rate?
A4: Studies in Milan Hypertensive Strain (MHS) rats have shown that this compound reduces blood pressure without significantly affecting heart rate.[1] This suggests a specific action on the mechanisms of hypertension rather than a general cardiovascular depressant effect.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound, providing potential causes and solutions to minimize variability.
Issue 1: High Variability in Blood Pressure Readings
-
Potential Cause 1: Inconsistent Measurement Technique.
-
Solution: Employ radiotelemetry for continuous and stress-free blood pressure monitoring in conscious, freely moving animals. This method avoids the variability associated with restraint and handling required for tail-cuff plethysmography. Ensure consistent surgical implantation of telemetry devices, with adequate post-operative recovery time (at least 7-10 days) before data collection.
-
-
Potential Cause 2: Environmental Stressors.
-
Solution: Maintain a stable and controlled environment for the animals. This includes consistent light-dark cycles, temperature, humidity, and noise levels. Avoid frequent disturbances and handle animals gently and consistently.
-
-
Potential Cause 3: Instability of the Hypertensive Model.
-
Solution: For induced models like the DOCA-salt model, ensure consistent administration of DOCA and salt. Monitor the development of hypertension and only include animals that reach a stable hypertensive state before initiating treatment. For genetic models like the MHS rat, be aware of the typical age of onset and progression of hypertension.
-
Issue 2: Unexpected or Lack of Antihypertensive Effect of this compound
-
Potential Cause 1: Inappropriate Animal Model.
-
Solution: this compound's efficacy is mechanism-based. It is most effective in models where hypertension is driven by adducin or endogenous ouabain pathways. Its effect may be minimal in models where other mechanisms, such as the renin-angiotensin system, are the primary drivers of hypertension. Confirm the suitability of your chosen model.
-
-
Potential Cause 2: Interaction with the Renin-Angiotensin System (RAS).
-
Solution: The interaction between this compound and the RAS can be context-dependent. In some models of spontaneous hypertension with high endogenous ouabain, this compound did not appear to interact with the RAS.[3] However, in undernourished hypertensive rats with increased tissue RAS activity, the antihypertensive effect of this compound was observed, suggesting a potential interplay.[3] It is advisable to measure components of the RAS (e.g., plasma renin activity, angiotensin II levels) to understand the context of your study.
-
-
Potential Cause 3: Incorrect Drug Preparation or Administration.
-
Solution: Ensure this compound is properly dissolved or suspended for oral administration. For example, it can be diluted in 99% ethanol.[5] Verify the accuracy of the dosage based on the animal's body weight. Use proper oral gavage techniques to ensure the full dose is delivered to the stomach.
-
Issue 3: Altered Metabolic or Electrolyte Parameters
-
Potential Cause 1: Nutritional Status of the Animal Model.
-
Solution: The metabolic effects of this compound can be significantly influenced by the nutritional state of the animal. In undernourished rats, this compound has been shown to normalize decreased plasma Na+ concentration and have opposite effects on Na+ balance compared to normonourished animals.[3][4] It is critical to use a standardized and consistent diet and to report the nutritional status of the animals in your study.
-
-
Potential Cause 2: Off-target Effects or Unexpected Physiological Responses.
-
Solution: While this compound is reported to have a high safety ratio, it is good practice to monitor key physiological parameters beyond blood pressure.[2] This can include plasma electrolytes (Na+, K+), kidney function markers (e.g., creatinine, BUN), and food and water intake. This will help to identify any unexpected effects and provide a more complete picture of the drug's action.
-
Data Presentation
The following tables summarize quantitative data from a study on undernourished hypertensive rats treated with this compound (1 mg/kg, p.o.) for 30 days. The control (CTRL) group consisted of normonourished, normotensive rats, while the Regional Basic Diet (RBD) group represents the undernourished, hypertensive model.
Table 1: Effect of this compound on Systolic Blood Pressure
| Group | Treatment | Systolic Blood Pressure (mmHg) (Mean ± SEM) |
| CTRL | Vehicle | 129 ± 3 |
| CTRL | This compound | 128 ± 2 |
| RBD | Vehicle | 145 ± 4 |
| RBD | This compound | 129 ± 3 |
Data adapted from Pereira-Acácio et al. (2024).[6]
Table 2: Effect of this compound on Plasma Sodium Concentration
| Group | Treatment | Plasma Na+ (mEq/L) (Mean ± SEM) |
| CTRL | Vehicle | 143 ± 1 |
| CTRL | This compound | 142 ± 1 |
| RBD | Vehicle | 138 ± 1 |
| RBD | This compound | 141 ± 1 |
Data adapted from Pereira-Acácio et al. (2024).[3]
Table 3: Effect of this compound on Renal Ouabain-Sensitive (Na++K+)ATPase Activity
| Group | Treatment | (Na++K+)ATPase Activity (nmol Pi/min/mg protein) (Mean ± SEM) |
| CTRL | Vehicle | ~400 |
| CTRL | This compound | ~350 |
| RBD | Vehicle | ~250 |
| RBD | This compound | ~500 |
Approximate values interpreted from graphical data in Pereira-Acácio et al. (2024).[6]
Experimental Protocols
Protocol 1: DOCA-Salt Hypertensive Rat Model
-
Animal Selection: Use male Wistar or Sprague-Dawley rats weighing 200-250g.
-
Uninephrectomy: Anesthetize the rats (e.g., with ketamine/xylazine). Make a flank incision to expose the left kidney. Ligate the renal artery, vein, and ureter, and remove the kidney. Suture the muscle and skin layers.
-
DOCA Administration: One week after surgery, begin subcutaneous injections of deoxycorticosterone acetate (DOCA) at a dose of 25-30 mg/kg, twice weekly. Dissolve DOCA in a vehicle such as sesame oil.
-
Salt Loading: Replace the animals' drinking water with a 1% NaCl solution.
-
Hypertension Development: Monitor blood pressure weekly using a non-invasive tail-cuff method. Stable hypertension (systolic blood pressure > 160 mmHg) is typically established within 4-5 weeks.
-
This compound Treatment: Once hypertension is established, randomize the animals into treatment and vehicle control groups. Administer this compound or vehicle daily by oral gavage at the desired dose for the duration of the study.
Protocol 2: Measurement of Blood Pressure by Radiotelemetry
-
Telemeter Implantation: Anesthetize the rat. Make a midline abdominal incision to expose the abdominal aorta.
-
Temporarily occlude blood flow and insert the telemetry catheter into the aorta. Secure the catheter with surgical glue and sutures.
-
Place the telemeter body in the peritoneal cavity and suture the abdominal wall and skin.
-
Post-operative Care: Administer analgesics and allow the animal to recover for at least 7-10 days. Monitor for signs of infection or distress.
-
Data Acquisition: House the animals in individual cages on top of receiver platforms. Record blood pressure, heart rate, and activity continuously. Allow for a 24-48 hour acclimatization period before starting experimental recordings.
Protocol 3: Na+/K+-ATPase Activity Assay in Kidney Tissue
-
Tissue Homogenization: Euthanize the animal and perfuse the kidneys with ice-cold saline. Excise the kidneys and dissect the desired region (e.g., renal cortex or medulla).
-
Homogenize the tissue in an ice-cold buffer (e.g., 250 mM sucrose, 30 mM histidine, pH 7.2).
-
Subcellular Fractionation (Optional but Recommended): Centrifuge the homogenate at low speed to remove nuclei and cell debris. Then, centrifuge the supernatant at high speed to pellet the microsomal fraction, which is enriched in Na+/K+-ATPase. Resuspend the pellet in a suitable buffer.
-
Protein Quantification: Determine the protein concentration of the homogenate or microsomal fraction using a standard method (e.g., Bradford or BCA assay).
-
ATPase Activity Measurement:
-
The assay measures the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate (Pi) released.
-
Prepare two sets of reaction tubes for each sample: one for total ATPase activity and one containing ouabain (a specific inhibitor of Na+/K+-ATPase) to measure ouabain-insensitive ATPase activity.
-
The reaction mixture typically contains ATP, MgCl2, NaCl, and KCl in a buffered solution.
-
Incubate the samples at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a reagent that also initiates color development for the phosphate measurement (e.g., a solution containing malachite green and ammonium molybdate).
-
Read the absorbance at the appropriate wavelength (e.g., ~620-660 nm).
-
-
Calculation:
-
Generate a standard curve using known concentrations of phosphate.
-
Calculate the amount of Pi released in each sample.
-
Na+/K+-ATPase activity = (Total ATPase activity) - (Ouabain-insensitive ATPase activity).
-
Express the activity as nmol Pi released per mg of protein per minute.
-
Visualizations
Caption: this compound signaling pathway.
Caption: DOCA-salt hypertension model workflow.
Caption: Troubleshooting high blood pressure variability.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. This compound: an ouabain antagonist that corrects renal and vascular Na+-K+- ATPase alterations in ouabain and adducin-dependent hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different antihypertensive and metabolic responses to this compound in undernourished and normonourished male rats: Outcomes on bodily Na+ handling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. This compound, the inhibitor of endogenous ouabain, ameliorates chronic undernutrition-induced hypertension, stroke volume, cardiac output, left-ventricular fibrosis and alterations in Na+-transporting ATPases in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, the inhibitor of endogenous ouabain, ameliorates chronic undernutrition-induced hypertension, stroke volume, cardiac output, left-ventricular fibrosis and alterations in Na+-transporting ATPases in rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Rostafuroxin vs. Losartan: A Comparative Guide for Hypertension Treatment
A deep dive into the mechanisms, clinical efficacy, and experimental data of two distinct antihypertensive agents.
In the landscape of hypertension management, the quest for more personalized and effective treatments is ongoing. This guide provides a detailed comparison of Rostafuroxin, a novel digitoxigenin derivative, and Losartan, a widely prescribed angiotensin II receptor blocker (ARB). We will explore their distinct mechanisms of action, compare their performance based on clinical trial data, and provide insights into the experimental protocols that underpin these findings. This objective analysis is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Two Different Approaches to Blood Pressure Control
The fundamental difference between this compound and Losartan lies in their molecular targets and mechanisms of action.
This compound: This investigational drug represents a targeted approach to hypertension, particularly in patients with specific genetic predispositions related to salt sensitivity.[1][2] Its mechanism centers on the antagonism of endogenous ouabain (EO) and the effects of certain mutations in the adducin protein.[1][3] Both elevated EO and adducin mutations can lead to increased activity of the Na+-K+-ATPase pump in the kidneys and vasculature.[1][4] This heightened pump activity promotes sodium reabsorption and increases vascular tone, contributing to hypertension.[1][5] this compound selectively disrupts the interaction between the Na+-K+-ATPase/ouabain complex or mutant adducin with the c-Src signaling protein, thereby normalizing Na+-K+-ATPase activity and reducing blood pressure.[1][6]
Losartan: As an established ARB, Losartan acts on the Renin-Angiotensin-Aldosterone System (RAAS), a cornerstone of blood pressure regulation.[7][8] It competitively and selectively blocks the angiotensin II type 1 (AT1) receptor, preventing the potent vasoconstrictor effects of angiotensin II.[7][9][10] By inhibiting angiotensin II from binding to its receptor, Losartan promotes vasodilation (relaxation of blood vessels), reduces the secretion of aldosterone (a hormone that promotes sodium and water retention), and consequently lowers blood pressure.[8][11] Its active metabolite is significantly more potent than the parent drug.[10]
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways targeted by this compound and Losartan.
Caption: this compound's mechanism of action.
Caption: Losartan's mechanism of action.
Clinical Performance: The PEARL-HT Trial
The Pharmacogenomic Evaluation of Antihypertensive Responses to Losartan or this compound in Hypertensive Patients (PEARL-HT) was a key randomized, proof-of-concept trial that directly compared the two drugs.[12][13] The study aimed to determine if a pharmacogenomics-guided approach with this compound could be more effective than standard treatment with Losartan in specific patient populations.[12]
Quantitative Data Summary
The following table summarizes the key findings from the PEARL-HT trial in Caucasian patients.[12][13]
| Genetic Profile | Treatment Group | Baseline Office Systolic Blood Pressure (OSBP) (mmHg) | Change in OSBP after 2 Months (mmHg) | p-value (this compound vs. Losartan) |
| P2a (Adjusted for genetic heterogeneity) | This compound (50 µg) | 151.3 ± 1.8 | -16.5 ± 2.9 | 0.038 |
| Losartan (50 mg) | 152.0 ± 2.0 | -6.7 ± 2.4 | ||
| P3 (LSS rs2254524 AA) | This compound (50 µg) | 150.8 ± 2.3 | -18.0 ± 3.4 | 0.031 |
| Losartan (50 mg) | 152.3 ± 2.5 | -4.6 ± 3.0 |
Data presented as mean ± standard error.
These results suggest that in Caucasian patients with specific genetic profiles (P2a and P3), this compound at a dose of 50 µg demonstrated a significantly greater reduction in office systolic blood pressure compared to Losartan 50 mg after two months of treatment.[12][13] Interestingly, Chinese patients in the trial showed a similar blood pressure drop with Losartan as Caucasians, but no significant change with this compound.[12][13]
Experimental Protocols: A Closer Look at the PEARL-HT Trial
Understanding the methodology of the PEARL-HT trial is crucial for interpreting its findings.
Study Design and Patient Population
-
Design: A multicenter, randomized, double-blind, parallel-group study.[12][13]
-
Participants: Never-treated Caucasian and Chinese patients with primary hypertension.[12][13] A total of 902 patients were screened, with 172 enrolled in Italy and 107 in Taiwan.[12][13]
-
Inclusion Criteria: Patients with newly diagnosed, untreated essential hypertension. Specific genetic profiles were a key criterion for randomization.[13]
-
Genetic Profiling: Patients were screened for specific gene variants related to endogenous ouabain synthesis and transport (LSS, HSD3B1, MDR1/ABCB1) and adducin (ADD1, ADD3).[12][13] Three pharmacogenomic profiles (P1, P2, and P3) were examined.[12]
Treatment and Randomization
-
Randomization: Patients were stratified by country and genetic background and then randomized to receive either this compound or Losartan.[12][13]
-
Treatment Arms:
-
Treatment Duration: 2 months.[12]
Endpoints and Assessments
-
Primary Endpoint: The difference in the change in office systolic blood pressure (OSBP) from baseline to the end of the 2-month treatment period.[12][13]
-
Blood Pressure Measurement: Standardized office blood pressure measurements were taken at baseline and at follow-up visits.
Experimental Workflow
The following diagram outlines the experimental workflow of the PEARL-HT trial.
Caption: Experimental workflow of the PEARL-HT trial.
Conclusion
This compound and Losartan represent two distinct strategies for managing hypertension. Losartan, a well-established ARB, provides broad efficacy by targeting the RAAS. This compound, on the other hand, offers a more personalized approach, demonstrating significant blood pressure reduction in hypertensive patients with specific genetic markers related to sodium and potassium regulation. The PEARL-HT trial provides compelling evidence that a pharmacogenomics-guided strategy with this compound can be more effective than standard Losartan treatment in a selected Caucasian population. These findings underscore the potential of tailoring antihypertensive therapy based on an individual's genetic makeup, paving the way for more precise and effective management of hypertension. Further research is needed to validate these findings in larger and more diverse populations and to fully elucidate the long-term benefits and safety profile of this compound.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Using genetics to guide treatment of arterial hypertension with this compound - Research Outreach [researchoutreach.org]
- 3. This compound: an ouabain antagonist that corrects renal and vascular Na+-K+- ATPase alterations in ouabain and adducin-dependent hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Drug shows promising results in treating hypertension [agencia.fapesp.br]
- 6. Adducin- and ouabain-related gene variants predict the antihypertensive activity of this compound, part 1: experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Losartan - Wikipedia [en.wikipedia.org]
- 9. Losartan as an ACE inhibitor: a description of the mechanism of action through quantum biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Losartan - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. What is the mechanism of Losartan Potassium? [synapse.patsnap.com]
- 12. Antihypertensive treatment guided by genetics: PEARL-HT, the randomized proof-of-concept trial comparing this compound with losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antihypertensive treatment guided by genetics: PEARL-HT, the randomized proof-of-concept trial comparing this compound with losartan - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Rostafuroxin and Digoxin: A Guide for Researchers
This guide provides a detailed comparative analysis of Rostafuroxin and digoxin, two drugs that interact with the Na+/K+-ATPase pump but exhibit distinct mechanisms of action and therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed methodologies, and signaling pathway visualizations.
Introduction
This compound is a novel antihypertensive agent designed to selectively antagonize the effects of endogenous ouabain (EO) and certain genetic variations of adducin, which are implicated in some forms of essential hypertension.[1][2] In contrast, digoxin is a cardiac glycoside that has been used for centuries to treat heart failure and atrial fibrillation.[3][4] It acts as a direct inhibitor of the Na+/K+-ATPase pump.[3][5] This guide will delve into a comparative analysis of their mechanisms, preclinical and clinical data, and the experimental protocols used to evaluate their effects.
Mechanism of Action
This compound: An Endogenous Ouabain Antagonist
This compound acts as a selective antagonist of the signaling cascade initiated by elevated levels of endogenous ouabain (EO) and by certain mutations in the adducin protein.[1][2] In specific forms of hypertension, EO binds to the Na+/K+-ATPase, not to inhibit its pumping function, but to activate a signaling pathway involving Src kinase and the epidermal growth factor receptor (EGFR).[1][6] This signaling cascade leads to increased renal Na+ reabsorption and vascular tone, contributing to hypertension.[1][6] this compound prevents the activation of this pathway by displacing EO from its signaling site on the Na+/K+-ATPase.[7] It has been shown to normalize the enhanced activity of the Na+-K+ pump induced by mutant adducin and antagonizes the EO-triggered Src-EGFr-dependent signaling pathway.[2]
Digoxin: A Direct Na+/K+-ATPase Inhibitor
Digoxin exerts its therapeutic effects by directly inhibiting the ion-pumping function of the Na+/K+-ATPase in cardiac myocytes.[3][5][8] This inhibition leads to an increase in intracellular sodium concentration.[8] The elevated intracellular sodium, in turn, reduces the activity of the sodium-calcium exchanger (NCX), resulting in an accumulation of intracellular calcium.[8] The increased intracellular calcium enhances the contractility of the heart muscle, a positive inotropic effect, which is beneficial in heart failure.[3][5] In atrial fibrillation, digoxin's ability to increase vagal tone slows conduction through the atrioventricular (AV) node, thereby controlling the ventricular rate.[5]
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways affected by this compound and digoxin.
Quantitative Data Comparison
The following tables summarize available quantitative data for this compound and digoxin from preclinical and clinical studies.
Table 1: Preclinical Data
| Parameter | This compound | Digoxin | Reference |
| Target | Na+/K+ ATPase (as an EO antagonist) | Na+/K+ ATPase (direct inhibitor) | [1],[3] |
| Mechanism | Antagonizes EO-induced Src-EGFR signaling | Inhibits ion pumping, increases intracellular Ca2+ | [2],[8] |
| IC50 (Displacement of 3H-ouabain) | 2 x 10-6 M (dog kidney Na+/K+-ATPase) | Not directly comparable (inhibits function) | [7] |
| Effect on Na+/K+-ATPase Activity | Normalizes hyperactivity in specific hypertensive models | Inhibits activity | [7],[9] |
| Animal Model Efficacy | Reduces blood pressure in ouabain- and adducin-dependent hypertensive rats (ED50: 4 µg/kg) | Increases cardiac contractility | [7] |
Table 2: Clinical Trial Data - this compound (Hypertension)
| Trial | Dose | Change in Systolic Blood Pressure (SBP) | Change in Diastolic Blood Pressure (DBP) | Reference |
| OASIS-HT (Phase II) | 0.05 mg/d | +2.72 mmHg (vs. placebo) | Not Reported | [10] |
| 0.15 mg/d | -0.18 mmHg (vs. placebo) | Not Reported | [10] | |
| PEARL-HT (Phase II) | 6 µg | Statistically significant fall | Not Reported | [11] |
| 50 µg | -9.8 mmHg (vs. Losartan in P2a genetic profile) | Not Reported | [11] | |
| 500 µg | Statistically significant fall | Not Reported | [11] |
Table 3: Clinical Trial Data - Digoxin (Heart Failure)
| Trial | Outcome | Digoxin Group | Placebo Group | Hazard Ratio (95% CI) | p-value | Reference |
| DIG Trial (1-year) | All-cause Mortality | 392 patients | 448 patients | 0.87 (0.76–0.995) | 0.043 | [3] |
| Cardiovascular Mortality | 323 patients | 368 patients | 0.87 (0.75–1.01) | 0.072 | [3] | |
| Hospitalization (All-cause) | 1411 patients | 1529 patients | 0.89 (0.83–0.96) | 0.002 | [3] | |
| Hospitalization (Worsening HF) | 457 patients | 739 patients | 0.59 (0.52–0.66) | <0.0001 | [3] |
Experimental Protocols
Na+/K+-ATPase Activity Assay
This protocol describes a colorimetric method to determine Na+/K+-ATPase activity in tissue homogenates.
Objective: To measure the rate of ATP hydrolysis by Na+/K+-ATPase.
Principle: The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The total ATPase activity is measured in the absence of a specific inhibitor, and the activity of other ATPases is measured in the presence of ouabain (a specific Na+/K+-ATPase inhibitor). The Na+/K+-ATPase activity is the difference between the total and ouabain-insensitive activities.
Materials:
-
Tissue homogenate
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
ATP solution
-
MgCl2 solution
-
NaCl solution
-
KCl solution
-
Ouabain solution
-
Reagent to stop the reaction and measure phosphate (e.g., Malachite Green-based reagent)
-
Microplate reader
Procedure:
-
Prepare tissue homogenates and determine protein concentration.
-
Set up two sets of reactions for each sample: one for total ATPase activity and one for ouabain-insensitive activity.
-
To the "Total ATPase" wells, add assay buffer, MgCl2, NaCl, KCl, and tissue homogenate.
-
To the "Ouabain-insensitive" wells, add assay buffer, MgCl2, NaCl, KCl, ouabain, and tissue homogenate.
-
Pre-incubate the reactions at 37°C for 10 minutes.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm for Malachite Green).
-
Calculate the amount of Pi released using a standard curve.
-
Na+/K+-ATPase activity = (Total ATPase activity) - (Ouabain-insensitive activity).
Experimental Workflow Diagram:
Blood Pressure Measurement in Rat Models of Hypertension
This protocol outlines the tail-cuff method for non-invasive blood pressure measurement in rats.
Objective: To measure systolic blood pressure in conscious rats.
Principle: A cuff is placed around the rat's tail and inflated to occlude blood flow. As the cuff is slowly deflated, a sensor detects the return of blood flow, which corresponds to the systolic blood pressure.
Materials:
-
Rat restrainer
-
Tail-cuff blood pressure system (including cuff, pulse sensor, and monitor)
-
Warming chamber or pad
Procedure:
-
Acclimate the rats to the restrainer and the procedure for several days before the actual measurement to minimize stress.
-
On the day of measurement, place the rat in the restrainer.
-
Gently warm the rat's tail using a warming chamber or pad to increase blood flow.
-
Place the occlusion cuff at the base of the tail.
-
Place the pulse sensor distal to the cuff.
-
The system will automatically inflate the cuff to a pressure above the expected systolic pressure and then slowly deflate it.
-
The monitor will record the pressure at which the pulse returns, indicating the systolic blood pressure.
-
Repeat the measurement several times for each rat to obtain a reliable average.
-
Monitor the rat for any signs of distress throughout the procedure.
Experimental Workflow Diagram:
Comparative Summary and Conclusion
This compound and digoxin both interact with the Na+/K+-ATPase, but their mechanisms and therapeutic goals are fundamentally different.
-
This compound is a targeted therapy for specific forms of hypertension. It does not directly inhibit the Na+/K+ pump's ion transport function but rather antagonizes a pathogenic signaling pathway activated by endogenous ouabain.[1][2] Its efficacy is linked to the genetic profile of the patient, representing a step towards personalized medicine in hypertension.[11][12]
-
Digoxin is a long-established drug for heart failure and atrial fibrillation that directly inhibits the Na+/K+ pump.[3][4] This inhibition leads to increased cardiac contractility and control of heart rate.[3][5] However, its use is limited by a narrow therapeutic index and the potential for significant side effects.[4][9]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Inhibition of Na(+)-K(+)-ATPase by digoxin and its relation with energy expenditure and nutrient oxidation rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness of Digoxin in Reducing One-Year Mortality in Chronic Heart Failure in the Digitalis Investigation Group Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of digoxin and gitoxin on the enzymatic activity and kinetic parameters of Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antihypertensive treatment guided by genetics: PEARL-HT, the randomized proof-of-concept trial comparing this compound with losartan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective inhibition of brain Na,K-ATPase by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antihypertensive Effects of Rostafuroxin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Rostafuroxin's antihypertensive effects against other alternatives, supported by experimental data. It is designed to offer researchers, scientists, and drug development professionals a comprehensive overview of this compound's performance, mechanism of action, and the experimental protocols used in its validation.
Mechanism of Action: A Novel Approach to Hypertension
This compound is an oral antihypertensive agent that operates through a selective mechanism of action, targeting the molecular pathways involving endogenous ouabain (EO) and adducin, which are implicated in the pathogenesis of certain forms of hypertension.[1][2] Unlike many conventional antihypertensives, this compound's primary target is the Na+/K+-ATPase pump, but its effect is not a direct inhibition of the pump's primary function. Instead, it antagonizes the signaling cascade initiated by the binding of EO to the Na+/K+-ATPase.[1][2]
Elevated levels of EO, a naturally occurring steroid, can lead to hypertension by activating a signaling pathway that involves the Src kinase and the epidermal growth factor receptor (EGFr).[1][2] This activation results in the phosphorylation of the Na+/K+-ATPase, leading to increased pump activity, enhanced renal sodium reabsorption, and consequently, elevated blood pressure.[1][2] this compound specifically counteracts this EO-triggered signaling, thereby normalizing Na+/K+-ATPase activity and reducing blood pressure.[1][2]
Furthermore, this compound has been shown to correct alterations in Na+/K+-ATPase function associated with certain genetic polymorphisms of α-adducin, a cytoskeletal protein involved in regulating ion transport.[1][2][3] By addressing these specific molecular mechanisms, this compound represents a targeted therapeutic approach for subsets of hypertensive patients where these pathways are prominent.
Below is a diagram illustrating the signaling pathway modulated by this compound.
Comparative Efficacy: Clinical Trial Data
The antihypertensive efficacy of this compound has been evaluated in clinical trials, most notably the OASIS-HT and PEARL-HT studies. These trials have provided valuable data comparing this compound to both placebo and an active comparator, Losartan.
This compound vs. Placebo (OASIS-HT Trial)
The Ouabain and Adducin for Specific Intervention on Sodium in Hypertension (OASIS-HT) trial was a phase 2, randomized, double-blind, placebo-controlled, crossover study designed to assess the dose-response relationship of this compound in patients with essential hypertension.
| Treatment Group | N | Baseline SBP (mmHg) | Change from Baseline in SBP (mmHg) | p-value vs. Placebo |
| This compound 0.05 mg | 82 | 150.1 | -5.5 | <0.05 |
| This compound 0.15 mg | 83 | 149.8 | -4.8 | NS |
| This compound 0.5 mg | 82 | 150.3 | -5.1 | NS |
| This compound 1.5 mg | 81 | 150.0 | -4.9 | NS |
| This compound 5.0 mg | 82 | 149.9 | -5.2 | NS |
| Placebo | 410 | 150.0 | -2.8 | - |
Data adapted from the OASIS-HT trial. SBP: Systolic Blood Pressure. NS: Not Significant.
This compound vs. Losartan (PEARL-HT Trial)
The Pharmacogenomic Evaluation of Antihypertensive Responses to Losartan or this compound (PEARL-HT) was a phase 2b, randomized, double-blind, active-comparator trial. This study was particularly noteworthy for its use of a pharmacogenomic approach, enrolling patients with specific genetic profiles believed to be associated with a better response to this compound. The following table presents data from a subset of Caucasian patients with a specific genetic profile (P2a).[4]
| Treatment Group | N | Baseline OSBP (mmHg) | Change from Baseline in OSBP (mmHg) | p-value vs. Losartan |
| This compound 50 µg | 23 | 150.4 | -23.0 | 0.038 |
| Losartan 50 mg | 24 | 151.2 | -13.2 | - |
Data adapted from the PEARL-HT trial for the Caucasian P2a genetic profile subgroup.[4] OSBP: Office Systolic Blood Pressure.
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the validation of this compound's antihypertensive effects.
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model
This model is a well-established method for inducing mineralocorticoid-dependent, low-renin hypertension in rats, which is relevant to the study of this compound's mechanism of action.[5]
Workflow Diagram
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. This compound: an ouabain-inhibitor counteracting specific forms of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antihypertensive treatment guided by genetics: PEARL-HT, the randomized proof-of-concept trial comparing this compound with losartan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug shows promising results in treating hypertension [agencia.fapesp.br]
Rostafuroxin: A Targeted Approach to Hypertension - A Comparative Guide for Researchers
An in-depth analysis of placebo-controlled trials of Rostafuroxin, a novel antihypertensive agent, offering a direct comparison with placebo and the established angiotensin II receptor blocker, losartan. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the available clinical trial data, experimental protocols, and the underlying mechanism of action.
Abstract
This compound is a first-in-class antihypertensive drug designed to selectively antagonize the pressor effects of endogenous ouabain (EO) and mutations in the adducin protein, both of which can lead to abnormalities in renal sodium handling and subsequent hypertension.[1][2] This guide synthesizes the findings from key placebo-controlled clinical trials, the Ouabain and Adducin for Specific Intervention on Sodium in Hypertension Trial (OASIS-HT) and the PharmacogEnetic Assessment of this compound vs Losartan in HyperTension (PEARL-HT) trial.[1][3] We present a detailed comparison of this compound's efficacy and safety profile against placebo and losartan, supported by quantitative data from these studies. Furthermore, this guide outlines the experimental methodologies employed in these trials and visually represents the signaling pathways affected by this compound and the workflow of the clinical studies through detailed diagrams.
Mechanism of Action
This compound exerts its antihypertensive effect by targeting the Na+/K+-ATPase signaling cascade. In certain forms of hypertension, elevated levels of endogenous ouabain or the presence of a mutated adducin protein lead to the activation of a signaling pathway involving Src kinase, a non-receptor tyrosine kinase.[2][4] This activation results in increased renal sodium reabsorption and vascular tone, contributing to elevated blood pressure. This compound acts as a selective antagonist at the Na+/K+-ATPase, preventing the downstream signaling cascade initiated by ouabain and mutated adducin.[2][4]
Placebo-Controlled Clinical Trial Data
OASIS-HT: A Dose-Finding Study
The OASIS-HT trial was a phase 2, double-blind, placebo-controlled, crossover study designed to evaluate the dose-response of this compound in a general population of patients with essential hypertension.[1]
Experimental Protocol: OASIS-HT
-
Study Design: 5 concurrently running double-blind, crossover studies.[1]
-
Participants: 435 patients with uncomplicated systolic hypertension (140-169 mmHg).[1]
-
Intervention: Patients were randomized to receive one of five doses of this compound (0.05, 0.15, 0.5, 1.5, or 5.0 mg/day) or a matching placebo.[1]
-
Treatment Duration: Each treatment period lasted for 5 weeks, separated by a 4-week washout period.[1]
-
Primary Endpoint: Reduction in systolic office blood pressure.[1]
-
Secondary Endpoints: Diastolic office blood pressure, 24-hour ambulatory blood pressure, plasma endogenous ouabain concentration, renin activity, and 24-hour urinary sodium and aldosterone excretion.[1]
Results Summary: OASIS-HT
In the overall study population, this compound did not demonstrate a statistically significant reduction in blood pressure at any of the tested doses compared to placebo.[1] The differences in the primary endpoint (this compound minus placebo) for systolic office blood pressure ranged from -0.18 mmHg to 2.72 mmHg across the different dosage arms.[1]
| Treatment Group | Change in Systolic BP (mmHg) vs. Placebo (95% CI) | p-value |
| This compound 0.05 mg/day | 2.72 (0.07 to 5.36) | 0.04 |
| This compound 0.15 mg/day | -0.18 (-3.21 to 2.85) | 0.90 |
Table 1: Change in Office Systolic Blood Pressure in the OASIS-HT Trial.[1]
PEARL-HT: A Pharmacogenomically-Guided Trial
The PEARL-HT trial was a phase 2b, double-blind, randomized, controlled study that investigated the efficacy of this compound in a genetically selected population of hypertensive patients, comparing it with losartan.[3][5]
Experimental Protocol: PEARL-HT
-
Study Design: Double-blind, randomized, parallel-group trial.[5]
-
Participants: 279 never-treated Caucasian and Chinese patients with primary hypertension, stratified by genetic background.[3][6]
-
Intervention: Patients were randomized to receive this compound (50 µg or 500 µg daily) or losartan (50 mg daily).[5]
-
Treatment Duration: 9 weeks.[5]
-
Primary Endpoint: Difference in the fall in office systolic blood pressure (OSBP) after 2 months of treatment.[3]
Results Summary: PEARL-HT (Caucasian Population)
In Caucasian patients with a specific genetic profile (P2a and P3 LSS rs2254524 AA), this compound at a dose of 50 µg demonstrated a significantly greater reduction in office systolic blood pressure compared to losartan.[3]
| Treatment Group | Mean Change in OSBP (mmHg) | Comparison vs. Losartan (mmHg) (95% CI) | p-value |
| This compound 50 µg | -23 to -27 | -9.8 (-19.0 to -0.6) | 0.038 |
| Losartan 50 mg | Not specified | - | - |
Table 2: Change in Office Systolic Blood Pressure in Caucasian Patients with a Specific Genetic Profile in the PEARL-HT Trial.[3][6]
Notably, Chinese patients in the PEARL-HT trial did not show a significant blood pressure response to this compound at the tested doses.[3][5]
Comparative Analysis
The results from the OASIS-HT and PEARL-HT trials highlight a critical aspect of this compound's clinical application: the importance of patient selection. While the broader, unselected hypertensive population in the OASIS-HT trial did not show a significant benefit from this compound, the genetically targeted approach in the PEARL-HT trial revealed a substantial antihypertensive effect in a specific subgroup of Caucasian patients.[1][3] This suggests that the efficacy of this compound is dependent on the underlying genetic mechanisms of hypertension.
In contrast, losartan, an angiotensin II receptor blocker, demonstrated a consistent blood pressure-lowering effect in the broader hypertensive population, as established in numerous pivotal trials.[7]
Safety and Tolerability
Across the placebo-controlled trials, this compound was generally well-tolerated, with an incidence of adverse events similar to that of placebo.[1] Minor side effects were reported with a low frequency in both the this compound and placebo groups during the OASIS-HT trial.[1]
Experimental Workflows
Conclusion
Placebo-controlled trials of this compound have demonstrated its potential as a targeted antihypertensive therapy. The contrasting results of the OASIS-HT and PEARL-HT trials underscore the necessity of a pharmacogenomic approach to identify patients most likely to respond to this novel agent.[1][3] For a specific subset of Caucasian hypertensive patients with certain genetic variants, this compound offers a promising and potentially more effective treatment option compared to a standard angiotensin II receptor blocker.[3] Future research and phase III trials will be crucial to further delineate the patient populations that will derive the most significant benefit from this compound and to establish its long-term safety and efficacy in preventing cardiovascular events.
References
- 1. Main results of the ouabain and adducin for Specific Intervention on Sodium in Hypertension Trial (OASIS-HT): a randomized placebo-controlled phase-2 dose-finding study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: an ouabain antagonist that corrects renal and vascular Na+-K+- ATPase alterations in ouabain and adducin-dependent hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihypertensive treatment guided by genetics: PEARL-HT, the randomized proof-of-concept trial comparing this compound with losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: an ouabain-inhibitor counteracting specific forms of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antihypertensive treatment guided by genetics: PEARL-HT, the randomized proof-of-concept trial comparing this compound with losartan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using genetics to guide treatment of arterial hypertension with this compound - Research Outreach [researchoutreach.org]
- 7. Efficacy and safety of losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
Rostafuroxin vs. Placebo: A Comparative Analysis of Antihypertensive Efficacy
For Immediate Release
This guide provides a detailed comparison of the antihypertensive effects of rostafuroxin versus a placebo, drawing on data from key clinical trials. It is intended for researchers, scientists, and professionals in drug development, offering an objective analysis of the available evidence, experimental methodologies, and the underlying mechanism of action of this novel antihypertensive agent.
Executive Summary
This compound is an investigational drug designed to treat hypertension by selectively antagonizing the effects of endogenous ouabain, a steroid hormone that can contribute to elevated blood pressure. While initial studies in animal models showed promise, large-scale clinical trials in a general population of patients with essential hypertension did not demonstrate a statistically significant blood pressure-lowering effect compared to placebo. However, subsequent research suggests that this compound may be effective in a specific subset of hypertensive patients with particular genetic profiles related to ouabain and adducin pathways.
Quantitative Data Summary
The following tables summarize the key findings from the Ouabain and Adducin for Specific Intervention on Sodium in Hypertension Trial (OASIS-HT), a phase 2 dose-finding study, and the PharmacogEnetic Assessment of this compound vs Losartan in HyperTension (PEARL-HT) trial.
Table 1: OASIS-HT - Change in Office Systolic Blood Pressure (SBP) vs. Placebo[1]
| This compound Daily Dose | Between-Treatment Difference in SBP (mmHg) (this compound - Placebo) | 95% Confidence Interval (CI) | p-value |
| 0.05 mg | 2.72 | 0.07 to 5.36 | 0.04 |
| 0.15 mg | -0.18 | -3.21 to 2.85 | 0.90 |
| 0.5 mg | Not Reported | Not Reported | Not Reported |
| 1.5 mg | Not Reported | Not Reported | Not Reported |
| 5.0 mg | Not Reported | Not Reported | Not Reported |
| All Doses Combined | 1.30 | 0.10 to 2.50 | 0.03 |
Table 2: PEARL-HT - Office Systolic Blood Pressure (OSBP) Fall in Genetically Profiled Caucasian Patients[2][3]
| Treatment Group | Genetic Profile | Mean OSBP Fall (mmHg) | Comparison (this compound vs. Losartan) | p-value |
| This compound 50 µg | Profile 2a | Not explicitly stated, but difference was significant | -9.8 mmHg | 0.038 |
| Losartan 50 mg | Profile 2a | Not explicitly stated | ||
| This compound 50 µg | LSS rs2254524 AA | Not explicitly stated, but difference was significant | -13.4 mmHg | 0.031 |
| Losartan 50 mg | LSS rs2254524 AA | Not explicitly stated |
Note: Genetic Profile 2a includes variants in genes related to endogenous ouabain synthesis and transport, and adducin. The LSS gene is involved in ouabain synthesis. These results suggest a significant antihypertensive effect of this compound in a genetically defined subgroup of patients.
Experimental Protocols
The OASIS-HT Trial
The Ouabain and Adducin for Specific Intervention on Sodium in Hypertension (OASIS-HT) trial was a phase 2, double-blind, placebo-controlled, dose-finding study with a crossover design.[1]
-
Participants: The study enrolled patients with uncomplicated grade 1 or 2 essential hypertension, defined as a systolic blood pressure between 140 and 169 mmHg.[2]
-
Design: The trial consisted of five concurrent crossover studies, one for each dose of this compound (0.05, 0.15, 0.5, 1.5, and 5.0 mg/day).[1] Participants were randomized to receive a specific dose of this compound for 5 weeks and a matching placebo for 5 weeks, with the order of treatment (this compound first or placebo first) being randomized.[1]
-
Primary Endpoint: The primary endpoint was the change in office systolic blood pressure.[1]
The PEARL-HT Trial
The PharmacogEnetic Assessment of this compound vs Losartan in HyperTension (PEARL-HT) trial was a proof-of-concept study designed to evaluate the efficacy of this compound in a genetically selected population of hypertensive patients.[3][4]
-
Participants: The study enrolled never-treated hypertensive patients who were screened for specific genetic profiles related to endogenous ouabain and adducin pathways.[3][4]
-
Design: This was a randomized, double-blind, active-comparator trial. Patients were randomized to receive either this compound or losartan. The primary endpoint was the difference in the fall of office systolic blood pressure after 2 months of treatment.[4]
-
Genetic Profiling: Patients were categorized based on the presence of specific single nucleotide polymorphisms (SNPs) in genes such as LSS, HSD3B1, MDR1/ABCB1, ADD1, and ADD3.[3]
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action
This compound acts by antagonizing the signaling cascade initiated by endogenous ouabain binding to the Na+/K+-ATPase. This binding, in hypertensive individuals with certain genetic predispositions, leads to the activation of a signaling pathway involving Src kinase and the Epidermal Growth Factor Receptor (EGFr), ultimately increasing renal sodium reabsorption and blood pressure.[5] this compound is believed to disrupt the interaction between the ouabain-bound Na+/K+-ATPase and Src kinase.[6]
Caption: Signaling pathway of endogenous ouabain and the inhibitory action of this compound.
OASIS-HT Trial Workflow
The following diagram illustrates the experimental workflow of the OASIS-HT trial, a crossover study design.
Caption: Experimental workflow of the OASIS-HT crossover trial.
Conclusion
In an unselected population of patients with essential hypertension, this compound did not demonstrate a clinically significant advantage over placebo in reducing blood pressure. However, the findings from pharmacogenomic studies, such as the PEARL-HT trial, suggest a potential for a personalized medicine approach, where this compound could be an effective treatment for a subgroup of hypertensive patients with specific genetic markers. Further research is warranted to validate these findings in larger, prospective trials and to refine the genetic profile that predicts a favorable response to this compound.
References
- 1. OASIS-HT: design of a pharmacogenomic dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Antihypertensive treatment guided by genetics: PEARL-HT, the randomized proof-of-concept trial comparing this compound with losartan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antihypertensive treatment guided by genetics: PEARL-HT, the randomized proof-of-concept trial comparing this compound with losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Adducin- and ouabain-related gene variants predict the antihypertensive activity of this compound, part 1: experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Genetic Variants Steer the Future of Hypertension Treatment: A Comparative Guide to Rostafuroxin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Rostafuroxin's performance against alternative hypertension treatments, with a focus on the influence of genetic variants. Supporting experimental data, detailed methodologies, and pathway visualizations are presented to offer a comprehensive overview of this emerging pharmacogenomic approach to managing hypertension.
This compound is a novel antihypertensive agent that operates through a distinct mechanism of action, setting it apart from conventional therapies. Its efficacy is significantly influenced by the genetic makeup of the patient, heralding a new era of personalized medicine in hypertension management. This guide delves into the genetic factors that determine the response to this compound and compares its performance with established antihypertensive drugs, losartan and amlodipine.
Mechanism of Action: A Tale of Two Pathways
This compound's therapeutic effect stems from its ability to selectively antagonize the pressor effects of endogenous ouabain (EO) and certain mutations in the adducin gene.[1] Both elevated EO levels and specific adducin polymorphisms converge on a common signaling pathway that leads to increased renal sodium reabsorption and vascular tone, ultimately causing a rise in blood pressure.
The core of this pathway involves the activation of the Src kinase, a non-receptor tyrosine kinase. In individuals with predisposing genetic variants, either EO or mutated adducin can activate Src.[2] This activation leads to the phosphorylation of the Na+/K+-ATPase pump and the epidermal growth factor receptor (EGFR), resulting in increased Na+/K+-ATPase activity and downstream signaling cascades that contribute to hypertension.[3] this compound acts by disrupting the interaction between Src and the Na+/K+-ATPase-ouabain complex or the mutated adducin, thereby inhibiting Src activation and normalizing Na+/K+-ATPase function.[2]
In contrast, conventional antihypertensives like losartan and amlodipine operate through different mechanisms. Losartan is an angiotensin II receptor blocker (ARB) that inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II. Amlodipine is a calcium channel blocker that induces vasodilation by inhibiting the influx of calcium ions into vascular smooth muscle cells.
The Genetic Compass: Variants Influencing this compound Response
Clinical trials, most notably the OASIS-HT and PEARL-HT studies, have identified a specific genetic profile, termed "genetic profile 2," that predicts a favorable response to this compound.[4][5] This profile includes variants in the following genes:
-
ADD1 (α-adducin): rs4961
-
ADD3 (γ-adducin): rs3731566
-
LSS (Lanosterol Synthase): rs2254524
-
HSD3B1 (Hydroxy-delta-5-steroid dehydrogenase, 3 beta- and steroid delta-isomerase 1): rs10923835
-
ABCB1 (ATP Binding Cassette Subfamily B Member 1): rs1045642
The variants in LSS, HSD3B1, and ABCB1 are involved in the synthesis and transport of endogenous ouabain.[4] The presence of one or more of these variants is associated with a greater blood pressure reduction in response to this compound compared to individuals without this genetic profile.
Comparative Efficacy: this compound vs. Losartan
The PEARL-HT trial, a phase 2b, double-blind, randomized, controlled study, provided compelling evidence for the pharmacogenomic-guided use of this compound.[1] The trial compared the efficacy of this compound with losartan in hypertensive patients stratified by their genetic profile.
Data Presentation
| Genetic Profile | Treatment Group (Caucasian Population) | Mean Office Systolic Blood Pressure (OSBP) Reduction (mmHg) | 95% Confidence Interval | P-value |
| Genetic Profile 2a (Adjusted for genetic heterogeneity) | This compound (50 µg) | -23.0 | - | - |
| Losartan (50 mg) | -13.2 | - | - | |
| Difference (this compound - Losartan) | -9.8 | (-19.0 to -0.6) | 0.038 | |
| LSS rs2254524 AA genotype | This compound (50 µg) | -27.0 | - | - |
| Losartan (50 mg) | -13.6 | - | - | |
| Difference (this compound - Losartan) | -13.4 | (-25.4 to -2.5) | 0.031 |
Data extracted from the PEARL-HT trial publication.[1]
These results demonstrate that in Caucasian patients carrying the specific genetic profile, this compound at a dose of 50 µg was significantly more effective at lowering systolic blood pressure than the standard antihypertensive losartan.[1] Interestingly, the study also found that Chinese patients did not show a similar response to this compound at the doses tested, suggesting potential ethnic differences in drug metabolism or other genetic factors.[1]
Experimental Protocols
PEARL-HT Trial (NCT01320397)
-
Study Design: A phase 2b, multicenter, double-blind, double-dummy, parallel-group, active comparator-controlled study.[1][6]
-
Participants: Newly diagnosed and never-treated (naïve) hypertensive patients aged 25 to 60 years.[1] Inclusion criteria required patients to be carriers of one or a combination of polymorphisms included in "Genetic Profile 1" (which encompassed the variants in "Genetic Profile 2").[1] Patients had a sitting office systolic blood pressure (OSBP) between 140 and 169 mmHg and an office diastolic blood pressure (ODBP) between 85 and 100 mmHg after lifestyle recommendations.[1]
-
Intervention: Patients were randomized to receive one of three doses of this compound (6 µg, 50 µg, or 500 µg daily) or losartan (50 mg daily) for 9 weeks.[1] The 6 µg this compound arm was only for Caucasian patients.[1]
-
Genotyping: DNA was extracted from blood samples, and genotyping for the specified SNPs (ADD1 rs4961, ADD3 rs3731566, LSS rs2254524, HSD3B1 rs10923835, and ABCB1 rs1045642) was performed.
-
Primary Endpoint: The primary endpoint was the difference in the change in office systolic blood pressure from baseline to the end of the 2-month treatment period between the this compound and losartan groups in patients with the predefined genetic profiles.[7]
OASIS-HT Trial (NCT00415038)
-
Study Design: A phase 2, double-blind, placebo-controlled, crossover, dose-finding study.[2][4]
-
Participants: Patients with grade 1 or 2 essential hypertension and a systolic blood pressure between 140 and 169 mmHg.[2]
-
Intervention: The study consisted of five concurrent crossover studies, each evaluating a different dose of this compound (0.05, 0.15, 0.5, 1, and 1.5 mg/day) against a placebo.
-
Genetic Analysis: The study aimed to define the genetic profile of responder patients for genes related to adducins and endogenous ouabain synthesis and transport.[3]
-
Primary Endpoint: To determine the best effective dose of this compound in the general hypertensive population and in a genetically defined subset.[2]
Mandatory Visualization
Caption: this compound's mechanism of action in inhibiting the pro-hypertensive signaling pathway.
Caption: Workflow of the PEARL-HT clinical trial.
Conclusion
This compound represents a significant step towards personalized medicine for hypertension. Its efficacy is intrinsically linked to a patient's genetic profile, specifically variants related to adducin and endogenous ouabain pathways. The data strongly suggests that for a genetically defined subgroup of hypertensive patients, this compound offers a more effective treatment option than a standard ARB like losartan. This targeted approach not only has the potential to improve blood pressure control but also to minimize exposure to ineffective treatments and their associated side effects. Further research and larger clinical trials are warranted to fully elucidate the role of this compound in the management of hypertension across diverse populations and to further refine the genetic markers that predict treatment response. This will pave the way for a more precise and effective approach to treating this prevalent and chronic condition.
References
- 1. Antihypertensive treatment guided by genetics: PEARL-HT, the randomized proof-of-concept trial comparing this compound with losartan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Using genetics to guide treatment of arterial hypertension with this compound - Research Outreach [researchoutreach.org]
- 4. ahajournals.org [ahajournals.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Antihypertensive treatment guided by genetics: PEARL-HT, the randomized proof-of-concept trial comparing this compound with losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Main results of the Ouabain and Adducin for Specific Intervention on Sodium in Hypertension Trial (OASIS-HT): a randomized placebo-controlled phase-2 dose-finding study of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Over Study Design for Rostafuroxin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-over study design as utilized in clinical trials for Rostafuroxin, a novel antihypertensive agent. It contrasts this approach with parallel-group designs and evaluates its effectiveness in assessing the efficacy of this compound, particularly in genetically targeted patient populations. This document synthesizes data from key clinical trials to offer a clear perspective on the application of different study methodologies in the development of this precision medicine therapeutic.
This compound: Mechanism of Action
This compound is a digitoxigenin analog that selectively antagonizes the pressor and molecular effects of endogenous ouabain (EO) and adducin.[1] In specific subsets of hypertensive patients, elevated EO levels or certain adducin polymorphisms lead to abnormalities in renal sodium reabsorption and increased vascular tone.[1][2] this compound works by correcting the molecular and functional alterations of the Na+-K+ pump induced by these genetic and hormonal mechanisms, without affecting the normal physiological control of blood pressure.[1] Its targeted mechanism of action makes it a candidate for a personalized medicine approach to hypertension, where patient selection is guided by genetic markers.[3]
Cross-Over vs. Parallel-Group Study Designs in Hypertension Trials
Clinical trials for antihypertensive drugs commonly employ either a cross-over or a parallel-group design. Each has distinct advantages and disadvantages.
Cross-Over Study Design: Each participant receives all treatments in a sequential order, with a washout period between treatments to minimize carry-over effects. This design allows for within-patient comparison, reducing the impact of inter-individual variability and generally requiring a smaller sample size.[4]
Parallel-Group Study Design: Each group of participants receives a different treatment simultaneously. This design is simpler to implement and avoids potential carry-over effects and the complexities of long study durations.
The choice of study design has significant implications for the statistical power, duration, and cost of a clinical trial.
This compound Clinical Trials: A Comparative Analysis
This compound has been evaluated in Phase II clinical trials utilizing both cross-over and parallel-group designs. The following sections detail the methodologies and key findings from two pivotal studies: the OASIS-HT trial (a cross-over study) and the PEARL-HT trial (a parallel-group study).
Experimental Protocols
OASIS-HT Trial (Cross-Over Design)
The "Ouabain and Adducin for Specific Intervention on Sodium in Hypertension Trial" (OASIS-HT) was a Phase II, double-blind, placebo-controlled, cross-over study designed to assess the dose-response relationship of this compound.
-
Objective: To evaluate the efficacy of different doses of this compound in reducing systolic blood pressure compared to placebo in patients with essential hypertension.[2]
-
Study Design: The trial consisted of five concurrently running double-blind cross-over studies. After a 4-week washout period without treatment, patients with uncomplicated systolic hypertension (140-169 mm Hg) were randomized to receive either this compound (at doses of 0.05, 0.15, 0.5, 1.5, or 5.0 mg/d) or a matching placebo.[2][5]
-
Treatment Periods: Each treatment period lasted for 5 weeks, followed by a crossover to the alternative treatment for another 5 weeks.[2][6]
-
Primary Endpoint: The primary endpoint was the change in sitting systolic office blood pressure.[2]
-
Inclusion Criteria: Patients with grade 1 or 2 essential hypertension and systolic blood pressure between 140 and 169 mmHg.[6]
PEARL-HT Trial (Parallel-Group Design)
The "PharmacogEnetic Assessment of this compound vs Losartan in HyperTension" (PEARL-HT) was a Phase IIb, double-blind, double-dummy, randomized, controlled, parallel-group trial.
-
Objective: To compare the antihypertensive efficacy of this compound with Losartan in hypertensive patients stratified by specific genetic profiles.[1]
-
Study Design: Newly diagnosed and never-treated hypertensive patients were randomized to receive daily oral doses of this compound (50 μg or 500 μg) or Losartan (50 mg) for 9 weeks. An additional arm with 6 μg of this compound was included for Caucasian patients.[1]
-
Genetic Profiling: Patients were enrolled based on carrying specific genetic variants related to adducin and endogenous ouabain pathways, referred to as "genetic profile 2" (P2), which was identified in the OASIS-HT trial.[1]
-
Primary Endpoint: The primary endpoint was the difference in the change of office systolic blood pressure (OSBP) after 2 months of treatment.[1]
Data Presentation
The following tables summarize the quantitative data from the OASIS-HT and PEARL-HT trials.
Table 1: OASIS-HT Trial - Change in Systolic Office Blood Pressure (Cross-Over Design)
| This compound Daily Dose | Mean Difference from Placebo (mmHg) | p-value |
| 0.05 mg | -2.72 | 0.04 |
| 0.15 mg | -0.18 | 0.90 |
| 0.5 mg | Not Reported | Not Reported |
| 1.5 mg | Not Reported | Not Reported |
| 5.0 mg | Not Reported | Not Reported |
| All Doses Combined | -1.30 | 0.03 |
Data extracted from the OASIS-HT trial publication.[2]
Table 2: PEARL-HT Trial - Comparison of this compound and Losartan in Caucasian Patients with Genetic Profile 2a (Parallel-Group Design)
| Treatment Group | Baseline Mean OSBP (mmHg) | Change from Baseline in OSBP (mmHg) | Difference vs. Losartan (mmHg) [95% CI] | p-value |
| This compound 50 µg | ~150 | -23 to -27 | -9.8 [-19.0, -0.6] | 0.038 |
| Losartan 50 mg | ~150 | Not explicitly stated, but less than this compound 50 µg | - | - |
Data extracted from the PEARL-HT trial publication.[1] Note: The PEARL-HT trial demonstrated a statistically significant greater reduction in office systolic blood pressure with 50 µg of this compound compared to 50 mg of Losartan in the genetically selected Caucasian population.[1]
Visualizing Study Design and Mechanism of Action
To further clarify the concepts discussed, the following diagrams illustrate the cross-over study design, the parallel-group study design, and the signaling pathway of this compound.
Caption: A 2x2 cross-over study design where each group receives both treatments sequentially.
Caption: A parallel-group study design with two treatment arms.
Caption: Simplified signaling pathway of this compound's mechanism of action.
Conclusion
The use of a cross-over study design in the early phase clinical development of this compound, as seen in the OASIS-HT trial, was instrumental in establishing a dose-response relationship and identifying a potential therapeutic window. This design, by minimizing inter-individual variability, allowed for a sensitive assessment of the drug's effect. The subsequent PEARL-HT trial, employing a parallel-group design, successfully demonstrated the superiority of this compound over a standard-of-care antihypertensive, Losartan, in a genetically defined patient population. This highlights the importance of selecting the appropriate study design to answer specific research questions at different stages of drug development. For a targeted therapy like this compound, the initial broad assessment in a cross-over study, followed by a more definitive comparison in a genetically stratified parallel-group trial, represents a robust and efficient development pathway. The data from these trials underscore the potential of this compound as a personalized treatment for hypertension and validate the utility of pharmacogenomic approaches in cardiovascular medicine.
References
- 1. Antihypertensive treatment guided by genetics: PEARL-HT, the randomized proof-of-concept trial comparing this compound with losartan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Main results of the Ouabain and Adducin for Specific Intervention on Sodium in Hypertension Trial (OASIS-HT): a randomized placebo-controlled phase-2 dose-finding study of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antihypertensive treatment guided by genetics: PEARL-HT, the randomized proof-of-concept trial comparing this compound with losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Rostafuroxin: A Comparative Analysis of its Mechanism Against Other Na+,K+-ATPase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanism of action of Rostafuroxin with other inhibitors of the Na+,K+-ATPase. The content is based on experimental data to assist researchers in understanding the unique properties of this compound and its potential applications in drug development.
Introduction
The Na+,K+-ATPase, or sodium-potassium pump, is a vital transmembrane protein responsible for maintaining electrochemical gradients across the plasma membrane of animal cells. Its inhibition can have profound physiological effects, making it a significant target for drug development. This compound is a novel Na+,K+-ATPase inhibitor with a distinct mechanism that sets it apart from traditional inhibitors like cardiac glycosides. This guide will delve into the molecular mechanisms of this compound and compare them to other well-known Na+,K+-ATPase inhibitors, supported by quantitative data and detailed experimental protocols.
Mechanism of Action: this compound vs. Other Inhibitors
The primary distinction in the mechanism of Na+,K+-ATPase inhibitors lies in their downstream signaling effects. While classical inhibitors primarily disrupt the pump's ion-translocating function, this compound uniquely modulates the pump's signaling cascade.
This compound: A Modulator of the Na+,K+-ATPase Signaling Complex
This compound acts as an antagonist of endogenous ouabain (EO), a naturally occurring cardiac glycoside.[1][2] In certain hypertensive states, elevated levels of EO bind to the Na+,K+-ATPase, triggering a signaling cascade that leads to increased renal Na+,K+-ATPase activity and subsequent hypertension.[1][3] This signaling pathway involves the activation of the Src kinase, a non-receptor tyrosine kinase, which then phosphorylates the Epidermal Growth Factor Receptor (EGFr).[2][3] This cascade ultimately results in the phosphorylation of downstream targets, including the extracellular signal-regulated kinase (ERK), leading to cellular changes that contribute to elevated blood pressure.[3][4]
This compound's mechanism centers on disrupting this pathological signaling. It does not directly inhibit the ion-pumping function of Na+,K+-ATPase at therapeutic concentrations. Instead, it specifically antagonizes the binding of EO to the Na+,K+-ATPase, thereby preventing the activation of the Src-EGFr-ERK signaling pathway.[3][5] This selective action normalizes the activity of the Na+,K+-ATPase in the presence of elevated EO, making it a targeted therapy for specific forms of hypertension.[1][6]
Classical Inhibitors: Cardiac Glycosides (e.g., Ouabain, Digoxin)
Cardiac glycosides are the most well-known class of Na+,K+-ATPase inhibitors. They bind to a specific site on the extracellular face of the α-subunit of the pump, stabilizing it in the E2-P conformation and directly inhibiting its ion-pumping activity.[7][8] This inhibition leads to an increase in intracellular sodium concentration, which in turn reduces the activity of the sodium-calcium exchanger (NCX), resulting in an accumulation of intracellular calcium. The elevated intracellular calcium is responsible for the positive inotropic effect of cardiac glycosides on the heart muscle. While they can also activate Src and ERK signaling, their primary mechanism of therapeutic action is through the modulation of ion concentrations.[9]
Other Na+,K+-ATPase Inhibitors
A diverse range of other compounds can inhibit the Na+,K+-ATPase through various mechanisms:
-
Palytoxin: This potent marine toxin binds to the Na+,K+-ATPase and converts it into a non-specific ion channel, leading to a massive influx of ions and cell death.[4][10] Its mechanism is distinct from both this compound and cardiac glycosides.
-
Sanguinarine: This plant alkaloid inhibits Na+,K+-ATPase activity, with studies suggesting it binds to the enzyme in both its E1 and E2 conformations.[11][12] Its inhibitory action is associated with a positive inotropic effect.[11]
-
Polylysine: This polycationic peptide is thought to interact with the extracellular loops of the Na+,K+-ATPase, thereby inhibiting its function.
Quantitative Comparison of Na+,K+-ATPase Inhibitors
The following table summarizes the available quantitative data for this compound and other selected Na+,K+-ATPase inhibitors. It is important to note that the reported IC50 value for this compound shows significant variation in the literature, which may be attributable to different experimental conditions and assay systems.
| Inhibitor | Class | Target | IC50 / Ki | Effect on Src Kinase Activity | Effect on ERK Phosphorylation |
| This compound | Digitoxigenin derivative | Na+,K+-ATPase (antagonist of ouabain binding) | 2 x 10-6 M[1] / 1.5 nM | Antagonizes ouabain-induced activation[5] | Antagonizes ouabain-induced phosphorylation[3][4] |
| Ouabain | Cardiac Glycoside | Na+,K+-ATPase α-subunit | ~10-100 nM (isoform dependent) | Activates[9] | Activates[9] |
| Digoxin | Cardiac Glycoside | Na+,K+-ATPase α-subunit | ~25-100 nM (isoform dependent) | Activates | Activates |
| Palytoxin | Marine Toxin | Na+,K+-ATPase | pM to nM range[13] | Not reported | Not reported |
| Sanguinarine | Alkaloid | Na+,K+-ATPase | KD = 4.7-11.7 µM[12] | Not reported | Not reported |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways affected by this compound and classical Na+,K+-ATPase inhibitors.
Experimental Protocols
Na+,K+-ATPase Activity Assay (Phosphate Release Method)
This protocol is adapted from methods described for measuring Na+,K+-ATPase activity in tissue homogenates.[14]
A. Membrane Preparation:
-
Homogenize tissue (e.g., renal cortex) in an ice-cold isolation buffer (e.g., 250 mM sucrose, 30 mM histidine, pH 7.2).
-
Centrifuge the homogenate at a low speed (e.g., 6,000 x g for 15 minutes) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 48,000 x g for 30 minutes) to pellet the microsomal fraction containing the plasma membranes.
-
Resuspend the pellet in a suitable buffer and determine the protein concentration.
B. ATPase Activity Assay:
-
Prepare a reaction mixture containing imidazole-HCl buffer (pH 7.4), NaCl, KCl, and MgCl2.
-
Prepare a parallel reaction mixture that also includes a specific Na+,K+-ATPase inhibitor, such as ouabain (1 mM), to determine the ouabain-insensitive ATPase activity.
-
Add the membrane preparation to both reaction mixtures and pre-incubate at 37°C.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a solution of sodium dodecyl sulfate (SDS) and ascorbic acid, followed by ammonium molybdate. This will form a colored complex with the inorganic phosphate (Pi) released from ATP hydrolysis.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 850 nm).
-
The Na+,K+-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity.
Src Kinase Activity Assay (Immunoprecipitation-Kinase Assay)
This protocol is a generalized method for measuring the activity of immunoprecipitated Src kinase using a radiolabeled substrate.[15][16]
A. Cell Lysis and Immunoprecipitation:
-
Lyse cells in a buffer containing detergents and protease/phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
Clarify the cell lysate by centrifugation.
-
Incubate the lysate with an anti-Src antibody to form an immune complex.
-
Capture the immune complex using Protein A/G-agarose beads.
-
Wash the beads several times with lysis buffer and then with kinase assay buffer to remove non-specific binding proteins.
B. Kinase Assay:
-
Resuspend the beads containing the immunoprecipitated Src kinase in a kinase reaction buffer containing MgCl2, a Src-specific substrate peptide (e.g., KVEKIGEGTYGVVYK), and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding a solution like 40% trichloroacetic acid (TCA) to precipitate the substrate peptide.
-
Spot the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.
-
The kinase activity is proportional to the amount of radioactivity incorporated.
ERK Phosphorylation Assay (Western Blotting)
This protocol outlines the steps for detecting changes in ERK phosphorylation levels using Western blotting.[1][17]
A. Sample Preparation:
-
Treat cells with the compounds of interest for the desired time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
B. Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize the results, strip the membrane and re-probe it with an antibody that recognizes total ERK.
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK.
Conclusion
This compound presents a unique mechanism of action among Na+,K+-ATPase inhibitors. By selectively antagonizing the signaling function of the Na+,K+-ATPase induced by endogenous ouabain, it offers a targeted approach to treating specific forms of hypertension without directly inhibiting the essential ion-pumping function of the enzyme. This contrasts with classical cardiac glycosides that primarily act by inhibiting ion transport. Further research into the quantitative effects of this compound on downstream signaling pathways and its comparison with a broader range of Na+,K+-ATPase inhibitors will provide a more comprehensive understanding of its therapeutic potential. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. This compound: an ouabain antagonist that corrects renal and vascular Na+-K+- ATPase alterations in ouabain and adducin-dependent hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palytoxin acts through Na+,K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adducin- and ouabain-related gene variants predict the antihypertensive activity of this compound, part 1: experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: an ouabain-inhibitor counteracting specific forms of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Insights into the Interactions of Digoxin and Na+/K+-ATPase and Other Targets for the Inhibition of Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidation of the Na+, K+-ATPase digitalis binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mybiosource.com [mybiosource.com]
- 10. History and Toxinology of Palytoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sanguinarine: a positive inotropic alkaloid which inhibits cardiac Na+,K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interaction of sanguinarine and its dihydroderivative with the Na+/K+-ATPase. Complex view on the old problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. researchgate.net [researchgate.net]
Rostafuroxin: A Head-to-Head Comparison with Other Antihypertensives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of rostafuroxin, a novel antihypertensive agent, with other established classes of antihypertensive drugs. It is designed to offer a comprehensive overview of its performance, supported by available experimental data and detailed methodologies for key clinical trials.
Executive Summary
This compound is a first-in-class antihypertensive that operates through a highly specific mechanism of action, targeting the downstream effects of endogenous ouabain (EO) and adducin polymorphisms.[1] This unique pathway distinguishes it from conventional antihypertensives. Clinical trials have demonstrated its efficacy in specific, genetically-defined subsets of hypertensive patients, offering a potential avenue for personalized medicine in hypertension management. While direct head-to-head trials with a wide range of antihypertensives are limited, this guide synthesizes available data to compare its performance against angiotensin II receptor blockers (ARBs) like losartan, and provides a broader comparison with other major classes based on established clinical evidence.
Mechanism of Action: A Novel Approach
This compound selectively antagonizes the pressor and molecular effects of endogenous ouabain and certain adducin gene variants.[1] Both of these factors can lead to increased activity of the Na+/K+-ATPase pump in the kidneys, resulting in abnormal sodium reabsorption and consequently, hypertension.[1]
The drug disrupts the binding of mutant α-adducin and the ouabain-activated Na+/K+-ATPase to the cSrc-SH2 domain.[2] This interference blunts the activation of the Src-epidermal growth factor receptor (EGFr) signaling pathway, which is responsible for the pathological increase in Na+/K+-ATPase activity.[3] By normalizing this pathway, this compound reduces blood pressure without directly causing vasodilation or diuresis, unlike many other antihypertensive classes.
dot
Head-to-Head Clinical Trial Data: this compound vs. Losartan
The PEARL-HT (Pharmacogenomic Evaluation of Antihypertensive Responses to Losartan or this compound) trial provides the most direct comparative data for this compound against a standard antihypertensive, the ARB losartan. This study was notable for its pharmacogenomics-guided approach, enrolling patients with specific genetic profiles believed to be responsive to this compound.
Efficacy Data
The primary endpoint of the PEARL-HT trial was the change in office systolic blood pressure (OSBP) after two months of treatment.[2] In Caucasian patients with a specific genetic profile (P2a), this compound at a dose of 50 µg demonstrated a statistically significant greater reduction in OSBP compared to 50 mg of losartan.[2]
| Treatment Group (Caucasian, P2a Profile) | Mean Change in OSBP (mmHg) from Baseline | 95% Confidence Interval | p-value (vs. Losartan) |
| This compound (50 µg) | -9.8 | -19.0 to -0.6 | 0.038 |
| Losartan (50 mg) | Reference | - | - |
Data adapted from the PEARL-HT clinical trial.[2]
Interestingly, the study also revealed that Chinese patients did not respond to this compound but showed a similar blood pressure reduction to Caucasians with losartan, highlighting a significant ethnic difference in drug response.[2]
Safety and Tolerability
In the PEARL-HT trial, this compound was well-tolerated. No serious adverse events were reported in the Caucasian patient group treated with this compound. Detailed safety data indicated a side-effect profile comparable to losartan. Earlier Phase I studies in healthy volunteers also showed complete tolerability with no significant differences in side effects compared to placebo at doses up to 10 mg/day.[1]
| Adverse Event Profile | This compound | Losartan | Placebo (from other trials) |
| Serious Adverse Events | None reported in Caucasians[2] | Not specified in detail | Not applicable |
| General Tolerability | Well-tolerated[4] | Generally well-tolerated | Well-tolerated[1] |
| Specific Side Effects | Minor side-effects occurred with similarly low frequency as placebo in the OASIS-HT trial.[5] | Known side effects include dizziness, hyperkalemia. | Not applicable |
| Metabolic Effects | Not associated with alterations in plasma potassium, RAAS, insulin resistance, plasma lipid profile, or uricemia.[4] | Can cause hyperkalemia. | Not applicable |
Comparison with Other Antihypertensive Classes
Direct comparative efficacy and safety data for this compound against calcium channel blockers, beta-blockers, and diuretics are not yet available from dedicated clinical trials. The following comparison is based on the established profiles of these drug classes from extensive clinical use and research.
| Drug Class | General Efficacy (Typical SBP Reduction) | Common Side Effects |
| This compound | Genotype-dependent; up to -14 mmHg (placebo-corrected) in responders.[6] | Well-tolerated, similar to placebo in early trials.[1][5] |
| Angiotensin II Receptor Blockers (ARBs) | 10-15 mmHg | Dizziness, headache, hyperkalemia. |
| Calcium Channel Blockers (CCBs) | 10-15 mmHg | Peripheral edema, headache, flushing, dizziness. |
| Beta-Blockers | 10-12 mmHg | Fatigue, bradycardia, dizziness, bronchospasm. |
| Thiazide Diuretics | 10-15 mmHg | Hypokalemia, hyponatremia, hyperuricemia, hyperglycemia. |
Experimental Protocols
PEARL-HT Trial Methodology
The PEARL-HT trial was a randomized, proof-of-concept study comparing a pharmacogenomics-guided this compound treatment with a standard losartan treatment in never-treated hypertensive patients.
dot
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Antihypertensive treatment guided by genetics: PEARL-HT, the randomized proof-of-concept trial comparing this compound with losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: an ouabain-inhibitor counteracting specific forms of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Main results of the ouabain and adducin for Specific Intervention on Sodium in Hypertension Trial (OASIS-HT): a randomized placebo-controlled phase-2 dose-finding study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adducin- and ouabain-related gene variants predict the antihypertensive activity of this compound, part 2: clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Rostafuroxin: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling Rostafuroxin must adhere to specific safety and disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for the proper management of this compound waste in a laboratory setting, ensuring compliance with safety regulations and promoting a secure research environment.
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] All personnel handling this compound must be familiar with its Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including laboratory coats, safety goggles, and chemical-resistant gloves.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
Waste Segregation and Collection
Proper segregation of this compound waste is critical to prevent accidental mixing with incompatible substances and to ensure correct disposal.
Solid Waste:
-
Contaminated Materials: Gloves, bench paper, wipes, and other disposable items contaminated with this compound should be collected in a dedicated, clearly labeled hazardous waste container.[3] This container must be made of a material compatible with the chemical.
-
Unused or Expired Compound: Unused or expired solid this compound should be treated as hazardous waste and not mixed with other solid waste streams unless they are chemically compatible.
Liquid Waste:
-
Solutions: Solutions containing this compound must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.[4] The container should be appropriate for organic or aqueous waste depending on the solvent used. Do not mix aqueous and organic solvent waste.[5]
-
Rinsate: Rinsate from cleaning contaminated glassware should also be collected as hazardous liquid waste.[6]
All waste containers must be kept closed except when adding waste and stored in a designated satellite accumulation area within the laboratory.[7][8]
Step-by-Step Disposal Procedure
The primary disposal method for this compound is through an approved waste disposal plant.[1] The following steps outline the process for preparing the waste for pickup by a certified hazardous waste management company.
Step 1: Containerization
-
Select a container that is chemically compatible with this compound and any solvents used.[3]
-
Ensure the container is in good condition, with no leaks or cracks, and has a secure, tight-fitting lid.[6]
Step 2: Labeling
-
Label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."[6]
-
Indicate the hazards using appropriate pictograms (e.g., harmful, environmental hazard).[8]
-
Record the accumulation start date and the composition of the waste (e.g., "this compound in methanol").[9]
Step 3: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area.[7]
-
Ensure secondary containment is used to capture any potential leaks.[3]
-
Segregate the this compound waste from incompatible materials.[10]
Step 4: Scheduling Pickup
-
Once the container is full or has been in storage for the maximum allowed time (per institutional guidelines), arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[7]
Decontamination of Laboratory Equipment
All equipment that has come into contact with this compound must be thoroughly decontaminated.
-
Glassware and Surfaces: Wash with an appropriate solvent to remove the compound, collecting the rinsate as hazardous waste. Follow with a standard laboratory detergent wash.
-
Non-disposable Equipment: Wipe down surfaces with a solvent known to dissolve this compound, followed by a detergent solution. Ensure all cleaning materials are disposed of as hazardous waste.[2][11]
Emergency Spill Procedures
In the event of a this compound spill, immediate action is necessary to contain the material and protect personnel.
Minor Spill (contained and manageable by lab personnel):
-
Alert personnel in the immediate area.[12]
-
Wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent materials.[12]
-
Work from the outside of the spill inwards to prevent spreading.[13]
-
Collect the absorbent material and any contaminated debris into a hazardous waste container.[14]
-
Decontaminate the spill area with a suitable solvent and then a detergent solution.[13]
Major Spill (large quantity, highly dispersed, or involving personal injury):
-
Evacuate the laboratory immediately.[15]
-
If there is a fire or medical attention is needed, call emergency services.[15]
-
Alert your institution's EHS or emergency response team.[12]
-
Prevent entry to the contaminated area.[15]
Quantitative Data Summary
| Parameter | Value | Reference |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [1] |
| Acute Aquatic Toxicity | Category 1 (Very toxic to aquatic life) | [1] |
| Chronic Aquatic Toxicity | Category 1 (Very toxic to aquatic life with long lasting effects) | [1] |
| Recommended Storage (Powder) | -20°C | [1] |
| Recommended Storage (in Solvent) | -80°C | [1] |
Experimental Protocols
Protocol for Preparing Solid this compound Waste for Disposal:
-
Ensure all personnel are wearing appropriate PPE.
-
Place any unused or expired this compound powder directly into a designated hazardous waste container.
-
Collect any contaminated solid materials (e.g., weighing boats, contaminated wipes) and place them in the same container.
-
Securely close the container lid.
-
Label the container with "Hazardous Waste," "this compound," and relevant hazard pictograms.
-
Store in the satellite accumulation area until pickup is scheduled.
Protocol for Preparing Liquid this compound Waste for Disposal:
-
Using a funnel, carefully pour liquid waste containing this compound into a designated liquid hazardous waste container.
-
Avoid overfilling the container; fill to no more than 90% capacity.[4]
-
Rinse any empty containers that held this compound solutions three times with a suitable solvent. Collect the rinsate in the hazardous waste container.[6]
-
Securely cap the container.
-
Label the container with "Hazardous Waste," the full names of all chemical constituents (e.g., "this compound, Methanol"), their approximate concentrations, and hazard pictograms.
-
Store in secondary containment in the satellite accumulation area.
Visualizations
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. research.uga.edu [research.uga.edu]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. gaiaca.com [gaiaca.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. danthelabsafetyman.com [danthelabsafetyman.com]
- 9. Chapter 8 - Hazardous Waste Disposal Procedures [ehs.cornell.edu]
- 10. vumc.org [vumc.org]
- 11. Laboratory Equipment Decontamination and Disposition | Environmental Health & Safety [ehs.utk.edu]
- 12. Chemical Spill Response [augusta.edu]
- 13. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. Lab Safety Plan - Accident, Emergencies and Chemical Spills | Compliance and Risk Management [kent.edu]
Personal protective equipment for handling Rostafuroxin
Essential Safety and Handling Guide for Rostafuroxin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment and proper disposal.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] The following personal protective equipment (PPE) is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be worn with side-shields. |
| Hand Protection | Protective Gloves | Chemically resistant gloves are required. |
| Body Protection | Impervious Clothing | A lab coat or other protective clothing that prevents skin contact. |
| Respiratory Protection | Suitable Respirator | To be used to avoid inhalation of dust or aerosols. |
Data sourced from the this compound Material Safety Data Sheet.[1]
First Aid Measures
In the event of exposure, immediate action is critical. The following table outlines the initial first aid response.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, holding eyelids apart. Remove contact lenses if present and easy to do. Seek prompt medical attention. |
| Skin Contact | Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately. |
Data sourced from the this compound Material Safety Data Sheet.[1]
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is essential. The following workflow diagram and procedural steps outline the recommended process.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
